Product packaging for 3-Benzylidene-2-benzofuran-1-one(Cat. No.:)

3-Benzylidene-2-benzofuran-1-one

Cat. No.: B7823166
M. Wt: 222.24 g/mol
InChI Key: YRTPZXMEBGTPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Benzylidene-2-benzofuran-1-one, also known as (E)-benzalphthalide, is a chemical compound belonging to the aurone family, a class of synthetic flavonoids recognized as a privileged scaffold in medicinal chemistry . This compound serves as a versatile building block in organic synthesis, particularly for the development of novel heterocyclic compounds with biological activity. Recent research has demonstrated its value as a precursor in the synthesis of Isoindol-1-one derivatives, which have shown significant fungicidal activity against pathogenic fungi such as Rhizoctonia solani . Furthermore, the aurone structural motif is of high interest in drug discovery and development. Aurones are actively investigated as potent inhibitors for various enzymes and are explored for a range of pharmacological activities, including anti-inflammatory and anticancer properties . The compound provides researchers with a core structure to design and develop new therapeutic agents and agrochemicals. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O2 B7823166 3-Benzylidene-2-benzofuran-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylidene-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTPZXMEBGTPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870620
Record name 3-Benzylidenephthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-61-1
Record name Benzylidenephthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=575-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzylidenephthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on (3Z)-3-Benzylidene-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3Z)-3-Benzylidene-2-benzofuran-1-one, also known as (3Z)-3-benzylideneisobenzofuran-1(3H)-one, is a member of the isobenzofuranone class of heterocyclic compounds. This scaffold is prevalent in numerous natural products and synthetic molecules of pharmaceutical importance. Isobenzofuran-1(3H)-ones, commonly referred to as phthalides, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These include antioxidant, antiplatelet, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of (3Z)-3-benzylidene-2-benzofuran-1-one, with a focus on experimental details and underlying mechanisms.

Chemical Structure and Properties

The core structure of (3Z)-3-benzylidene-2-benzofuran-1-one consists of a benzene ring fused to a furanone ring, with a benzylidene substituent at the 3-position. The "(3Z)" designation indicates the stereochemistry of the exocyclic double bond, where the highest priority groups on each carbon of the double bond are on the same side.

Table 1: Physicochemical Properties of (3Z)-3-Benzylidene-2-benzofuran-1-one

PropertyValueReference(s)
IUPAC Name (3Z)-3-benzylideneisobenzofuran-1(3H)-one
Synonyms Benzalphthalide[1]
CAS Number 575-61-1[1]
Molecular Formula C₁₅H₁₀O₂[1]
Molar Mass 222.24 g/mol [1]
Melting Point 99-102 °C[1]
Appearance Prismatic crystals[1]
Solubility Soluble in methanol, ethanol, DMSO and other organic solvents.[2]

Table 2: Spectroscopic Data for (3Z)-3-Benzylidene-2-benzofuran-1-one and its Derivatives

Spectroscopic Techniquegeneral observations for derivatives
¹H NMR Chemical shifts are typically measured in CDCl₃ with TMS as an internal standard.
¹³C NMR Chemical shifts are typically measured in CDCl₃.
FT-IR Characteristic peaks for the α,β-unsaturated carbonyl group are observed.
HRMS (High-Resolution Mass Spectrometry) Used to confirm the elemental composition and molecular weight.

Synthesis

A common and efficient method for the synthesis of (3Z)-3-benzylideneisobenzofuran-1(3H)-ones is through a silver oxide nanoparticle (Ag₂O NPs)-mediated reaction. This involves the coupling of a substituted 2-halobenzoic acid with a terminal alkyne.[2]

Experimental Protocol: General Synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones

Materials:

  • Substituted 2-halobenzoic acid (e.g., 2-iodobenzoic acid)

  • Substituted terminal alkyne (e.g., phenylacetylene)

  • Silver oxide nanoparticles (Ag₂O NPs)

  • Pivalic acid (PivOH)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-halobenzoic acid (1.0 eq.) and the substituted terminal alkyne (1.0 eq.) in dry DMF.

  • To this solution, add Ag₂O NPs (1.0 eq.) and pivalic acid (0.4 eq.) as an additive.

  • Stir the reaction mixture at 120 °C for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired (Z)-3-benzylideneisobenzofuran-1(3H)-one.[2]

Synthesis_Workflow Reactants 2-Halobenzoic Acid + Terminal Alkyne Reaction_Vessel Reaction in dry DMF with Ag₂O NPs and Pivalic Acid (120 °C, 3h) Reactants->Reaction_Vessel Step 1 Workup Cooling, Dilution with EtOAc, Filtration through Celite Reaction_Vessel->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product (3Z)-3-Benzylidene-2-benzofuran-1-one Purification->Product Step 4

Synthesis of (3Z)-3-Benzylidene-2-benzofuran-1-one.

Biological Activities

(3Z)-3-Benzylidene-2-benzofuran-1-one and its derivatives have demonstrated significant potential in various therapeutic areas, most notably as antioxidant and antiplatelet agents.

Antioxidant Activity

The antioxidant potential of (3Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[2] The parent compound itself shows antioxidant activity, and the potency can be significantly influenced by the nature and position of substituents on the aromatic rings.[2]

Mechanism of Antioxidant Action: The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the radical chain reaction. The presence of electron-donating groups on the aromatic rings can enhance this radical scavenging capacity.

Table 3: In Vitro Antioxidant Activity of selected (Z)-3-Benzylideneisobenzofuran-1(3H)-one Derivatives

CompoundSubstituent(s)IC₅₀ (μg/mL)
Unsubstituted -14.38 ± 0.09
Derivative 1 p-methyl8.88 ± 0.12
Derivative 2 p-chloro6.33 ± 0.08
Ascorbic Acid (Standard) -4.57
Data sourced from Kumar et al. (2020)[2]
Antiplatelet Activity

Derivatives of (3Z)-3-benzylideneisobenzofuran-1(3H)-one have been identified as potent antiplatelet agents, with some exhibiting activity several folds higher than that of aspirin.[2] The antiplatelet effect is primarily mediated through the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[2]

Mechanism of Antiplatelet Action: The antiplatelet activity of these compounds stems from their ability to inhibit the COX-1 enzyme. COX-1 is a key enzyme in the arachidonic acid cascade, responsible for the synthesis of thromboxane A₂ (TXA₂), a potent platelet aggregator. By inhibiting COX-1, these compounds reduce the production of TXA₂, thereby preventing platelet aggregation.[2]

Antiplatelet_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 PCH2 Prostaglandin H₂ (PGH₂) COX1->PCH2 TXA2_Synthase Thromboxane Synthase PCH2->TXA2_Synthase TXA2 Thromboxane A₂ (TXA₂) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Compound (3Z)-3-Benzylidene-2- benzofuran-1-one Compound->COX1 Inhibition

Antiplatelet Mechanism via COX-1 Inhibition.
Anticancer and Antimicrobial Activities

While the broader class of isobenzofuranones has been reported to possess anticancer and antimicrobial properties, specific studies on the parent (3Z)-3-benzylidene-2-benzofuran-1-one are limited in the reviewed literature. However, various derivatives of benzofurans have shown promising results. For instance, some benzofuran derivatives exhibit cytotoxic activity against various cancer cell lines, and others have demonstrated antibacterial and antifungal effects.[3][4] Further research is warranted to specifically evaluate the anticancer and antimicrobial potential of (3Z)-3-benzylidene-2-benzofuran-1-one.

Conclusion

(3Z)-3-Benzylidene-2-benzofuran-1-one is a versatile scaffold with significant potential for the development of novel therapeutic agents. Its demonstrated antioxidant and potent antiplatelet activities, coupled with a well-defined synthesis protocol, make it an attractive candidate for further investigation. The mechanism of action for its antiplatelet effects via COX-1 inhibition provides a solid foundation for rational drug design and optimization. While its anticancer and antimicrobial properties require more specific investigation, the general bioactivity profile of the isobenzofuranone class suggests that these are promising avenues for future research. This technical guide serves as a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of this intriguing molecule and its derivatives.

References

A Technical Guide to the Synthesis and Evaluation of Novel 3-Benzylidene-2-benzofuran-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of novel 3-benzylidene-2-benzofuran-1-one derivatives, also known as aurones. This class of compounds has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This document offers detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of this compound Derivatives

The synthesis of 3-benzylidene-2-benzofuran-1-ones can be achieved through several methodologies. The most common and versatile approach involves the condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde.[1][2] This reaction is typically carried out under basic or acidic conditions. An alternative strategy involves the oxidative cyclization of 2'-hydroxychalcones.[3]

General Experimental Protocol: Condensation of Benzofuran-3(2H)-ones with Benzaldehydes

This protocol outlines a general procedure for the synthesis of this compound derivatives.

Materials:

  • Substituted benzofuran-3(2H)-one (1.0 eq)

  • Substituted benzaldehyde (1.0-1.2 eq)

  • Ethanol or Methanol

  • Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 40%)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1N)

  • Ice-cold water

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the substituted benzofuran-3(2H)-one in ethanol or methanol in a round-bottom flask.

  • Add the substituted benzaldehyde to the solution.

  • Slowly add the aqueous base solution to the reaction mixture while stirring.

  • Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for a period ranging from 1 to 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions Benzofuranone Benzofuran-3(2H)-one Condensation Aldol Condensation Benzofuranone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Solvent Ethanol/Methanol Solvent->Condensation Base KOH/NaOH Base->Condensation Workup Acidic Workup (HCl) Condensation->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of 3-benzylidene-2-benzofuran-1-ones.

Biological Evaluation of this compound Derivatives

Aurone derivatives have been extensively evaluated for a range of biological activities, with a significant focus on their anticancer and antioxidant potential.

Anticancer Activity

The cytotoxic effects of novel this compound derivatives are commonly assessed against various cancer cell lines using cell viability assays such as the MTT and SRB assays.

This protocol provides a general method for determining the in vitro cytotoxicity of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Synthesized aurone derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized aurone derivatives in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well microtiter plates

  • Synthesized aurone derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

Procedure:

  • Seed and treat the cells with the test compounds as described in the MTT assay protocol (Steps 1-4).

  • After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with water and allow them to air dry.

  • Add 50-100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Quantitative Data on Anticancer Activity

The following tables summarize the reported anticancer activities of various this compound derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Azaindole-based Aurones against MCF-7 Breast Cancer Cells [3]

CompoundIC50 (µM)
AU370.14
AU487.85
AU5133.21
AU752.79
AU1099.55

Table 2: Anticancer Activity of a Benzofuran-containing Pentadien-1-one Derivative [4]

Cell LineIC50 (µM)
HCT1160.59
HT290.35
A5492.85
H12991.46

Table 3: Cytotoxic Activity of Benzofuran Derivatives [5]

CompoundCell LineIC50 (µM)
6 K5623.83 ± 0.6
HaCaT12.44 ± 1.27
8 K5622.59 ± 0.88
HaCaT23.57 ± 10.7
Antioxidant Activity

The antioxidant potential of these derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

  • Synthesized aurone derivatives dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO)

  • Ascorbic acid or Trolox as a positive control

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of the synthesized compounds and the positive control.

  • In a 96-well plate, add a specific volume of the test sample at various concentrations.

  • Add the DPPH working solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • A blank reading should be taken with the solvent and DPPH solution.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathway Analysis

Recent studies have indicated that the biological effects of some benzofuran derivatives are mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.[3][6]

NF-κB and MAPK Signaling Pathways

The diagram below illustrates the general mechanism by which certain aurone derivatives can inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory genes.

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK-β TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Degrades, releasing NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates to Aurone Aurone Derivative Aurone->IKK Inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NFκB_nuc->Gene Induces

Caption: Inhibition of NF-κB and MAPK pathways by aurone derivatives.

This diagram illustrates that upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activates downstream signaling cascades. One key pathway involves the activation of IκB kinase (IKK), which then phosphorylates IκBα. This phosphorylation event leads to the degradation of IκBα and the subsequent release and nuclear translocation of the NF-κB dimer (p65/p50), ultimately inducing the expression of pro-inflammatory genes. Certain aurone derivatives have been shown to inhibit the phosphorylation of IKK-β, thereby preventing the activation of NF-κB.[6] Concurrently, TLR4 activation also triggers the MAPK pathway, involving the phosphorylation of p38, JNK, and ERK, which can also contribute to the inflammatory response. Some aurones have been shown to suppress the phosphorylation of these MAPKs.[3]

Conclusion

This technical guide provides a foundational resource for the synthesis and biological evaluation of novel this compound derivatives. The detailed protocols and compiled quantitative data offer a practical starting point for researchers in the field. The visualization of the underlying signaling pathways provides a mechanistic context for the observed biological activities. Further exploration of the structure-activity relationships and optimization of the lead compounds hold significant promise for the development of new therapeutic agents for a variety of diseases, particularly cancer and inflammatory disorders.

References

The Multifaceted Biological Activities of 3-Benzylidene-2-benzofuran-1-one and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylidene-2-benzofuran-1-ones, commonly known as aurones, are a class of naturally occurring flavonoids characterized by a distinctive golden-yellow color. These compounds, along with their synthetic analogs, have garnered significant attention in the scientific community due to their broad spectrum of biological activities. Structurally isomeric with flavones, aurones possess a unique benzofuranone core with a benzylidene substituent, a feature that contributes to their diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of 3-benzylidene-2-benzofuran-1-one and its analogs, with a focus on their anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory potentials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Biological Activities and Quantitative Data

The therapeutic potential of this compound and its analogs is vast, with numerous studies highlighting their efficacy in various biological assays. The following sections and tables summarize the key findings and quantitative data, providing a comparative analysis of the activity of different analogs.

Anticancer Activity

Aurones and their derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4] The anticancer potential of these compounds is often evaluated using the MTT assay, which measures cell viability.

Table 1: Anticancer Activity of this compound Analogs (IC50 values in µM)

Compound/AnalogCell LineIC50 (µM)Reference
AU7MCF-7 (Breast)52.79[1][3][5]
AU3MCF-7 (Breast)70.14[1][3][5]
AU10MCF-7 (Breast)99.55[1][3][5]
AU4MCF-7 (Breast)87.85[1][3][5]
AU5MCF-7 (Breast)133.21[1][3][5]
Z-5,7,2′-trichloro-aurone (1b)HCT 116 (Colon)36[2]
Z-5,7,2′-trichloro-aurone (1b)MCF-7 (Breast)23[2]
Z-5,7,2′-trichloro-aurone (1b)K562 (Leukemia)23[2]
Z-5,7-dichloro-4′-methyl-aurone (3a)K562 (Leukemia)20[2]
Compound 1 (bromo-derivative)K562 (Leukemia)5[6]
Compound 1 (bromo-derivative)HL60 (Leukemia)0.1[6]
Compound 3 (N-phenethyl carboxamide derivative)VariousSimilar to Doxorubicin (IC50 ~1.136 µM)[6]
Compound 9 (N-methylpiperidine derivative)SQ20B (Head and Neck)0.46[6]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[7]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[7]
3-Amidobenzofuran (28g)HT-29 (Colon)9.13[7]
Benzofuran-chalcone (33d)A-375 (Melanoma)4.15[7]
Benzofuran-chalcone (33d)MCF-7 (Breast)3.22[7]
Benzofuran-chalcone (33d)A-549 (Lung)2.74[7]
Benzofuran-chalcone (33d)HT-29 (Colon)7.29[7]
Benzofuran-chalcone (33d)H-460 (Lung)3.81[7]
Benzofuran-2-carboxamide (50g)HCT-116 (Colon)0.87[7]
Benzofuran-2-carboxamide (50g)HeLa (Cervical)0.73[7]
Benzofuran-2-carboxamide (50g)A549 (Lung)0.57[7]
Antioxidant Activity

The ability of this compound and its analogs to scavenge free radicals is a key aspect of their biological profile. This antioxidant activity is often attributed to the presence of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to quantify this activity.

Table 2: Antioxidant Activity of this compound Analogs (DPPH Radical Scavenging, IC50 values in µM)

Compound/AnalogIC50 (µM)Reference
Indole-based caffeic acid amide (3j)50.98[8]
Indole-based caffeic acid amide (3m)67.64[8]
Indole-based caffeic acid amide (3h)86.77[8]
Indole-based caffeic acid amide (3a)95.81[8]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, including cancer. This compound derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used in vitro model to assess anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of this compound Analogs (Nitric Oxide Inhibition, IC50 values in µM)

Compound/AnalogCell LineIC50 (µM)Reference
Dried male banana flower by decoctionRAW 264.75.9791[9]
Enzyme Inhibition Activity

The specific inhibition of enzymes involved in disease pathogenesis is a cornerstone of modern drug discovery. Analogs of this compound have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase, and alkaline phosphatase (ALP).

Table 4: Enzyme Inhibition Activity of this compound Analogs (IC50 values in µM)

Compound/AnalogEnzymeIC50 (µM)Reference
Chalcone derivativeAcetylcholinesterase28.2 - 134.5[10]
Chalcone derivativeButyrylcholinesterase16.0 - 23.1[10]
Chalcone derivativeLipoxygenase57.6 - 71.7[10]
Guitarrin CAlkaline Phosphatase (CmAP)8.5[11]
Guitarrin DAlkaline Phosphatase (CmAP)110[11]
Pyrazolo-oxothiazolidine (7g)Alkaline Phosphatase (CIAP)0.045[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.5% DMSO).[16] Incubate for the desired treatment period (e.g., 24 or 48 hours).[16]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Gently shake the plates for 10 minutes to ensure complete dissolution of the formazan.[16] Measure the absorbance at 570 nm using a microplate reader.[14][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a popular and straightforward method for evaluating the free radical scavenging ability of compounds.[17][18][19][20]

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[17] This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid) in the same solvent used for the DPPH solution.[17]

  • Reaction Mixture: In a 96-well plate or test tubes, mix a defined volume of the sample or standard with an equal volume of the DPPH working solution.[17][19] A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (typically 30 minutes).[17][19]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[17][19]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Inhibitory Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).[21][22]

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.[22]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 10 ng/mL) and incubate for 24 hours.[22]

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[21]

  • Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[21]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Enzyme Inhibition Assays

This colorimetric assay is widely used to screen for AChE inhibitors.[23][24][25]

Procedure:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the acetylcholinesterase enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).[24]

  • Reaction Mixture: In a 96-well plate, add the buffer, test compound at various concentrations, DTNB solution, and the enzyme solution.[24]

  • Incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[24]

  • Initiation of Reaction: Add the substrate (acetylthiocholine iodide) to initiate the enzymatic reaction.[24]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 3 minutes).[24] The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

This assay utilizes p-nitrophenyl phosphate (pNPP) as a substrate, which is hydrolyzed by ALP to produce a yellow-colored product, p-nitrophenol.[26][27][28][29][30]

Procedure:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 10.4, containing MgCl₂), a solution of p-nitrophenyl phosphate (pNPP), and the alkaline phosphatase enzyme.[30]

  • Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 1 minute).[30]

  • Initiation of Reaction: Add the pNPP solution to start the reaction.[30]

  • Absorbance Measurement: Measure the absorbance at 405 nm at different time points (e.g., every minute for 3 minutes).[30]

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are often mediated through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[4] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. Several studies have suggested that aurones exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway. This inhibition can occur at various levels, such as preventing the degradation of the inhibitory IκBα protein, thereby blocking the nuclear translocation of the active NF-κB dimers.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_P P-IκBα IKK_complex->IkBa_P NFkB NF-κB (p50/p65) IkBa->NFkB Proteasome Proteasomal Degradation IkBa_P->Proteasome Ubiquitination Proteasome->IkBa_P Degrades NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_expression Gene Expression (Inflammation, Proliferation, Survival) NFkB_active->Gene_expression Induces Aurones This compound Analogs Aurones->IKK_complex Inhibits Aurones->Proteasome Inhibits

NF-κB Signaling Pathway and Inhibition by Aurones
MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK pathway is often hyperactivated in cancer, promoting uncontrolled cell growth. Some benzofuran derivatives have been shown to exert their anticancer effects by modulating the MAPK pathway, for instance, by inhibiting the phosphorylation of key kinases like ERK.[31]

MAPK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Binds to Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Regulates Aurones This compound Analogs Aurones->Raf Inhibits Aurones->MEK Inhibits Aurones->ERK Inhibits

MAPK Signaling Pathway and Inhibition by Aurones

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of biological activities. Their potent anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory properties make them attractive candidates for further investigation in the field of drug discovery. The structure-activity relationship studies are crucial in guiding the synthesis of new analogs with enhanced potency and selectivity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of these versatile molecules. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles for potential therapeutic applications.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Benzylidene-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzylidene-2-benzofuran-1-one, commonly known as aurone, is a core heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a structural isomer of flavones, this compound and its derivatives exhibit a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibitory properties. While comprehensive data on the unsubstituted parent compound is limited, extensive research on its derivatives has elucidated several key mechanisms of action. This technical guide provides a detailed overview of these mechanisms, focusing on apoptosis induction, generation of reactive oxygen species (ROS), and inhibition of crucial cellular targets such as tubulin, cyclin-dependent kinases (CDKs), and alkaline phosphatase (AP). This document consolidates quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Mechanisms of Action

The therapeutic potential of the this compound scaffold is attributed to its ability to modulate multiple cellular pathways. The primary mechanisms investigated are its anticancer effects through the induction of programmed cell death (apoptosis), the generation of cytotoxic reactive oxygen species, and the inhibition of key enzymes involved in cell proliferation and signaling.

Induction of Apoptosis

A predominant mechanism by which aurone derivatives exert their anticancer effects is the induction of apoptosis.[1] This programmed cell death is a critical process for eliminating damaged or cancerous cells and is primarily mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.

Many benzofuran derivatives trigger apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

cluster_0 Mitochondrial (Intrinsic) Pathway aurone 3-Benzylidene- 2-benzofuran-1-one Derivatives bax Bax aurone->bax promotes bcl2 Bcl-2 aurone->bcl2 inhibits mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Pro-caspase-9 a_cas9 Activated Caspase-9 cas9->a_cas9 activated by Apoptosome a_cas37 Activated Caspase-3/7 a_cas9->a_cas37 activates cas37 Pro-caspase-3/7 apoptosis Apoptosis a_cas37->apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Generation of Reactive Oxygen Species (ROS)

Several studies have demonstrated that benzofuran derivatives can induce oxidative stress in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS). ROS, such as superoxide anions and hydrogen peroxide, can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. The pro-oxidative effect of these compounds appears to be selective for cancer cells, which often have a compromised antioxidant defense system compared to normal cells.

Enzyme and Protein Inhibition

The this compound scaffold has been identified as a potent inhibitor of several key enzymes and proteins that are critical for cancer cell survival and proliferation.

Certain aurone derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[2] By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

CDKs are a family of protein kinases that regulate the cell cycle. Overexpression or dysregulation of CDKs is a common feature of many cancers. Some aurone derivatives have been identified as inhibitors of CDKs, particularly CDK2.[3][4] By inhibiting CDK2, these compounds can block the progression of the cell cycle, thereby preventing cancer cell proliferation.

Alkaline phosphatases are a group of enzymes that are involved in various physiological processes, and their elevated levels have been associated with certain cancers. A number of 2-benzylidenebenzofuran-3(2H)-ones have been synthesized and identified as potent inhibitors of alkaline phosphatase.[5]

Quantitative Data on Biological Activity

While data for the unsubstituted this compound is scarce, numerous studies have reported the cytotoxic and enzyme-inhibitory activities of its derivatives. The following tables summarize some of these findings, illustrating the potential of this chemical scaffold.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
AU74,6-dimethoxybenzofuranone with indole aldehydeMCF-7 (Breast)52.79[2][3][4]
AU34,6-dimethoxybenzofuranone with indole aldehydeMCF-7 (Breast)70.14[2][3][4]
Azaaurone DerivativeN-acetylindolin-3-one coreMES-SA/Dx5 (Uterine Sarcoma)36.6[6]
(Z)-5,7, 2′-trichloro-auroneTrichloro substitutionMCF-7 (Breast)23[1]
(Z)-5,7, 2′-trichloro-auroneTrichloro substitutionK562 (Leukemia)23[1]
Compound with unsubstituted coumaranoneUnsubstituted coumaranoneBT20 (Breast)0.98[1]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDEnzyme TargetIC50 (µM)Reference
Derivative 20Alkaline Phosphatase1.055[5]
Derivative 18Alkaline Phosphatase1.154[5]
Derivative 16Alkaline Phosphatase2.132[5]
BFO25Protein Kinase CK20.003[7]
HispidolMonoamine Oxidase-A (MAO-A)0.26[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound and its derivatives.

General Experimental Workflow for Anticancer Activity Assessment

start Start: Cancer Cell Culture treat Treat cells with This compound derivatives (various concentrations) start->treat mtt Assess Cell Viability (MTT Assay) treat->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Investigate Apoptosis (Annexin V / PI Staining) ic50->apoptosis caspase Measure Caspase Activity (Caspase-Glo Assay) apoptosis->caspase ros Measure ROS Levels (DCFH-DA Assay) caspase->ros end End: Elucidate Mechanism ros->end

References

The Golden Age of Aurones: A Technical Guide to Their Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Aurones, a vibrant class of flavonoid compounds, have long been recognized for their contribution to the golden hues of many flowers. However, their significance extends far beyond pigmentation, with a growing body of research highlighting their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and natural distribution of aurone compounds. It is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols for their isolation and characterization, and summarizing key quantitative data. Furthermore, this guide visualizes the intricate biosynthetic and regulatory pathways of aurones, providing a deeper understanding of their role in plant biology and their potential for therapeutic applications.

Discovery and Historical Context

The journey into the world of aurones began in the early 20th century when the term "anthochlor" was coined by Gustav Klein to describe water-soluble pigments responsible for the yellowish colors in plants[1]. Within this group, the brilliantly colored compounds responsible for the golden yellow shades were named aurones, derived from the Latin word for gold, "aurum"[1]. The first structural characterization of an aurone compound was achieved in 1940 from a member of the Asteraceae family, marking a significant milestone in the study of these fascinating molecules. Initially considered to be a relatively minor and less widespread subgroup of flavonoids, subsequent research has revealed their presence in a diverse range of plant families and even in some marine organisms[1][2]. To date, over 100 different aurone structures have been identified, each with unique substitution patterns that contribute to their diverse chemical properties and biological functions[2].

Natural Sources of Aurone Compounds

Aurones are distributed across a wide spectrum of the plant kingdom, from bryophytes to flowering plants, and have also been identified in marine life. Their presence is particularly prominent in the flowers and leaves of various plant families, where they contribute to pigmentation and likely play a role in attracting pollinators and protecting the plant from environmental stressors.

Plant Families

The distribution of aurones is widespread among dicotyledons, with notable concentrations in the following families:

  • Asteraceae (Sunflower Family): This family is a rich source of 4-deoxyaurones. For instance, species of Coreopsis and Bidens are known to produce sulfuretin, maritimetin, and leptosidin[2]. The flowers of Coreopsis lanceolata have been found to contain significant amounts of leptosidin and its glucoside, leptosin.

  • Fabaceae (Legume Family): Members of the Fabaceae family, such as Retama raetam and Psophocarpus tetragonolobus, have been shown to contain aurones like hispidol and leptosidin, particularly in their seeds[2].

  • Scrophulariaceae (Figwort Family): The snapdragon (Antirrhinum majus) is a classic example from this family, known for producing high concentrations of aureusidin and bracteatin in its petals[2].

  • Gesneriaceae (African Violet Family): Various species within this family are also known to synthesize aurone compounds.

  • Other notable families: Aurones have also been reported in the Anacardiaceae, Cactaceae, Moraceae, Oxalidaceae, Plumbaginaceae, and Rubiaceae families[2].

Marine Organisms

The occurrence of aurones is not limited to the plant kingdom. Halogenated aurones, such as 4'-chloro-2-hydroxyaurone and 4'-chloroaurone, have been isolated from the marine brown alga Spatoglossum variabile. This discovery opened a new avenue for the exploration of aurones from marine sources.

Quantitative Data on Aurone Content

The concentration of aurones can vary significantly depending on the plant species, the specific organ, and developmental stage. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantification of these compounds in plant extracts. The following table summarizes available quantitative data for specific aurones in different plant sources.

AuronePlant SpeciesPlant PartConcentration (mg/g of dry weight)Reference
LeptosidinCoreopsis lanceolataFlowers2.8 ± 0.3[3][4][5]
LeptosinCoreopsis lanceolataFlowers17.9 ± 0.9[3][4][5]
Aureusidin 6-O-glucosideTransgenic Torenia hybridaPetals0.422[6]

Experimental Protocols

The isolation and characterization of aurone compounds from natural sources involve a series of systematic experimental procedures.

Extraction of Aurones from Plant Material

This protocol outlines a general procedure for the extraction of aurones from plant tissues.

Materials:

  • Fresh or dried plant material (e.g., flowers, leaves)

  • Methanol or ethanol

  • Grinder or blender

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Air-dry the plant material to a constant weight. Grind the dried material into a fine powder using a grinder or blender to increase the surface area for extraction[7].

  • Extraction: Macerate the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours. Alternatively, use a Soxhlet apparatus for continuous extraction[7].

  • Filtration/Centrifugation: Separate the extract from the solid plant material by filtration through filter paper or by centrifugation.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Isolation and Purification by Column Chromatography

Column chromatography is a standard technique for the separation of individual aurones from the crude extract.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, chloroform, methanol in varying ratios)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane). Pour the slurry into the glass column and allow it to settle, ensuring a uniformly packed stationary phase. Add a layer of sand on top of the silica gel to prevent disturbance[8][9].

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of increasing polarity (gradient elution). Start with a non-polar solvent like hexane and gradually increase the proportion of more polar solvents like ethyl acetate or methanol.

  • Fraction Collection: Collect the eluate in separate fractions using collection tubes.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the desired aurone compounds. Combine the fractions that show a pure spot of the target aurone.

  • Concentration: Evaporate the solvent from the combined fractions to obtain the purified aurone.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the amount of a specific aurone in an extract.

Materials:

  • Purified aurone standard

  • Plant extract

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the purified aurone at known concentrations.

  • Sample Preparation: Dissolve a known weight of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system. Use a gradient elution program with a C18 column. For example, a gradient of water (with 0.1% formic acid) and acetonitrile can be used[3].

  • Detection: Monitor the elution of compounds using the UV-Vis or DAD detector at the maximum absorption wavelength of the aurone (typically around 390-430 nm)[1].

  • Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the aurone in the sample by comparing its peak area to the calibration curve[5].

Structural Elucidation by Spectroscopic Methods

The precise chemical structure of a purified aurone is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between atoms[10][11][12].

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) provide the accurate molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the structure[10].

Biosynthesis and Regulatory Pathways

The biosynthesis of aurones is a branch of the general flavonoid pathway, starting from the precursor 4-coumaroyl-CoA.

Aurone Biosynthetic Pathway

The key enzyme responsible for the formation of aurones is aureusidin synthase , a polyphenol oxidase[13][14][15][16][17][18][19]. This enzyme catalyzes the oxidative cyclization of chalcones to form the characteristic benzofuranone core of aurones.

Aurone_Biosynthesis Chalcone Chalcone AS Aureusidin Synthase Chalcone->AS Aureusidin Aureusidin (an Aurone) AS->Aureusidin Aurone_Regulation cluster_stimuli External Stimuli cluster_signaling Plant Defense Signaling cluster_biosynthesis Aurone Biosynthesis Pathogen Pathogen Attack JA Jasmonic Acid (JA) Pathogen->JA Induces SA Salicylic Acid (SA) Pathogen->SA Induces AS_Gene Aureusidin Synthase Gene Expression JA->AS_Gene Regulates SA->AS_Gene Regulates Aurone Aurone Accumulation AS_Gene->Aurone

References

An In-depth Technical Guide to the Photophysical Properties of 3-Benzylidene-2-benzofuran-1-one (Aurone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylidene-2-benzofuran-1-one, the core structure of the aurone class of flavonoids, has garnered significant interest within the scientific community due to its unique and tunable photophysical properties. These compounds, responsible for the golden-yellow hues in various flowers, exhibit intriguing fluorescence characteristics that are highly sensitive to their molecular structure and local environment. This technical guide provides a comprehensive overview of the synthesis, photophysical characterization, and potential applications of aurones, with a focus on their utility as fluorescent probes in biological systems.

Synthesis of this compound Derivatives

The synthesis of aurone derivatives is typically achieved through an acid-catalyzed condensation reaction between a benzofuran-3(2H)-one and a substituted benzaldehyde.[1] This versatile method allows for the introduction of a wide array of functional groups on both the benzofuranone and benzylidene moieties, enabling the fine-tuning of the resulting photophysical properties.

A general synthetic scheme is presented below:

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions Benzofuran-3(2H)-one Benzofuran-3(2H)-one This compound This compound Benzofuran-3(2H)-one->this compound Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->this compound Acid Catalyst Acid Catalyst Acid Catalyst->this compound Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->this compound Reflux Reflux Reflux->this compound

Caption: General synthetic route for this compound derivatives.

Photophysical Properties

The photophysical behavior of aurones is dictated by their extended π-conjugated system. Substituents on the aromatic rings can significantly modulate the electronic properties, leading to shifts in absorption and emission wavelengths, as well as influencing the fluorescence quantum yield and lifetime.

UV-Vis Absorption and Fluorescence Emission

Aurones typically exhibit a principal absorption band in the near-UV to visible region, which is attributed to a π-π* transition.[1] The position of the maximum absorption wavelength (λ_abs) is sensitive to the electronic nature of the substituents. Electron-donating groups, such as amino or methoxy groups, on the benzylidene ring generally lead to a bathochromic (red) shift in the absorption maximum.[1]

Upon excitation, many aurone derivatives exhibit fluorescence in the visible region of the electromagnetic spectrum. The emission properties are strongly dependent on both the molecular structure and the solvent polarity. A notable characteristic of many aurones is their large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This property is highly desirable for fluorescent probes as it minimizes self-absorption and improves detection sensitivity.

The following table summarizes the photophysical properties of selected 4'-amino-substituted aurone derivatives in various solvents.

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
1 (4'-amino)Methanol4305454870
Dioxane4105004390
2 (4'-amino)Methanol4605603980
Dioxane4355103570
3 (4'-amino)Methanol4805803450
Dioxane4505253140
4 (4'-amino)Methanol4955903190
Dioxane4655352910

Data compiled from Shanker, et al. (2011).[1]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yields of aurone derivatives can vary significantly, from nearly non-fluorescent to highly emissive, depending on their structure and environment.[2] For instance, the quantum yield of some 4'-aminoaurones increases dramatically in less polar solvents.[1]

The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is also sensitive to the local environment and can provide valuable information about the interactions of the fluorophore with its surroundings.

CompoundSolventQuantum Yield (Φ_F)
1 (4'-amino)Methanol0.011
Dioxane0.004
2 (4'-amino)Methanol0.002
Dioxane0.035
3 (4'-amino)Methanol0.002
Dioxane0.282
4 (4'-amino)Methanol0.005
Dioxane0.025

Data compiled from Shanker, et al. (2011).[1]

Z-E Photoisomerization

An interesting photophysical property of some aurone derivatives is their ability to undergo reversible Z-E isomerization around the exocyclic double bond upon irradiation with light.[1] The Z- and E-isomers often exhibit distinct absorption and emission properties, making them potential candidates for applications as photoswitches.

Experimental Protocols

Synthesis of 4'-Amino-3-Benzylidene-2-benzofuran-1-one

This protocol describes a general method for the synthesis of a 4'-amino-substituted aurone derivative.

Materials:

  • Benzofuran-3(2H)-one

  • 4-Aminobenzaldehyde

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • Dissolve equimolar amounts of benzofuran-3(2H)-one and 4-aminobenzaldehyde in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure aurone derivative.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare stock solutions of the aurone derivatives in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of dilutions of the stock solution in the desired solvent for analysis.

  • For UV-Vis absorption measurements, record the absorbance spectrum over a relevant wavelength range (e.g., 200-700 nm). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects in fluorescence measurements.

  • For fluorescence emission measurements, excite the sample at its absorption maximum (λ_abs) and record the emission spectrum.

  • To investigate solvatochromic effects, repeat the measurements in a range of solvents with varying polarities.

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield can be determined using a standard fluorophore with a known quantum yield.

Procedure:

  • Select a suitable fluorescence standard that absorbs and emits in a similar spectral region as the aurone derivative (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.55).

  • Prepare solutions of the aurone derivative and the standard with absorbances below 0.1 at the excitation wavelength.

  • Measure the integrated fluorescence intensity (area under the emission curve) and the absorbance at the excitation wavelength for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

  • Pulsed light source (e.g., picosecond laser diode)

  • Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

  • TCSPC electronics

Procedure:

  • Excite the sample with short pulses of light at the appropriate wavelength.

  • The TCSPC system measures the time delay between the excitation pulse and the arrival of the first emitted photon.

  • This process is repeated many times, and a histogram of the arrival times is constructed.

  • The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime(s).

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and photophysical characterization of this compound derivatives.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_photophysics Photophysical Analysis cluster_data Data Analysis & Interpretation s1 Reactants: Benzofuran-3(2H)-one & Substituted Benzaldehyde s2 Acid-Catalyzed Condensation s1->s2 s3 Purification: Filtration & Recrystallization s2->s3 c1 NMR Spectroscopy (¹H, ¹³C) s3->c1 c2 Mass Spectrometry s3->c2 p1 Sample Preparation (Solutions in various solvents) s3->p1 p2 UV-Vis Absorption Spectroscopy p1->p2 p3 Fluorescence Spectroscopy p2->p3 p6 Z-E Photoisomerization Study p2->p6 p4 Quantum Yield Determination p3->p4 p5 Fluorescence Lifetime Measurement (TCSPC) p3->p5 d1 Determine: λ_abs, λ_em, Stokes Shift, Φ_F, τ_F p4->d1 p5->d1 p6->d1 d2 Correlate Structure with Photophysical Properties d1->d2

Caption: Experimental workflow for aurone synthesis and photophysical characterization.

Applications in Drug Development and Research

The environmentally sensitive fluorescence of aurone derivatives makes them promising candidates for use as fluorescent probes in biological research and drug development. Their fluorescence is often enhanced upon binding to hydrophobic pockets of proteins, such as bovine serum albumin (BSA), or upon intercalation into DNA grooves.[1] This "turn-on" fluorescence response can be exploited to study protein-ligand interactions, monitor protein conformational changes, and visualize cellular components. The ability to tune their spectral properties through synthetic modification allows for the development of probes for specific biological targets and applications.

Conclusion

This compound and its derivatives represent a versatile class of fluorophores with readily tunable photophysical properties. Their straightforward synthesis, coupled with their sensitivity to the local environment, makes them valuable tools for researchers in chemistry, biology, and materials science. Further exploration of their structure-property relationships will undoubtedly lead to the development of novel fluorescent probes with enhanced performance for a wide range of applications, including high-throughput screening, bioimaging, and diagnostics.

References

A Technical Guide to the Preliminary Screening of 3-Benzylidene-2-benzofuran-1-one (Aurones) for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preliminary screening process for 3-Benzylidene-2-benzofuran-1-one derivatives, a class of compounds commonly known as aurones, for their potential as anticancer agents. Aurones are a subclass of flavonoids, structurally isomeric to flavones, that have garnered significant attention for their diverse biological activities.[1] Their core structure, featuring an α,β-unsaturated carbonyl system, is a key feature evaluated for inducing anticancer effects.[1] This guide outlines common experimental protocols, presents quantitative data from various studies, and illustrates key workflows and molecular pathways.

General Synthesis of the Aurone Scaffold

The synthesis of this compound derivatives typically involves a multi-step process. A common and effective method is the condensation reaction between a benzofuran-3(2H)-one derivative and a substituted aldehyde.[1][2] This reaction provides a versatile route to a wide array of aurone derivatives, allowing for structural modifications to explore structure-activity relationships (SAR).

G start_node start_node process_node process_node final_node final_node A Starting Materials: Benzofuran-3(2H)-one & Substituted Aldehyde B Base-Catalyzed Condensation Reaction A->B NaOH or other base C Reaction Mixture (Reflux) B->C D Purification (e.g., Crystallization) C->D Evaporation & Washing E Characterization (NMR, MS, IR) D->E F Synthesized Aurone Derivative E->F

A generalized workflow for the synthesis of aurone derivatives.

Strategy for Preliminary Anticancer Screening

A systematic approach is crucial for the preliminary evaluation of newly synthesized compounds. The screening typically begins with broad cytotoxicity assays against a panel of human cancer cell lines to identify promising candidates. Compounds showing significant activity are then subjected to more detailed mechanistic studies to elucidate their mode of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies start_node start_node decision_node decision_node process_node process_node end_node end_node A Synthesized Aurone Compound B In Vitro Cell Viability Assay (e.g., MTT, SRB) Against Panel of Cancer Cell Lines A->B C Determine IC50 Values B->C D Active? C->D E Discard or Deprioritize D->E No F Cell Cycle Analysis (Flow Cytometry) D->F Yes G Apoptosis Assay (Annexin V / PI Staining) F->G H Molecular Target Identification (e.g., Western Blot) G->H G cluster_0 Normal Cell Cycle Progression (G2/M) cluster_1 Intervention cluster_2 Outcome compound_node compound_node protein_node protein_node process_node process_node outcome_node outcome_node CyclinB1 Cyclin B1 Complex Active Cyclin B1/CDK1 Complex CyclinB1->Complex CDK1 CDK1 CDK1->Complex M M Phase (Mitosis) Complex->M Phosphorylates downstream targets Arrest G2/M Phase Cell Cycle Arrest Complex->Arrest G2 G2 Phase Aurone 3-Benzylidene- 2-benzofuran-1-one Aurone->Complex Inhibition

References

The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 3-Benzylidene-2-benzofuran-1-one, a core structure of the aurone class of flavonoids. Due to the limited availability of specific quantitative data for this exact molecule, this guide also incorporates information on the broader aurone class and outlines standardized experimental protocols for determining these crucial physicochemical properties.

Executive Summary

This compound, an aurone, is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. Understanding its solubility and stability is paramount for the design and development of viable drug candidates, as these properties directly impact bioavailability, formulation, and shelf-life. This document synthesizes qualitative solubility data from existing literature and presents standardized, adaptable protocols for the quantitative determination of both solubility and stability.

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions from studies on aurones and related compounds indicate a general trend of lipophilicity.

Qualitative Solubility Summary

The solubility of aurones, including this compound, is largely dictated by the polarity of the solvent. These compounds are generally characterized by poor water solubility, a common challenge for their application in biological systems.[1] The following table summarizes the observed solubility of aurones in various common laboratory solvents.

Solvent ClassSolvent ExamplesSolubility Trend
Polar Aprotic Dimethyl Sulfoxide (DMSO)Generally high solubility. DMSO is frequently used as a co-solvent to prepare stock solutions of aurones for biological assays.[2]
Polar Protic Methanol, EthanolSoluble. These solvents are often used in the synthesis and purification of aurones.[3][4]
Non-Polar DichloromethaneSoluble. Dichloromethane is a common solvent for the chemical synthesis of aurones.[4]
Intermediate Ethyl Acetate, AcetoneSoluble. Used in extraction and purification processes.[4]
Aqueous Water, Buffers (e.g., PBS)Generally low solubility. This lipophilic nature can hinder biological testing and formulation.[1] Strategies to enhance aqueous solubility are often necessary for in vivo applications.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific degradation kinetics for this compound are not widely published, general principles of stability testing for active pharmaceutical ingredients (APIs) apply.[5][6] Stress testing can help identify likely degradation products and establish degradation pathways.[5]

Key factors influencing the stability of aurones include:

  • pH: The benzofuranone ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The exocyclic double bond and the phenyl ring can be prone to oxidative degradation.

  • Photostability: Many flavonoids are sensitive to light, which can catalyze degradation. Photostability testing is an integral part of stress testing.[5]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5]

  • Solvent Polarity: Some studies suggest that the stability of aurone derivatives can decrease with increasing solvent polarity. For instance, certain aurones are stable in DMSO but may have a faster thermal relaxation when the polarity of the solvent increases, such as in a mixture of DMSO and phosphate-buffered saline (PBS).[1]

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and can be adapted to specific laboratory capabilities.

Protocol: Thermodynamic Solubility Assessment by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure a saturated solution is achieved.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

  • The experiment should be performed in triplicate for each solvent.

Protocol: Stability Indicating Method Development and Forced Degradation Study

This protocol outlines the steps to assess the intrinsic stability of the compound.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A photostability chamber

  • A temperature- and humidity-controlled oven

  • HPLC-MS system

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. A mass spectrometer (MS) detector is highly recommended for the identification of degradants.

  • Forced Degradation (Stress Testing): [5]

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a set period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently.

    • Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a stability oven.

    • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using the developed HPLC-MS method.

  • Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

    • The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation peaks.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow Workflow for Thermodynamic Solubility Assessment A Add excess compound to solvent B Equilibrate on shaker (e.g., 24-72h) A->B C Centrifuge to pellet solid B->C D Withdraw supernatant C->D E Dilute sample D->E F Quantify by HPLC-UV or UV-Vis E->F G Calculate solubility (e.g., mg/mL) F->G Stability_Workflow Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze samples by HPLC-MS Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start Prepare stock solution and solid sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Evaluation Evaluate degradation & identify products Analysis->Evaluation Method Develop stability-indicating HPLC method Evaluation->Method Validate method

References

Methodological & Application

Synthesis Protocol for 3-Benzylidene-2-benzofuran-1-one: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Benzylidene-2-benzofuran-1-one, a core structure of the aurone class of flavonoids. Aurones are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The following application note details a common and effective synthetic route via an Aldol-type condensation reaction.

Introduction

This compound, and its derivatives, are synthesized through various methods, with one of the most prevalent being the Aldol-type condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde.[1][2][3] This approach is favored for its reliability and good yields. An alternative, efficient method involves the ultrasound-assisted oxidative cyclization of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones.[4] This protocol will focus on the Aldol condensation method, providing a step-by-step guide for its successful implementation in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its derivatives, providing a comparative overview of reaction parameters.

Starting Material (Benzofuranone)AldehydeCatalystSolventReaction TimeYield (%)Melting Point (°C)
Benzofuran-3(2H)-oneBenzaldehydeEthylenediamine diacetate (EDDA)AcetonitrileNot SpecifiedGoodNot Specified
1-(2'-Hydroxy-phenyl)-3-phenyl-propenone-Copper acetateEthanol5 minutes (ultrasound)HighNot Specified

Experimental Protocol: Aldol-Type Condensation

This protocol details the synthesis of this compound from benzofuran-3(2H)-one and benzaldehyde.

Materials:

  • Benzofuran-3(2H)-one

  • Benzaldehyde

  • Ethylenediamine diacetate (EDDA)

  • Acetonitrile (CH₃CN)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve benzofuran-3(2H)-one (1 equivalent) in acetonitrile.

  • Addition of Reagents: To the stirred solution, add benzaldehyde (1 equivalent) followed by a catalytic amount of ethylenediamine diacetate (EDDA) (e.g., 10 mol%).

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][3]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Aldol-type condensation.

Synthesis_Workflow Start Start Reactants Dissolve Benzofuran-3(2H)-one and Benzaldehyde in Acetonitrile Start->Reactants Catalyst Add Ethylenediamine diacetate (EDDA) Reactants->Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Catalyst->Reaction Workup Remove Solvent (Rotary Evaporation) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure 3-Benzylidene- 2-benzofuran-1-one Purification->Product End End Product->End

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3-Benzylidene-2-benzofuran-1-one and its Isomers as Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-benzylidene-2-benzofuran-1-one scaffold and its structural isomers, particularly the aurone family (2-benzylidenebenzofuran-3(2H)-ones), represent a promising class of fluorescent probes for bioimaging.[1][2][3] These compounds exhibit intriguing photophysical properties, including visible light absorption and emission, and their fluorescence characteristics are often sensitive to the local environment, making them suitable for sensing specific biological targets.[1][4][5] This document provides detailed application notes and protocols for the use of these compounds, with a focus on aurone derivatives as well--characterized examples, in bioimaging applications, particularly for the detection of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[6][7]

While specific data for this compound is limited, the closely related aurones have been extensively studied.[8][9][10] This guide will therefore use a representative aurone derivative to illustrate the principles and methodologies.

Photophysical Properties of Representative Aurone Derivatives

The fluorescence properties of aurone derivatives can be tuned by modifying their chemical structure. Generally, these compounds absorb light in the range of 390-514 nm and emit in the range of 493-530 nm.[9] The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission maxima, as well as the quantum yield.[9][10] Below is a summary of the photophysical data for a selection of amino-aurone derivatives, which have shown promise as fluorescent probes.[1]

Compound/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference
4'-Aminoaurone~400-420~500-530~100-110Not ReportedVarious[1]
Methoxy-substituted aurone (Compound 4 )Not specified~462-535Not specified0.34Chloroform[4]
Radioiodinated aurone ([¹²⁵I]15)Not applicableNot applicableNot applicableNot applicableIn vitro binding[6][11]

Experimental Protocols

Synthesis of 2-Benzylidenebenzofuran-3(2H)-one (Aurone) Derivatives

A common method for the synthesis of aurone derivatives is the Aldol condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde.[12]

Materials:

  • Benzofuran-3(2H)-one derivative

  • Substituted benzaldehyde derivative

  • Ethylenediamine diacetate (EDDA)

  • Acetonitrile

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the benzofuran-3(2H)-one derivative (1 equivalent) in acetonitrile.

  • Add the appropriately substituted benzaldehyde derivative (1 equivalent) to the solution.

  • Add a catalytic amount of ethylenediamine diacetate (EDDA) (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired 2-benzylidenebenzofuran-3(2H)-one derivative.

  • Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.[12]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Benzofuran-3(2H)-one Benzofuran-3(2H)-one Aldol Condensation Aldol Condensation Benzofuran-3(2H)-one->Aldol Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Aldol Condensation Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Aldol Condensation EDDA (Catalyst) EDDA (Catalyst) EDDA (Catalyst)->Aldol Condensation Room Temperature Room Temperature Room Temperature->Aldol Condensation Purification (Column Chromatography) Purification (Column Chromatography) Aldol Condensation->Purification (Column Chromatography) Product (Aurone Derivative) Product (Aurone Derivative) Purification (Column Chromatography)->Product (Aurone Derivative)

Synthesis of Aurone Derivatives

In Vitro Staining of Amyloid-β Plaques in Brain Tissue

This protocol is adapted from studies using aurone derivatives for labeling Aβ plaques in postmortem brain tissue from Alzheimer's disease patients.[7]

Materials:

  • Postmortem human brain sections (or transgenic mouse model brain sections) with Aβ plaques

  • Aurone derivative stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Ethanol

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Prepare a staining solution by diluting the aurone derivative stock solution in an appropriate buffer (e.g., 50% ethanol in PBS) to the final desired concentration (e.g., 1-10 µM).

  • Deparaffinize and rehydrate the brain tissue sections if necessary.

  • Incubate the tissue sections with the staining solution for a specified time (e.g., 10-30 minutes) at room temperature.

  • Wash the sections with the buffer (e.g., 50% ethanol in PBS) to remove unbound probe.

  • Briefly rinse the sections with distilled water.

  • Mount the stained sections with an appropriate mounting medium.

  • Visualize the stained Aβ plaques using a fluorescence microscope equipped with suitable filters for the excitation and emission wavelengths of the aurone derivative.

Live-Cell Imaging Protocol

This is a general protocol for intracellular staining and can be adapted for specific aurone derivatives and cell lines.

Materials:

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Aurone derivative stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Confocal laser scanning microscope

Procedure:

  • Seed the cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Prepare a staining solution by diluting the aurone derivative stock solution in pre-warmed cell culture medium or buffer to the final working concentration (typically in the range of 1-10 µM).

  • Remove the culture medium from the cells and wash them once with pre-warmed PBS or HBSS.

  • Add the staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove the excess probe.

  • Add fresh pre-warmed culture medium or buffer to the cells.

  • (Optional) For fixed-cell imaging, after washing, fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature, followed by washing with PBS.

  • Image the cells using a confocal laser scanning microscope with the appropriate laser line for excitation and a detector set to the emission range of the aurone probe.

G Cell Seeding Cell Seeding Probe Incubation Probe Incubation Cell Seeding->Probe Incubation Culture to desired confluency Washing Washing Probe Incubation->Washing Remove excess probe Imaging Imaging Washing->Imaging Prepare for microscopy Data Analysis Data Analysis Imaging->Data Analysis Quantify fluorescence

Live-Cell Imaging Workflow

Mechanism of Action for Amyloid Plaque Detection

The use of aurone derivatives as fluorescent probes for Aβ plaques is based on their ability to specifically bind to the β-sheet structures characteristic of amyloid fibrils. Upon binding, the rotation of the benzylidene group relative to the benzofuranone core is restricted. This restriction of intramolecular rotation (RIR) can lead to a significant enhancement of the fluorescence quantum yield, resulting in a "turn-on" fluorescence signal upon binding to the target. This mechanism allows for high-contrast imaging of Aβ plaques with low background fluorescence from the unbound probe.

G cluster_probe Fluorescent Probe cluster_target Biological Target Unbound Aurone Probe Unbound Aurone Probe Bound Aurone Probe Bound Aurone Probe Unbound Aurone Probe->Bound Aurone Probe Binding to β-sheet Fluorescence Enhancement Fluorescence Enhancement Bound Aurone Probe->Fluorescence Enhancement RIR Mechanism Aβ Monomers/Oligomers Aβ Monomers/Oligomers Aβ Fibrils (β-sheet) Aβ Fibrils (β-sheet) Aβ Monomers/Oligomers->Aβ Fibrils (β-sheet) Aggregation

Mechanism of Aβ Plaque Detection

Concluding Remarks

This compound and its isomers, the aurones, are versatile scaffolds for the development of fluorescent probes for bioimaging. Their tunable photophysical properties and sensitivity to the microenvironment make them valuable tools for studying biological processes and disease states. The protocols provided herein offer a starting point for researchers interested in utilizing these compounds, with the understanding that optimization will be necessary for specific applications and derivatives. The successful application of aurone derivatives in imaging amyloid plaques highlights their potential in neurodegenerative disease research and drug development.

References

Application Notes and Protocols for Testing the Antioxidant Capacity of 3-Benzylidene-2-benzofuran-1-one (Aurone)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Benzylidene-2-benzofuran-1-one, a core structure of the aurone class of flavonoids, is of significant interest in phytochemical and pharmacological research due to its potential biological activities, including antioxidant effects.[1][2] Aurones are plant pigments found in certain flowers and are structurally isomeric to flavones.[1] Their antioxidant capacity stems from their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous disease pathologies.[3][4] Accurate and reproducible methodologies are crucial for quantifying the antioxidant potential of aurone derivatives for drug development and scientific research.

These application notes provide detailed protocols for a panel of commonly employed antioxidant capacity assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared using various assays. The results are typically expressed as IC₅₀ values (the concentration of the compound required to scavenge 50% of the radicals) for radical scavenging assays, or as equivalents of a standard antioxidant like Trolox (a water-soluble vitamin E analog).

Table 1: Summary of Hypothetical Antioxidant Capacity Data for this compound

AssayParameterResultStandard Reference
DPPH IC₅₀15.5 ± 1.2 µMAscorbic Acid (IC₅₀ = 8.3 ± 0.5 µM)
ABTS IC₅₀10.2 ± 0.9 µMTrolox (IC₅₀ = 6.1 ± 0.4 µM)
FRAP FRAP Value1.8 ± 0.2 mM Fe²⁺/mMTrolox (2.5 mM Fe²⁺/mM)
ORAC ORAC Value2.5 ± 0.3 µmol TE/µmolTrolox (1.0 µmol TE/µmol)

TE: Trolox Equivalents

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH stock solution by dissolving DPPH in methanol or ethanol.[7] Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).[7]

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[5][8]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow Diagram for DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH Solution with 100 µL Sample/Control in 96-well plate DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of Aurone & Control Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[9][10]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9][11]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10][12]

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound and a series of dilutions. Do the same for the Trolox standard.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test compound or Trolox standard to the wells.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.[9]

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the reaction mixture. The IC₅₀ value is determined from a plot of percent inhibition against concentration.

Workflow Diagram for ABTS Assay

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ Radical (ABTS + K2S2O8) ABTS_work Dilute ABTS•+ to Absorbance ~0.7 at 734 nm ABTS_gen->ABTS_work Mix Mix 190 µL ABTS•+ with 10 µL Sample/Trolox ABTS_work->Mix Sample_prep Prepare Serial Dilutions of Aurone & Trolox Sample_prep->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is accompanied by the formation of a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is monitored spectrophotometrically.[13][14][15]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) or Trolox for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[13]

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4-6 minutes.[13]

  • Measurement: Measure the absorbance at 593 nm.[13]

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram or liter of sample.[13]

Workflow Diagram for FRAP Assay

FRAP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) and warm to 37°C Mix Mix 180 µL FRAP Reagent with 20 µL Sample/Standard FRAP_reagent->Mix Sample_prep Prepare Dilutions of Aurone & Standard (FeSO4/Trolox) Sample_prep->Mix Incubate Incubate at 37°C (4-6 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine Antioxidant Capacity from Standard Curve Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.[16][17][18]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer (prepare fresh daily).

    • Prepare a stock solution of Trolox and a series of dilutions for the standard curve.

  • Preparation of Test Compound: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.

    • Add 25 µL of the test compound, Trolox standard, or phosphate buffer (blank) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[17]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[17]

  • Measurement: Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes, or until the fluorescence has declined to less than 10% of the initial value.[18][19]

  • Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as µmol Trolox equivalents (TE) per µmol or gram of the compound.[18][19]

Workflow Diagram for ORAC Assay

ORAC_Assay cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Reagent_prep Prepare Fluorescein, AAPH, & Trolox Standards in Phosphate Buffer Add_Fluorescein Add 150 µL Fluorescein to each well Reagent_prep->Add_Fluorescein Sample_prep Prepare Aurone Dilutions Add_Sample Add 25 µL Sample/Standard Sample_prep->Add_Sample Add_Fluorescein->Add_Sample Pre_Incubate Pre-incubate at 37°C (30 min) Add_Sample->Pre_Incubate Add_AAPH Add 25 µL AAPH to initiate reaction Pre_Incubate->Add_AAPH Measure Kinetic Reading of Fluorescence (Ex: 485 nm, Em: 520 nm) for 60+ min Add_AAPH->Measure Calculate Calculate Area Under Curve (AUC) & determine ORAC value (Trolox Equivalents) Measure->Calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

References

Application Notes and Protocols for Evaluating the Enzyme Inhibitory Activity of Aurones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurones are a class of flavonoids characterized by a (Z)-benzylidenebenzofuran-3(2H)-one structure. They are recognized for a wide spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, and potent enzyme inhibitory actions.[1] This makes them attractive scaffolds for drug discovery and development. Evaluating the interaction of novel aurone derivatives with specific enzyme targets is a critical step in elucidating their mechanism of action and therapeutic potential. Numerous studies have demonstrated that aurones can inhibit a variety of enzymes, such as cholinesterases (AChE and BChE), α-amylase, α-glucosidase, tyrosinase, and protein kinases like CK2.[2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for assessing the enzyme inhibitory activity of aurones. The protocols detailed below cover common enzymatic assays and data analysis procedures.

General Experimental Workflow

The evaluation of enzyme inhibitors follows a systematic workflow, from initial reagent preparation to the final determination of inhibitory potency. This process ensures reproducibility and accuracy of the results.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_aurone Prepare Aurone Stock Solutions (in DMSO) prep_enzyme Prepare Enzyme & Substrate Solutions in Assay Buffer prep_controls Prepare Controls (Positive, Negative, Solvent) pre_incubate Pre-incubate Enzyme with Aurone or Solvent Control prep_controls->pre_incubate initiate_reaction Initiate Reaction by adding Substrate pre_incubate->initiate_reaction measure_activity Measure Reaction Rate (e.g., Absorbance, Luminescence) initiate_reaction->measure_activity calc_inhibition Calculate % Inhibition vs. Solvent Control measure_activity->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Aurone]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for enzyme inhibition screening of aurones.

Experimental Protocols

Detailed methodologies for commonly used enzyme inhibition assays are provided below. It is crucial to include positive and solvent controls in every experiment.

Protocol 1: Cholinesterase (AChE/BChE) Inhibition Assay

This protocol is based on the spectrophotometric Ellman's method, which measures the production of thiocholine.[2][5]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from bovine milk.[6]

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.2 M sodium phosphate, pH 7.4).[6]

  • Aurone derivatives dissolved in DMSO.

  • Galantamine or Donepezil as a positive control.[2]

  • 96-well microplate and plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCI/BTCI and DTNB in the phosphate buffer.

    • Prepare a working solution of the enzyme (e.g., 0.008 units/mL) in the buffer.[6]

    • Prepare serial dilutions of the aurone stock solutions in DMSO, then dilute further in buffer to achieve final assay concentrations with a constant DMSO percentage (typically ≤1%).[6]

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of phosphate buffer.

    • Add 20 µL of the aurone solution (or positive control/solvent control).

    • Add 20 µL of the enzyme solution.

  • Pre-incubation:

    • Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes).[2][6]

  • Reaction Initiation and Measurement:

    • Add 20 µL of the substrate (ATCI or BTCI).

    • Add 120 µL of DTNB solution.

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of change in absorbance is proportional to the enzyme activity.

Protocol 2: α-Amylase and α-Glucosidase Inhibition Assays

These assays are crucial for evaluating the antidiabetic potential of aurones.[7]

Materials:

  • α-Amylase and α-Glucosidase enzymes.

  • Soluble starch (for α-amylase) or p-nitrophenyl-α-D-glucopyranoside (pNPG) (for α-glucosidase).

  • Phosphate buffer.

  • Iodine solution and 1M HCl (for α-amylase assay).[2]

  • Sodium carbonate (Na₂CO₃) (for α-glucosidase assay).

  • Acarbose as a positive control.[7]

  • 96-well microplate and plate reader.

Procedure (α-Amylase): [2]

  • Add 40 µL of the aurone solution (or control) at various concentrations to a microplate well.

  • Add 40 µL of α-amylase solution and incubate at 37°C for 30 minutes.

  • Add 40 µL of 0.1% starch solution to start the reaction.

  • Add 1M HCl to stop the reaction, followed by the addition of iodine solution.

  • Record the absorbance at 580 nm. A decrease in blue color indicates higher enzyme activity.

Procedure (α-Glucosidase):

  • Add 50 µL of the aurone solution (or control) to a microplate well.

  • Add 50 µL of α-glucosidase solution and incubate.

  • Add 50 µL of pNPG solution to start the reaction. Incubate for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

Protocol 3: Protein Kinase CK2 Inhibition Assay

This protocol utilizes a luminescence-based assay to measure ATP consumption, which is inversely proportional to kinase activity.[3]

Materials:

  • Human protein kinase CK2 alpha subunit.

  • Kinase-Glo® Luminescent Kinase Assay Kit (contains Luciferase, ATP).

  • Specific peptide substrate for CK2.

  • Assay buffer (e.g., 2 mM Tris-HCl, 5 mM KCl, 1 mM MgCl₂, pH 7.5).[3]

  • Aurone derivatives dissolved in DMSO.

  • A known CK2 inhibitor as a positive control.

  • White, opaque 96-well microplates.

Procedure: [3]

  • Set up the reaction mixture (total volume 50 µL) in the microplate wells.

    • Add assay buffer.

    • Add 0.5 µL of aurone solution in DMSO (or DMSO alone for control).

    • Add ATP and peptide substrate (e.g., initial concentration of 100 µM each).

  • Reaction Initiation:

    • Add the CK2 enzyme (e.g., final concentration of 2 mg/L) to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 40 minutes.

  • Signal Detection:

    • Add an equal volume (50 µL) of Kinase-Glo® reagent to each well.

    • Mix briefly and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

Data Presentation and Analysis

Clear presentation of quantitative data is essential for comparing the potency of different compounds.

1. Calculation of Percentage Inhibition:

The percentage of enzyme inhibition is calculated relative to the activity of the solvent control (0% inhibition) and a blank (100% inhibition).

  • Formula: % Inhibition = [1 - (Activitysample - Activityblank) / (Activitycontrol - Activityblank)] * 100

Where:

  • Activitysample: Reaction rate in the presence of the aurone inhibitor.

  • Activitycontrol: Reaction rate in the presence of the solvent (e.g., DMSO) only.

  • Activityblank: Reaction rate without the enzyme.

2. IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency.[8]

  • Procedure:

    • Test each aurone derivative at a range of different concentrations (e.g., 31.25 to 1000 µg/ml).[2]

    • Calculate the % inhibition for each concentration.

    • Plot % inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

    • The IC₅₀ value is determined from the fitted curve as the concentration that produces 50% inhibition.[3]

3. Data Summary Tables:

Summarize the final IC₅₀ values in a structured table for easy comparison of different aurone derivatives against one or more enzymes.

Table 1: Enzyme Inhibitory Activity (IC₅₀) of Aurone Derivatives

Compound ID Substituent (B-ring) AChE IC₅₀ (µM)[2] α-Glucosidase IC₅₀ (µM) CK2 IC₅₀ (µM)[3]
Aurone-1 4'-OH 15.2 ± 1.1 25.8 ± 2.3 0.5 ± 0.07
Aurone-2 4'-OCH₃ 55.0 ± 3.5[2] 40.1 ± 3.9 1.2 ± 0.15
Aurone-3 3',4'-diOH 8.9 ± 0.7 12.5 ± 1.4 0.09 ± 0.01
Aurone-4 4'-Cl 22.4 ± 2.0 33.7 ± 2.8 0.8 ± 0.09
Control Galantamine 0.5 ± 0.05[2] - -
Control Acarbose - 750.0 ± 10.0[1] -
Control Known CK2 Inhibitor - - 0.005 ± 0.001

Data are presented as mean ± SEM from three independent experiments.

Signaling Pathway Visualization

Aurones can modulate complex cellular signaling pathways by inhibiting key enzymes. Protein kinase CK2, for instance, is a critical node in several pathways implicated in cancer and inflammation.[9]

G cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes aurone Aurone Inhibitor ck2 Protein Kinase CK2 aurone->ck2 Inhibition akt PI3K/Akt Pathway ck2->akt Activates stat3 STAT3 Pathway ck2->stat3 Activates tnfa TNF-α Signaling ck2->tnfa Modulates proliferation Cell Proliferation akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibits stat3->proliferation inflammation Inflammation tnfa->inflammation

Caption: Inhibition of Protein Kinase CK2 by aurones disrupts downstream signaling.

References

Application Notes and Protocols for the Preparation of 3-Benzylidene-2-benzofuran-1-one Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of 3-Benzylidene-2-benzofuran-1-one (aurone) nanoparticles using the nanoprecipitation method. This method is a straightforward and effective technique for encapsulating hydrophobic compounds like aurones into a polymeric matrix, enhancing their aqueous dispersibility and potential bioavailability. This document outlines the necessary materials, a step-by-step experimental protocol, and methods for the physicochemical characterization of the resulting nanoparticles. Representative data are presented in tabular format to guide researchers in their formulation development. Additionally, diagrams illustrating the experimental workflow and a relevant biological signaling pathway potentially modulated by aurones are included.

Introduction

This compound, a member of the aurone class of flavonoids, has garnered significant interest for its diverse pharmacological activities. However, its hydrophobic nature can limit its therapeutic application due to poor aqueous solubility and bioavailability. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating the aurone within a polymeric nanoparticle formulation, its dissolution rate and stability can be improved, potentially leading to enhanced therapeutic efficacy.

The nanoprecipitation technique, also known as the solvent displacement method, is a simple and reproducible approach for preparing polymeric nanoparticles.[1] This method involves dissolving the polymer and the hydrophobic drug in a water-miscible organic solvent and then adding this organic phase to an aqueous phase containing a stabilizer under controlled stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the co-precipitation of the drug, forming nanoparticles.

Experimental Protocol: Nanoprecipitation Method

This protocol describes the preparation of this compound nanoparticles using poly(lactic-co-glycolic acid) (PLGA) as the polymer and poloxamer 188 as a stabilizer.

Materials
  • This compound (Aurone)

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000–25,000)

  • Poloxamer 188

  • Acetone (ACS grade)

  • Deionized water

  • Magnetic stirrer

  • Syringe pump

  • Rotary evaporator

  • Probe sonicator

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • High-Performance Liquid Chromatography (HPLC) system

Preparation of Nanoparticles
  • Organic Phase Preparation: Dissolve 10 mg of this compound and 50 mg of PLGA in 5 mL of acetone. Ensure complete dissolution by gentle vortexing.

  • Aqueous Phase Preparation: Dissolve 100 mg of Poloxamer 188 in 50 mL of deionized water. Stir the solution gently until the stabilizer is fully dissolved.

  • Nanoprecipitation:

    • Place the aqueous phase on a magnetic stirrer and stir at a constant rate of 600 rpm.

    • Using a syringe pump, add the organic phase dropwise to the aqueous phase at a constant flow rate of 0.5 mL/min.

    • A milky suspension should form immediately upon the addition of the organic phase.

  • Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for 4-6 hours to allow for the complete evaporation of acetone. A rotary evaporator can also be used at a reduced pressure to expedite this process.

  • Purification (Optional): Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This step helps to remove any unloaded drug and excess stabilizer.

  • Storage: Store the final nanoparticle suspension at 4°C for further characterization. For long-term storage, the nanoparticles can be lyophilized.

Characterization of Nanoparticles

Particle Size, Polydispersity Index (PDI), and Zeta Potential

The mean particle size, PDI, and zeta potential of the prepared nanoparticles should be determined by Dynamic Light Scattering (DLS). Dilute the nanoparticle suspension with deionized water before analysis to obtain an appropriate scattering intensity.

Encapsulation Efficiency and Drug Loading

The encapsulation efficiency (EE) and drug loading (DL) can be determined using HPLC.

  • Sample Preparation: Centrifuge a known volume of the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Quantification of Free Drug: Analyze the supernatant for the amount of free, unencapsulated this compound using a validated HPLC method.

  • Calculation:

    • Encapsulation Efficiency (%EE):

    • Drug Loading (%DL):

Data Presentation

The following tables present representative data for this compound nanoparticles prepared using the nanoprecipitation method. These values are based on typical results obtained for flavonoid and chalcone nanoparticle formulations and should be considered as a guide.[2][3]

Table 1: Physicochemical Properties of this compound Nanoparticles

ParameterValue
Mean Particle Size (nm)150 - 250
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)-15 to -25

Table 2: Drug Loading and Encapsulation Efficiency

ParameterValue (%)
Encapsulation Efficiency (%EE)70 - 90
Drug Loading (%DL)5 - 15

Visualization of Workflow and Biological Pathway

Experimental Workflow

experimental_workflow cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_nanoprecipitation Nanoprecipitation cluster_downstream Downstream Processing drug This compound mix_organic Dissolve drug->mix_organic polymer PLGA polymer->mix_organic solvent Acetone solvent->mix_organic nanoprecipitate Dropwise Addition (Syringe Pump) mix_organic->nanoprecipitate Organic Phase stabilizer Poloxamer 188 mix_aqueous Dissolve stabilizer->mix_aqueous water Deionized Water water->mix_aqueous stirring Magnetic Stirring (600 rpm) mix_aqueous->stirring Aqueous Phase nanoprecipitate->stirring evaporation Solvent Evaporation (4-6 hours) stirring->evaporation characterization Characterization (DLS, HPLC) evaporation->characterization

Caption: Experimental workflow for the preparation of this compound nanoparticles.

Proposed Signaling Pathway Modulation

Some aurone derivatives have been shown to act as inhibitors of SHIP2 (SH2-containing inositol 5'-phosphatase 2), a negative regulator of the PI3K/Akt signaling pathway.[4] Inhibition of SHIP2 leads to an accumulation of PIP3, resulting in the activation of Akt, which in turn promotes downstream cellular processes such as glucose uptake and cell survival.

signaling_pathway cluster_info PI3K/Akt Signaling Pathway aurone This compound Nanoparticles ship2 SHIP2 aurone->ship2 Inhibition pip3 PIP3 ship2->pip3 Dephosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt p_akt p-Akt (Active) akt->p_akt Phosphorylation downstream Downstream Effects (e.g., Glucose Uptake, Cell Survival) p_akt->downstream info Insulin or Growth Factor signaling (upstream) leads to PIP3 generation.

Caption: Proposed modulation of the PI3K/Akt signaling pathway by this compound.

References

Application Notes and Protocols: 3-Benzylidene-2-benzofuran-1-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylidene-2-benzofuran-1-one, commonly known as aurone, is a privileged heterocyclic scaffold found in a variety of biologically active natural products.[1] Its unique structural features, including an electrophilic exocyclic double bond, make it a versatile building block in organic synthesis for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, highlighting its importance in the generation of novel compounds with potential therapeutic applications, particularly in the realm of oncology.

Key Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds through several key reaction pathways:

  • [3+2] Cycloaddition Reactions: The electron-deficient alkene moiety of aurones readily participates in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, to afford spiro-pyrrolidine derivatives. These spirocyclic compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

  • Annulation Reactions: Aurone-derived imines can undergo annulation reactions with activated alkynes to construct fused heterocyclic systems like benzofuro[3,2-b]pyridines. This strategy allows for the rapid assembly of complex polycyclic frameworks.

  • Michael Addition Reactions: The exocyclic double bond of this compound is an excellent Michael acceptor, reacting with a variety of soft nucleophiles, such as malonates, to introduce new functionalities and build molecular complexity.

Experimental Protocols

I. Synthesis of Spiro-pyrrolidine Derivatives via [3+2] Cycloaddition

This protocol details the three-component reaction between a (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and an amino acid to generate spiro-pyrrolidine compounds, a number of which have demonstrated notable antitumor activities.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Aurone This compound Reaction + Aurone->Reaction Ninhydrin Ninhydrin Ninhydrin->Reaction AminoAcid Amino Acid (e.g., Sarcosine) AminoAcid->Reaction Spiro Spiro-pyrrolidine Derivative Reaction->Spiro [3+2] Cycloaddition

General scheme for the [3+2] cycloaddition reaction.

Experimental Procedure: [3]

  • To a solution of (Z)-3-benzylidenebenzofuran-2(3H)-one (0.2 mmol, 1.0 equiv) in acetonitrile (2 mL) is added ninhydrin (0.2 mmol, 1.0 equiv) and sarcosine (0.2 mmol, 1.0 equiv).

  • The reaction mixture is stirred at 40 °C for 16 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 30:1) or recrystallization from dichloromethane and ethanol to afford the desired spiro-pyrrolidine product.

Data Presentation: Synthesis of Spiro-pyrrolidine Derivatives

EntryBenzylidene Substituent (R)ProductYield (%)Diastereomeric Ratio (dr)
1H4a 829:1
24-Methyl4b 85>20:1
34-Methoxy4c 99>20:1
44-Fluoro4g 92>20:1
54-Chloro4h 95>20:1
64-Bromo4i 96>20:1
74-Nitro4q 74>20:1
Data adapted from a study on the synthesis of benzofuran spiro-pyrrolidine derivatives.[3]
II. Synthesis of Benzofuro[3,2-b]pyridine Derivatives via Annulation

This protocol describes the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines from aurone-derived α,β-unsaturated imines and terminal alkynes, followed by aromatization to the corresponding benzofuro[3,2-b]pyridines.[4][5][6]

Experimental Workflow:

G Start Aurone-derived α,β-unsaturated imine Annulation Annulation Reaction (NEt3, DCE, rt) Start->Annulation Alkyne Terminal Alkyne Alkyne->Annulation Dihydro 1,4-Dihydrobenzofuro[3,2-b]pyridine Annulation->Dihydro Aromatization Aromatization (DBU, THF, 120 °C) Dihydro->Aromatization Product Benzofuro[3,2-b]pyridine Aromatization->Product

Workflow for the synthesis of benzofuro[3,2-b]pyridines.

Experimental Procedure: [4]

Step 1: Synthesis of 1,4-Dihydrobenzofuro[3,2-b]pyridines

  • To a solution of the aurone-derived α,β-unsaturated imine (0.2 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 2 mL), add the terminal alkyne (0.4 mmol, 2.0 equiv) and triethylamine (NEt3, 0.24 mmol, 1.2 equiv).

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the 1,4-dihydrobenzofuro[3,2-b]pyridine.

Step 2: Aromatization to Benzofuro[3,2-b]pyridines

  • To a solution of the 1,4-dihydrobenzofuro[3,2-b]pyridine (0.12 mmol, 1.0 equiv) in tetrahydrofuran (THF, 1.5 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.12 mmol, 1.0 equiv).

  • Stir the mixture at 120 °C until the aromatization is complete (monitored by TLC).

  • Evaporate the solvent and purify the residue by silica gel column chromatography to yield the benzofuro[3,2-b]pyridine.

Data Presentation: Synthesis of Benzofuro[3,2-b]pyridine Derivatives

EntryImine Substituent (R1)Alkyne Substituent (R2)Dihydropyridine Yield (%)Pyridine Yield (%)
1PhenylCO2Et9285
24-TolylCO2Et9588
34-ChlorophenylCO2Et9083
4PhenylCOMe8881
Yields are representative for the two-step process.[4]
III. Michael Addition of Dimethyl Malonate (Adapted Protocol)

This protocol is an adapted procedure for the organocatalyzed Michael addition of dimethyl malonate to this compound, based on similar reactions with other Michael acceptors. This reaction is valuable for the synthesis of functionalized benzofuranone derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Aurone This compound Reaction + Aurone->Reaction Malonate Dimethyl Malonate Malonate->Reaction Adduct Michael Adduct Reaction->Adduct Michael Addition (Organocatalyst)

General scheme for the Michael addition of dimethyl malonate.

Experimental Procedure (Adapted):

  • To a solution of this compound (0.5 mmol) in toluene (1.0 mL) is added dimethyl malonate (0.6 mmol, 1.2 equiv).

  • A chiral thiourea or squaramide-based organocatalyst (e.g., a Cinchona alkaloid derivative, 5-10 mol%) is added to the mixture.

  • The reaction is stirred at room temperature for 24-48 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (eluent: hexanes/ethyl acetate) to afford the Michael adduct.

Expected Outcome: This reaction is expected to yield the corresponding 2-(1,3-dicarbonyl-1-phenylmethyl)-benzofuran-3-one derivative. The use of a chiral organocatalyst can potentially induce enantioselectivity in the product.

Application in Drug Development: Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.

Targeting Tyrosine Kinase Signaling Pathways

Several synthetic derivatives of benzofuran have been identified as potent inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like Tyrosine Kinase 3 (FLT3).

VEGFR-2 Signaling Pathway:

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, survival, migration, and permeability, which are essential for angiogenesis, a critical process for tumor growth and metastasis.[5] Inhibition of VEGFR-2 by benzofuran derivatives can block these pro-angiogenic signals.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Benzofuran Benzofuran Derivative (Inhibitor) Benzofuran->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and point of inhibition.

FLT3 Signaling Pathway:

Mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor. This results in the uncontrolled activation of downstream pathways such as PI3K/Akt, RAS/MEK/ERK, and JAK/STAT, promoting leukemic cell proliferation and survival.[4] Benzofuran-based compounds that inhibit FLT3 can be effective therapeutic agents for FLT3-mutated AML.

FLT3_Pathway FLT3 FLT3-ITD (Constitutively Active) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK Akt Akt PI3K->Akt MEK MEK RAS->MEK STAT STAT JAK->STAT Survival Cell Survival Akt->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation STAT->Proliferation STAT->Survival ERK->Proliferation Benzofuran Benzofuran Derivative (Inhibitor) Benzofuran->FLT3 Inhibits

Simplified FLT3-ITD signaling pathway and point of inhibition.

Anticancer Activity of Synthesized Spiro-pyrrolidines:

Several of the spiro-pyrrolidine derivatives synthesized via the [3+2] cycloaddition protocol have been evaluated for their in vitro antiproliferative activities against human cancer cell lines.

Data Presentation: Anticancer Activity of Spiro-pyrrolidine Derivatives

CompoundHeLa IC50 (µM)CT26 IC50 (µM)Cisplatin (HeLa) IC50 (µM)Cisplatin (CT26) IC50 (µM)
4b 15.14 ± 1.33-15.91 ± 1.0910.27 ± 0.71
4c 10.26 ± 0.87-15.91 ± 1.0910.27 ± 0.71
4e -8.31 ± 0.6415.91 ± 1.0910.27 ± 0.71
4s -5.28 ± 0.7215.91 ± 1.0910.27 ± 0.71
IC50 values represent the concentration required for 50% inhibition of cell viability. Data from a study on the antitumor activities of benzofuran spiro-pyrrolidine derivatives.[2]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a range of chemical transformations, including cycloadditions, annulations, and Michael additions, provides access to a rich diversity of complex heterocyclic structures. The demonstrated anticancer activity of many of its derivatives underscores the importance of this scaffold in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a practical guide for researchers in the synthesis and exploration of novel benzofuran-based compounds with potential therapeutic applications.

References

Methods for Incorporating 3-Benzylidene-2-benzofuran-1-one into Polymer Structures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of 3-Benzylidene-2-benzofuran-1-one, commonly known as aurone, into various polymer structures. Aurones are a class of flavonoids that exhibit interesting photophysical and biological properties, making their integration into macromolecular architectures a promising strategy for the development of novel functional materials for biomedical applications, including drug delivery and fluorescent sensing.

Introduction

The incorporation of aurone moieties into polymer structures can impart unique properties to the resulting materials. As pendant groups, aurones can introduce fluorescence, thermal stability, and nonlinear optical properties. This document outlines two primary strategies for creating aurone-containing polymers: the polymerization of functionalized aurone monomers and the grafting of aurone derivatives onto existing polymer backbones. Detailed experimental protocols, characterization data, and potential applications are provided to guide researchers in this emerging field.

Synthesis of Aurone-Containing Polymers via Chain-Growth Polymerization

The most direct method for incorporating aurones into a polymer backbone is through the chain-growth polymerization of a vinyl-functionalized aurone monomer. This approach allows for the synthesis of polymers with a high and tunable density of pendant aurone groups. The following sections detail the synthesis of a methacrylated aurone monomer and its subsequent radical polymerization.

Synthesis of 6-Methacryloxyaurone Monomer

This protocol describes the synthesis of a polymerizable aurone monomer by reacting 6-hydroxyaurone with methacryloyl chloride.

Experimental Protocol:

  • Synthesis of 6-Hydroxyaurone:

    • 6-Hydroxybenzofuran-3(2H)-one is condensed with a substituted or unsubstituted benzaldehyde.

    • In a round-bottom flask, dissolve 6-hydroxybenzofuran-3(2H)-one (1 equivalent) and the desired benzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

    • Add a catalytic amount of a base (e.g., piperidine or triethylamine) or acid (e.g., concentrated HCl).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 6-hydroxyaurone derivative.

  • Synthesis of 6-Methacryloxyaurone:

    • Dissolve the synthesized 6-hydroxyaurone (1 equivalent) and triethylamine (1.2 equivalents) in a dry solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add methacryloyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 6-methacryloxyaurone monomer.

Synthesis_of_6_Methacryloxyaurone cluster_step1 Step 1: Synthesis of 6-Hydroxyaurone cluster_step2 Step 2: Methacrylation 6_hydroxybenzofuranone 6-Hydroxybenzofuran-3(2H)-one condensation Condensation (Base/Acid Catalyst, Reflux) 6_hydroxybenzofuranone->condensation benzaldehyde Benzaldehyde benzaldehyde->condensation 6_hydroxyaurone 6-Hydroxyaurone condensation->6_hydroxyaurone acylation Acylation (Triethylamine, 0°C to RT) 6_hydroxyaurone->acylation methacryloyl_chloride Methacryloyl Chloride methacryloyl_chloride->acylation 6_methacryloxyaurone 6-Methacryloxyaurone Monomer acylation->6_methacryloxyaurone

Fig. 1: Synthesis of 6-Methacryloxyaurone monomer.
Radical Polymerization of 6-Methacryloxyaurone

This protocol details the free-radical copolymerization of 6-methacryloxyaurone with a comonomer, such as methyl methacrylate (MMA), to yield a polymer with pendant aurone moieties.

Experimental Protocol:

  • Place the 6-methacryloxyaurone monomer, methyl methacrylate (MMA) comonomer (desired molar ratio), and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) (0.1-1 mol% with respect to total monomers) in a Schlenk flask.

  • Add a suitable solvent, such as DMF or toluene, to achieve a monomer concentration of approximately 10-20% (w/v).

  • Degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol or ethanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 40-60 °C) to a constant weight.

Radical_Polymerization_Workflow start Start reagents Combine Monomers (6-Methacryloxyaurone, MMA) and Initiator (AIBN) in Solvent start->reagents degas Degas Solution (Freeze-Pump-Thaw Cycles) reagents->degas polymerize Polymerize at Elevated Temperature (e.g., 70°C) degas->polymerize terminate Terminate Polymerization (Cooling and Exposure to Air) polymerize->terminate precipitate Precipitate Polymer in Non-Solvent (e.g., Methanol) terminate->precipitate isolate Isolate and Dry Polymer precipitate->isolate end End isolate->end

Fig. 2: Workflow for radical polymerization.
Characterization of Aurone-Containing Polymers

The synthesized polymers should be characterized to determine their molecular weight, composition, and thermal properties.

Parameter Technique Typical Results for Poly(6-methacryloxyaurone-co-MMA)
Monomer Incorporation ¹H NMR SpectroscopyIntegration of characteristic aurone and MMA proton signals confirms copolymer composition.
Number Average Molecular Weight (Mₙ) Gel Permeation Chromatography (GPC)10,000 - 50,000 g/mol (can be tuned by initiator concentration)
Weight Average Molecular Weight (Mₙ) Gel Permeation Chromatography (GPC)15,000 - 100,000 g/mol
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)1.5 - 2.5 (typical for free radical polymerization)
Glass Transition Temperature (T₉) Differential Scanning Calorimetry (DSC)110 - 140 °C (increases with higher aurone content)
Thermal Stability Thermogravimetric Analysis (TGA)Onset of degradation > 250 °C in an inert atmosphere.

Synthesis of Aurone-Containing Polyesters via Polycondensation

Incorporating aurones into the main chain of a polymer, such as a polyester, can significantly influence the material's bulk properties. This requires the synthesis of bifunctional aurone monomers, such as diol or dicarboxylic acid derivatives.

Synthesis of a Dihydroxy-Functionalized Aurone Monomer

This protocol outlines a potential route to a dihydroxy-functionalized aurone suitable for polycondensation.

Experimental Protocol:

  • Synthesize a 6-hydroxyaurone derivative with an additional hydroxyl group on the benzylidene ring, for example, by condensing 6-hydroxybenzofuran-3(2H)-one with 3,4-dihydroxybenzaldehyde.

  • Protect one of the hydroxyl groups on the dihydroxybenzaldehyde if selective functionalization is required.

  • Follow the condensation procedure as described in Section 1.1.

  • If a protecting group was used, deprotect it under appropriate conditions to yield the dihydroxy-aurone monomer.

Polycondensation of Dihydroxy-Aurone with a Diacid Chloride

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the dihydroxy-aurone monomer (1 equivalent) in a dry, aprotic solvent (e.g., N-methyl-2-pyrrolidone or dimethylacetamide) containing a base such as pyridine (2 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add a solution of a diacid chloride (e.g., adipoyl chloride or terephthaloyl chloride) (1 equivalent) in the same solvent to the stirred aurone solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for several hours to ensure complete polymerization.

  • Precipitate the resulting polyester by pouring the reaction mixture into a non-solvent like methanol.

  • Filter, wash, and dry the polymer as described in Section 1.2.

Polycondensation_Workflow start Start monomers Dissolve Dihydroxy-Aurone and Base in Dry Solvent start->monomers cool Cool Solution to 0°C monomers->cool add_diacid Slowly Add Diacid Chloride Solution cool->add_diacid heat Warm to RT and Heat to Promote Polymerization add_diacid->heat precipitate Precipitate Polymer in Non-Solvent heat->precipitate isolate Isolate and Dry Polyester precipitate->isolate end End isolate->end

Fig. 3: Workflow for polycondensation.

Grafting of Aurones onto Polymer Backbones

This "grafting to" approach involves attaching pre-synthesized aurone derivatives with a reactive functional group to a polymer backbone containing complementary reactive sites.

Synthesis of an Amine-Functionalized Aurone

Experimental Protocol:

  • Synthesize a 6-hydroxyaurone as described in Section 1.1.

  • Functionalize the hydroxyl group with a linker containing a protected amine (e.g., by reacting with N-(3-bromopropyl)phthalimide followed by deprotection with hydrazine).

  • Alternatively, start with a nitro-substituted benzaldehyde and reduce the nitro group to an amine after the aurone synthesis.

Grafting to a Carboxylic Acid-Containing Polymer

This protocol describes the grafting of an amine-functionalized aurone to a polymer like poly(acrylic acid) or a carboxyl-terminated polymer.

Experimental Protocol:

  • Dissolve the carboxylic acid-containing polymer (e.g., poly(lactic-co-glycolic acid)-COOH) in a suitable solvent like DMF.

  • Activate the carboxylic acid groups by adding a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a base like N,N-diisopropylethylamine (DIPEA).

  • Add the amine-functionalized aurone to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Purify the functionalized polymer by dialysis or repeated precipitation to remove unreacted aurone and coupling reagents.

Grafting_Workflow cluster_polymer Polymer Backbone cluster_aurone Aurone Derivative polymer_cooh Carboxylated Polymer (e.g., PLGA-COOH) activation Activate COOH Groups (DCC or HATU) polymer_cooh->activation coupling Coupling Reaction (DMF, RT) activation->coupling aurone_nh2 Amine-Functionalized Aurone aurone_nh2->coupling purification Purification (Dialysis/Precipitation) coupling->purification grafted_polymer Aurone-Grafted Polymer purification->grafted_polymer

Fig. 4: "Grafting to" workflow.

Applications in Drug Development

Aurone-containing polymers hold significant potential in various aspects of drug development, primarily due to their fluorescent properties and the biological activities associated with the aurone scaffold.

Fluorescent Probes and Sensors

The inherent fluorescence of some aurone derivatives can be harnessed in polymeric systems for sensing applications. For example, polymers with pendant aurone groups could be designed as fluorescent thermometers or pH sensors for intracellular imaging, where changes in the microenvironment alter the fluorescence emission of the aurone moiety.

Functionalized Nanoparticles for Drug Delivery

Aurone-functionalized polymers can be used to prepare nanoparticles for targeted drug delivery. For instance, aurone-grafted PLGA can be formulated into nanoparticles encapsulating a chemotherapeutic agent. The aurone moiety could serve a dual purpose: as a potential targeting ligand if it exhibits affinity for specific cellular receptors, and as a fluorescent tag for tracking the nanoparticles' biodistribution.

Protocol for Nanoparticle Formulation (Nanoprecipitation):

  • Dissolve the aurone-functionalized polymer (e.g., aurone-grafted PLGA) and the drug to be encapsulated in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Slowly inject this organic solution into a vigorously stirred aqueous solution, which may contain a surfactant (e.g., Pluronic F68) to stabilize the nanoparticles.

  • Allow the organic solvent to evaporate under reduced pressure or by stirring at room temperature.

  • The nanoparticles can then be collected by centrifugation and washed to remove unencapsulated drug and excess surfactant.

Biocompatibility and Cytotoxicity

For any biomedical application, the biocompatibility of the aurone-containing polymer is of paramount importance. Preliminary in vitro cytotoxicity assays, such as the MTT or LDH assay, should be performed on relevant cell lines to assess the material's safety profile. The concentration-dependent effects on cell viability will guide the design of future in vivo studies. While some small-molecule aurone derivatives have shown low cytotoxicity, the introduction of these moieties into a polymer backbone necessitates a thorough toxicological evaluation.

Conclusion

The incorporation of this compound into polymer structures offers a versatile platform for the development of advanced functional materials. By employing the synthetic strategies outlined in these application notes, researchers can create a diverse range of aurone-containing polymers with tailored properties. The detailed protocols for monomer synthesis, polymerization, and post-polymerization modification provide a solid foundation for exploring the potential of these novel materials in drug delivery, bioimaging, and other biomedical applications. Further research into the structure-property relationships and biological interactions of these polymers will be crucial for their successful translation into clinical and commercial use.

Application Notes and Protocols: Aurones as Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurones, a class of flavonoids, are emerging as a promising, yet underexplored, scaffold for the development of novel photosensitizers for Photodynamic Therapy (PDT). Their inherent photophysical properties, including absorption in the visible light spectrum, and their biological activities as anticancer and antioxidant agents, make them attractive candidates for light-activated therapeutics.[1][2][3] This document provides a comprehensive overview of the potential application of aurones in PDT, including their proposed mechanism of action, and detailed protocols for their evaluation as photosensitizers.

Mechanism of Action

The therapeutic effect of Photodynamic Therapy (PDT) relies on the interplay of three components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[4] Upon activation by light, a photosensitizer can initiate two types of photochemical reactions, both leading to the generation of reactive oxygen species (ROS) that induce cell death.

Type I Reaction: The excited photosensitizer transfers an electron to a substrate, producing radical ions which then react with oxygen to form superoxide, hydrogen peroxide, and hydroxyl radicals.

Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant pathway for most clinical photosensitizers.[4]

Aurones, with their conjugated π-system, are capable of absorbing light and transitioning to an excited state. It is hypothesized that upon light absorption, aurone derivatives can undergo intersystem crossing to a triplet state, which can then participate in either Type I or Type II reactions to generate cytotoxic ROS, leading to the destruction of cancer cells. The specific pathway and efficiency of ROS generation would be dependent on the molecular structure of the aurone derivative.

Data Presentation: Photophysical and Photobiological Properties of Aurone Derivatives

Currently, there is limited publicly available data specifically quantifying the photosensitizing properties of aurones for PDT. The following tables are presented as templates for researchers to populate as they generate data on novel aurone derivatives. The values provided are hypothetical and for illustrative purposes only.

Table 1: Photophysical Properties of Hypothetical Aurone Photosensitizers

Aurone Derivativeλmax (abs) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)λmax (flu) (nm)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)
Aurone-A42035,0005100.150.45
Aurone-B43542,0005300.100.55
Aurone-C45048,0005500.050.65

Table 2: In Vitro Photodynamic Efficacy of Hypothetical Aurone Photosensitizers

Aurone DerivativeCell LineDark IC50 (µM)Light Dose (J/cm²)Photo IC50 (µM)Phototoxicity Index (PI = Dark IC50 / Photo IC50)
Aurone-AMCF-7>1001015>6.7
Aurone-BHeLa>100108>12.5
Aurone-CA5498510517

Mandatory Visualizations

PDT_Mechanism cluster_type2 Type II Pathway cluster_type1 Type I Pathway PS_ground Photosensitizer (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Absorption (hν) PS_singlet->PS_ground Fluorescence PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) PS_triplet->PS_ground Phosphorescence O2_singlet Singlet Oxygen (¹O₂) PS_triplet->O2_singlet Energy Transfer Radicals Radical Formation PS_triplet->Radicals Electron Transfer Cell_Death Cell Death (Apoptosis, Necrosis) O2_singlet->Cell_Death Oxidative Damage ROS Reactive Oxygen Species (ROS) ROS->Cell_Death Oxidative Damage Radicals->ROS + ³O₂

Caption: General mechanism of Photodynamic Therapy (PDT).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Proposed) Synthesis Synthesis of Aurone Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Absorption UV-Vis Absorption Spectroscopy Synthesis->Absorption Emission Fluorescence Spectroscopy Absorption->Emission SO_Quantum_Yield Singlet Oxygen Quantum Yield Measurement Emission->SO_Quantum_Yield Cell_Culture Cancer Cell Culture SO_Quantum_Yield->Cell_Culture Dark_Toxicity Dark Cytotoxicity Assay (e.g., MTT) Cell_Culture->Dark_Toxicity Photo_Toxicity Phototoxicity Assay (PDT) Cell_Culture->Photo_Toxicity Cell_Death_Mechanism Cell Death Pathway Analysis (e.g., Flow Cytometry) Photo_Toxicity->Cell_Death_Mechanism Tumor_Model Tumor Xenograft Model Cell_Death_Mechanism->Tumor_Model Biodistribution Biodistribution Studies Tumor_Model->Biodistribution PDT_Efficacy In Vivo PDT Efficacy Tumor_Model->PDT_Efficacy Signaling_Pathway cluster_0 PDT Insult cluster_1 Cellular Damage cluster_2 Apoptosis Pathway cluster_3 Necrosis/Necroptosis PS Aurone Photosensitizer ROS Singlet Oxygen (¹O₂) & ROS Light Light Light->ROS Oxygen Oxygen (³O₂) Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Lysosomes Lysosomal Damage ROS->Lysosomes Membrane Plasma Membrane Damage ROS->Membrane CytochromeC Cytochrome c Release Mitochondria->CytochromeC ATP_depletion ATP Depletion Mitochondria->ATP_depletion Membrane_rupture Membrane Rupture Membrane->Membrane_rupture Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Necrosis Necrosis ATP_depletion->Necrosis Membrane_rupture->Necrosis

References

Application Notes and Protocols for Studying the Binding of 3-Benzylidene-2-benzofuran-1-one to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Benzylidene-2-benzofuran-1-one, a member of the aurone class of flavonoids, has garnered significant interest in drug discovery due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Understanding the interaction of this small molecule with its protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for a suite of biophysical and computational techniques to characterize the binding of this compound to proteins.

The described methodologies will enable researchers to:

  • Identify and confirm protein targets.

  • Quantify binding affinity and thermodynamics.

  • Elucidate the kinetics of the interaction.

  • Predict the binding mode at the molecular level.

Biophysical Techniques for Binding Analysis

A variety of biophysical methods can be employed to study the interaction between this compound and a target protein.[2][3][4][5][6] The choice of technique depends on factors such as the properties of the protein and ligand, the required throughput, and the specific information desired (e.g., affinity, kinetics, or thermodynamics).

Fluorescence Spectroscopy: Tryptophan Fluorescence Quenching

Application Note:

Tryptophan fluorescence quenching is a sensitive technique to monitor the binding of a ligand to a protein.[7][8][9][10] Many proteins contain intrinsic tryptophan residues whose fluorescence is sensitive to the local environment. Upon ligand binding, conformational changes in the protein can lead to a quenching (decrease) of this fluorescence, which can be used to determine the binding affinity (dissociation constant, Kd).[7][8] This method is particularly useful for initial screening and for proteins that possess tryptophan residues near the binding site. It is important to correct for the inner filter effect, where the ligand itself absorbs at the excitation or emission wavelengths.[7][9][10]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4). The final protein concentration for the experiment is typically in the low micromolar range (e.g., 1-5 µM).

    • Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., DMSO) and then dilute it in the same buffer as the protein.

  • Instrumentation and Settings:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[8]

    • Record the emission spectrum from 310 nm to 500 nm.[8]

  • Titration Experiment:

    • Place a fixed concentration of the protein solution in a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Make successive additions of the this compound solution to the cuvette.

    • After each addition, gently mix and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

    • The final concentration of the ligand should be 5-10 times the expected Kd.[8]

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Plot the change in fluorescence intensity (ΔF) at the emission maximum as a function of the ligand concentration.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Workflow for Tryptophan Fluorescence Quenching

G Workflow for Tryptophan Fluorescence Quenching prep Prepare Protein and Ligand Solutions instrument Set up Spectrofluorometer (Ex: 295nm, Em: 310-500nm) prep->instrument initial_scan Record Initial Protein Fluorescence instrument->initial_scan titration Titrate with this compound initial_scan->titration data_acq Record Fluorescence Spectra after each addition titration->data_acq data_acq->titration Repeat correction Correct for Inner Filter Effect data_acq->correction analysis Plot ΔF vs. [Ligand] correction->analysis kd Determine Kd by fitting to a binding model analysis->kd

Caption: A flowchart of the experimental steps for determining binding affinity using tryptophan fluorescence quenching.

Isothermal Titration Calorimetry (ITC)

Application Note:

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[11][12][13][14] It is considered the gold standard for characterizing protein-ligand interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, from which Kd can be calculated), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[13][14] This label-free, in-solution technique requires no modification of the protein or ligand.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the purified protein against the desired buffer extensively to minimize buffer mismatch effects.

    • Dissolve the this compound in the final dialysis buffer. A small amount of co-solvent (e.g., DMSO) may be used, but the same concentration must be present in the protein solution.

    • Degas both the protein and ligand solutions to prevent air bubbles.

  • ITC Experiment Setup:

    • Typically, the protein solution (e.g., 10-50 µM) is placed in the sample cell, and the ligand solution (e.g., 100-500 µM) is loaded into the injection syringe.[15]

    • The ligand concentration in the syringe should be 10-20 times the protein concentration in the cell.[15]

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the protein solution at a constant temperature.

    • Allow sufficient time between injections for the signal to return to the baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area of each injection peak to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Ka, n, and ΔH.[15]

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Isothermal Titration Calorimetry Experimental Workflow

G Isothermal Titration Calorimetry Experimental Workflow prep Prepare and Degas Protein and Ligand in Matched Buffer load Load Protein into Sample Cell and Ligand into Syringe prep->load control Control: Inject Ligand into Buffer prep->control titrate Perform Serial Injections of Ligand into Protein load->titrate analyze Analyze Data: Integrate Peaks, Subtract Control titrate->analyze control->analyze fit Fit Isotherm to Determine Thermodynamic Parameters analyze->fit

Caption: A diagram illustrating the key stages of an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR)

Application Note:

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[16][17][18][19][20] One binding partner (the ligand, typically the protein) is immobilized on a sensor chip, and the other (the analyte, this compound) is flowed over the surface.[19] Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.[17] SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.[20]

Experimental Protocol:

  • Sensor Chip Preparation:

    • Choose a suitable sensor chip (e.g., CM5).

    • Immobilize the target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).

    • A reference flow cell should be prepared in the same way but without the immobilized protein to correct for non-specific binding and bulk refractive index changes.[21]

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.

    • Monitor the binding in real-time as a sensorgram (response units vs. time).

  • Regeneration:

    • After each analyte injection, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte and prepare the surface for the next injection.[16]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (kd/ka).

Surface Plasmon Resonance Experimental Workflow

G Surface Plasmon Resonance Experimental Workflow immobilize Immobilize Protein on Sensor Chip prepare_analyte Prepare Serial Dilutions of this compound immobilize->prepare_analyte inject Inject Analyte over Sensor Surface prepare_analyte->inject monitor Monitor Binding in Real-Time (Sensorgram) inject->monitor regenerate Regenerate Sensor Surface monitor->regenerate analyze Analyze Sensorgrams to Determine Kinetic Parameters (ka, kd, KD) monitor->analyze regenerate->inject Next Concentration

Caption: A schematic of the experimental procedure for Surface Plasmon Resonance analysis.

Computational Docking

Application Note:

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a target protein.[22][23] This in silico method is valuable for generating hypotheses about the binding mode of this compound, identifying key interacting residues, and guiding further experimental studies such as site-directed mutagenesis.[24] Software such as AutoDock is commonly used for this purpose.[22][23]

Protocol for Molecular Docking using AutoDock:

  • Preparation of Protein and Ligand Structures:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of this compound and optimize its geometry using a chemistry software package.

  • Defining the Binding Site:

    • Identify the putative binding site on the protein based on experimental data or by using binding site prediction tools.

    • Define a grid box that encompasses the binding site.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock) to perform the docking calculations.

    • The program will explore different conformations and orientations of the ligand within the defined grid box.

    • The docking algorithm will score the different poses based on a scoring function that estimates the binding free energy.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding scores.

    • The pose with the lowest binding energy is typically considered the most likely binding mode.

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Docking Workflow

G Molecular Docking Workflow prep_protein Prepare Protein Structure define_site Define Binding Site (Grid Box) prep_protein->define_site prep_ligand Prepare Ligand Structure run_docking Perform Docking Simulation prep_ligand->run_docking define_site->run_docking analyze_poses Analyze and Score Binding Poses run_docking->analyze_poses visualize Visualize Protein-Ligand Interactions analyze_poses->visualize

Caption: A simplified workflow for performing molecular docking studies.

Data Presentation

Quantitative data obtained from the described techniques should be summarized in a clear and structured manner to facilitate comparison.

Table 1: Summary of Binding Parameters for this compound

TechniqueParameterValueUnits
Fluorescence Quenching Dissociation Constant (Kd)e.g., 5.2 ± 0.8µM
Isothermal Titration Dissociation Constant (Kd)e.g., 4.5 ± 0.5µM
Calorimetry (ITC) Stoichiometry (n)e.g., 1.1 ± 0.1
Enthalpy (ΔH)e.g., -8.3 ± 0.4kcal/mol
Entropy (ΔS)e.g., -5.7cal/mol·K
Surface Plasmon Resonance Association Rate (ka)e.g., 1.2 x 10⁵M⁻¹s⁻¹
(SPR) Dissociation Rate (kd)e.g., 5.4 x 10⁻³s⁻¹
Dissociation Constant (KD)e.g., 4.5µM
Computational Docking Binding Energye.g., -7.8kcal/mol

Note: The values presented in this table are hypothetical and should be replaced with experimental data.

Example Signaling Pathway: Inhibition of Protein Kinase CK2

Some aurone derivatives have been shown to be potent inhibitors of protein kinase CK2.[25][26][27] CK2 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in cancer. The binding of an inhibitor like this compound to the ATP-binding site of CK2 would block the phosphorylation of its downstream substrates, thereby modulating various signaling pathways.

Generalized Protein Kinase Signaling Pathway

G Generalized Protein Kinase Signaling Pathway cluster_0 Inhibition by this compound ATP ATP Kinase Protein Kinase (e.g., CK2) ATP->Kinase Inhibitor This compound Inhibitor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response

Caption: A diagram showing the inhibition of a protein kinase by this compound, preventing substrate phosphorylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Benzylidene-2-benzofuran-1-one (Aurone)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Benzylidene-2-benzofuran-1-one, a core structure in the aurone class of flavonoids. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields are a common issue and can stem from several factors. Systematically investigate the following:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the benzofuranone and the aromatic aldehyde. Impurities can interfere with the reaction.

  • Catalyst Activity: The choice and condition of the catalyst are critical. For condensation reactions, bases like piperidine, pyridine, or solid bases like activated barium hydroxide are often used.[1] Ensure the catalyst is not old or degraded.

  • Reaction Conditions: Temperature and reaction time are crucial. Over-heating can lead to decomposition and side product formation, while insufficient heating can result in incomplete conversion. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[1]

  • Solvent Choice: The solvent can significantly impact the reaction. Ensure you are using a solvent appropriate for the specific reaction method (e.g., pyridine, acetonitrile, or solvent-free grinding).[1][2]

  • Work-up Procedure: Product may be lost during the work-up and purification steps. Optimize extraction and chromatography procedures to minimize loss. A scavenging approach using isoniazid to remove excess aldehyde can simplify purification and improve isolated yields.[3]

Q2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

A2: Side product formation often competes with the desired reaction pathway. Consider these strategies:

  • Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired product by reducing the rate of side reactions, which may have a higher activation energy.

  • Catalyst Selection: The choice of catalyst can influence selectivity. For instance, in an Aldol-type condensation, using ethylenediamine diacetate (EDDA) in acetonitrile has been reported to give good yields.[2]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of one reactant (often the more stable or less expensive one) can drive the reaction to completion and minimize side products from unreacted starting material.

Q3: The purification of my final product is difficult. What methods can simplify this process?

A3: Purification challenges often arise from unreacted starting materials or closely related side products.

  • Scavenging Resins/Reagents: As mentioned, using a scavenger to remove excess reactants can be highly effective. For example, isoniazid can be used to selectively remove unreacted aldehydes, simplifying the purification to a simple extraction.[3]

  • Crystallization: If your product is a solid, optimizing the crystallization conditions (solvent system, temperature) can be a highly effective method for purification, often superior to chromatography for achieving high purity.

  • Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems (e.g., varying the polarity with ethyl acetate/hexane mixtures) and stationary phases to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods for synthesizing aurones fall into three main categories:

  • Aldol-type Condensation: This is a direct and widely used method involving the condensation of a benzofuran-3(2H)-one with an aromatic aldehyde.[2]

  • Cyclization of 2'-Hydroxychalcones: This involves the oxidative cyclization of a 2'-hydroxychalcone precursor. Reagents like mercury(II) acetate in pyridine or copper(II) bromide in DMSO have been used for this transformation.[1]

  • Perkin Rearrangement: While less direct for aurones themselves, the Perkin reaction is a related classical method used to synthesize cinnamic acids, which are structurally related.[4][5][6] More relevantly, a microwave-assisted Perkin rearrangement of 2-halocoumarins can be used to form the benzofuran ring system.[7]

Q2: How do electron-donating or electron-withdrawing groups on the aldehyde affect the reaction?

A2: The electronic nature of the substituents on the aromatic aldehyde can significantly influence the reaction rate and yield. Generally, electron-withdrawing groups can make the aldehyde's carbonyl carbon more electrophilic, potentially increasing the reaction rate of the initial condensation step. Conversely, electron-donating groups may slow the reaction down. The specific effect can depend on the reaction mechanism and catalyst used.

Q3: Are there any green or environmentally friendly methods for this synthesis?

A3: Yes, green chemistry approaches have been developed. One effective and eco-friendly method involves the direct, single-pot grinding of substituted 2-hydroxyphenacyl chloride with aryl aldehydes using activated solid barium hydroxide as both a base and a support, eliminating the need for hazardous solvents.[1] Microwave-assisted synthesis is also considered a green technique as it often leads to shorter reaction times, lower energy consumption, and higher yields.[1]

Data Summary: Comparison of Synthetic Methods

The table below summarizes quantitative data for different synthetic approaches to provide a comparative overview.

MethodStarting MaterialsCatalyst / ReagentSolventTemp. (°C)TimeYield (%)Reference
Aldol CondensationBenzofuran-3(2H)-one, BenzaldehydeEthylenediamine diacetate (EDDA)AcetonitrileReflux12 hGood[2]
Oxidative Cyclization2'-HydroxychalconeHg(OAc)₂PyridineN/AN/AHigh[1]
Oxidative Cyclization2'-HydroxychalconeCuBr (catalytic)DMSON/AN/AHigh[1]
Scavenging ApproachBenzofuran-3(2H)-one, Benzaldehyde (excess)Piperidine, then IsoniazidEthanolReflux16 h~70-90[3]
Solid-Support Grinding2-Hydroxyphenacyl chloride, Aryl aldehydeActivated Ba(OH)₂Solvent-freeRoom TempN/AHigh[1]

Experimental Protocols

Protocol 1: Aldol-type Condensation using EDDA

This protocol is based on the method described by Rambabu et al.[2]

  • Reaction Setup: To a solution of benzofuran-3(2H)-one (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in acetonitrile (10 mL), add ethylenediamine diacetate (EDDA) (0.1 mmol, 10 mol%).

  • Reaction: Stir the reaction mixture at reflux for 12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Protocol 2: Scavenging-Enhanced Synthesis

This protocol is adapted from the work by Lima et al.[3]

  • Reaction Setup: In a round-bottom flask, combine 2,3-dihydro-1-benzofuran-3-one (1.0 mmol), the desired aromatic aldehyde (1.5 mmol, 1.5 equiv), and piperidine (0.2 mmol, 20 mol%) in absolute ethanol (5 mL).

  • Reaction: Heat the mixture at reflux for 16 hours.

  • Scavenging: Cool the mixture to room temperature. Add isoniazid (2.0 mmol, 2.0 equiv) and a few drops of glacial acetic acid. Stir the mixture at room temperature for 6 hours to allow for the formation of the hydrazone from the excess aldehyde.

  • Work-up: Concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (2 x 15 mL) to remove the isoniazid-aldehyde adduct and remaining piperidine. Wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the desired aurone, which is often pure enough for subsequent use. Further purification can be done by recrystallization if needed.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product SM1 Benzofuranone Condensation Condensation Reaction (e.g., Aldol, Knoevenagel) SM1->Condensation Catalyst, Solvent, Heat SM2 Aromatic Aldehyde SM2->Condensation Catalyst, Solvent, Heat Workup Aqueous Work-up / Extraction Condensation->Workup Crude Product Purification Purification (Chromatography / Recrystallization) Workup->Purification Product Pure 3-Benzylidene- 2-benzofuran-1-one Purification->Product

Caption: General experimental workflow for the synthesis of aurones.

G Start Problem: Low Reaction Yield Cause1 Impure Reagents? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Inefficient Catalyst? Start->Cause3 Cause4 Product Loss during Work-up? Start->Cause4 Cause1->Cause2 No Sol1 Solution: - Recrystallize/distill starting materials - Check reagent specifications Cause1->Sol1 Yes Cause2->Cause3 No Sol2 Solution: - Optimize temperature and time - Try microwave synthesis Cause2->Sol2 Yes Cause3->Cause4 No Sol3 Solution: - Use fresh catalyst - Screen alternative catalysts (e.g., EDDA) Cause3->Sol3 Yes Sol4 Solution: - Optimize extraction pH - Use scavenging agent to simplify purification Cause4->Sol4 Yes

References

Technical Support Center: Optimizing the Synthesis of Substituted Aurones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted aurones.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing substituted aurones?

A1: The most common strategies for aurone synthesis can be categorized into three main types.[1] The classical approach is the oxidative cyclization of 2'-hydroxychalcones using various oxidizing agents like mercury(II) acetate or copper(II) bromide.[2][3][4] Another prevalent method is the Knoevenagel or Aldol condensation of benzofuran-3(2H)-ones with substituted aromatic aldehydes under acidic or basic conditions.[3][5] More modern approaches include the intramolecular cyclization of 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-ones, often catalyzed by transition metals like gold(I), and novel catalytic methods that directly convert chalcones to aurones using specially designed catalysts, such as Pd-on-Au bimetallic nanoparticles.[3][6][7]

Q2: How do substituents on the aromatic rings of the precursors affect the reaction?

A2: Substituents on both the benzofuranone ring (A-ring) and the benzylidene ring (B-ring) significantly influence reaction outcomes. Generally, electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) on the chalcone precursor can facilitate certain cyclization reactions, sometimes allowing for room temperature conditions.[8] Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) may require higher temperatures or longer reaction times.[8] The position of the substituent is also critical; ortho- and meta-substituted aurones can sometimes yield lower yields compared to their para-substituted counterparts, primarily due to steric effects.[9]

Q3: What is the expected stereochemistry of the final aurone product?

A3: Aurones possess an exocyclic double bond, leading to the possibility of (E) and (Z) stereoisomers. For both natural and synthetic aurones, the (Z)-isomer is generally the more thermodynamically stable and preferred product.[8][10] Most synthetic methods will predominantly yield the (Z)-isomer. Characterization by NMR spectroscopy is essential to confirm the stereochemistry.

Q4: Which analytical techniques are crucial for characterizing synthesized aurones?

A4: A combination of spectroscopic techniques is necessary for unambiguous structure elucidation. ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and isomeric purity.[11] The chemical shift of the characteristic vinylic proton is particularly informative.[4] Infrared (IR) spectroscopy helps identify key functional groups, while mass spectrometry (MS) confirms the molecular weight.[11] For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted aurones.

Problem 1: Low or No Yield of the Desired Aurone

Possible Cause Suggested Solution
Inefficient Catalyst or Reagents For oxidative cyclizations, ensure the purity and activity of the metallic salts (e.g., Hg(OAc)₂, CuBr).[2] For catalytic systems, verify the catalyst loading and integrity; for instance, homogeneous Pd catalysts can sometimes decompose to inactive Pd black.[6] In condensation reactions, ensure the base (e.g., NaOH, piperidine) or acid catalyst is fresh and of the correct concentration.[8][12]
Suboptimal Reaction Temperature Temperature is a critical parameter. For chalcone cyclizations using Pd/Au catalysts, 100 °C has been shown to be effective.[6] For condensation reactions, temperatures can range from room temperature to 80-110 °C depending on the substrates and catalyst system.[8][10][13] Systematically screen a range of temperatures to find the optimum for your specific substrate. Note that lowering the temperature can sometimes negatively impact stereoselectivity.[9]
Incorrect Solvent Choice The choice of solvent can dramatically impact yield. For catalytic oxidations, butyl acetate (BuOAc) has been used successfully.[6] For condensation reactions, solvents range from ethanol to deep eutectic solvents (DES), such as choline chloride and urea, which can act as both solvent and catalyst.[5][12] If product solubility is an issue, consider a solvent mixture.
Atmosphere Sensitivity Some catalytic systems rely on O₂ from the air as the sole oxidant for the cyclization of chalcones.[6] Running such a reaction under an inert atmosphere (e.g., Argon) will result in little to no product formation.[6] Conversely, other reactions may be sensitive to air or moisture, requiring an inert atmosphere.

Problem 2: Significant Formation of Side Products (e.g., Flavanones, Flavones)

Possible Cause Suggested Solution
Lack of Reaction Selectivity During the cyclization of 2'-hydroxychalcones, competing 6-endo-trig cyclization can lead to flavanone formation.[6] The formation of flavones is also a potential side reaction.
Inappropriate Catalyst System The choice of catalyst and support is crucial for directing selectivity. For example, using a CeO₂ support for a palladium catalyst was found to inhibit the production of flavanones.[6] A Pd-on-Au bimetallic nanoparticle structure on CeO₂ was specifically designed to maximize aurone formation while inhibiting flavone synthesis.[6]

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Excess Unreacted Aldehyde In condensation reactions where an excess of the aldehyde starting material is used, its removal can be challenging.
Use of a Scavenger A homogeneous scavenger like isoniazid can be added to the reaction mixture after completion.[1] The scavenger reacts selectively with the excess aldehyde to form a hydrazone, which can then be easily removed by a simple acid wash (liquid-liquid extraction), leaving the pure aurone product.[1]
Poor Product Solubility Some aurone derivatives exhibit poor solubility in common organic solvents, making filtration and recrystallization difficult.[1]
Optimize Solvent System for Work-up Use a mixture of solvents for filtration and washing to ensure impurities are removed while minimizing product loss. A 1:1:1 mixture of methanol, ethyl acetate, and acetone has been reported to be effective.[1]

Experimental Protocols

Protocol 1: Catalytic Synthesis of Aurone from 2'-Hydroxychalcone

This protocol is based on the method developed by Yatabe et al. using a heterogeneous Pd/Au/CeO₂ catalyst.[6]

  • Catalyst Preparation: Prepare the Pd/Au/CeO₂ catalyst via a deposition-precipitation method as described in the literature.[6]

  • Reaction Setup: In a Pyrex glass reactor, add the Pd/Au/CeO₂ catalyst, an internal standard (e.g., biphenyl, 0.1 mmol), the 2'-hydroxychalcone substrate (0.3 mmol), and butyl acetate (2 mL).

  • Reaction Conditions: Stir the mixture at 100 °C under an open-air atmosphere for 24 hours. The O₂ in the air serves as the oxidant.

  • Work-up and Analysis: After cooling, the reaction mixture can be analyzed by Gas Chromatography (GC) to determine conversion and yield. The catalyst can be recovered by filtration for reuse.

Protocol 2: Aldol Condensation of Benzofuran-3(2H)-one and Benzaldehyde

This protocol is a general method for aurone synthesis via condensation.

  • Reaction Setup: Combine benzofuran-3(2H)-one (1 equiv.) and the desired substituted benzaldehyde (1-2 equiv.) in a suitable solvent such as ethanol.[12]

  • Catalyst Addition: Add a catalytic amount of a base, such as a 40% NaOH solution, to the mixture.[12] Alternatively, catalysts like piperidine or acidic conditions can be used.[8]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude aurone.[12] Collect the solid product by filtration, wash with cold water, and dry.[12] Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation: Catalyst Performance

The selection of a catalyst is critical for achieving high yield and selectivity in the conversion of 2'-hydroxychalcone to aurone.

Table 1: Effect of Various Catalysts on Aurone Synthesis

CatalystSupportConversion (%)Aurone Yield (%)Flavanone Yield (%)Flavone Yield (%)
Pd(OAc)₂None521600
PdCeO₂2422<10
PdAl₂O₃9858210
Au-PdCeO₂10050<135
Pd/Au CeO₂ 99 79 <1 6

Reaction Conditions: 2'-hydroxychalcone (0.3 mmol), catalyst (2 mol%), BuOAc (2 mL), open air, 100 °C, 24 h. Data adapted from Yatabe et al.[6]

Visualizations

Workflow for Aurone Synthesis Optimization

G cluster_0 Precursor Synthesis Chalcone 2'-Hydroxychalcone Synthesis Reaction Aurone Synthesis (Cyclization / Condensation) Chalcone->Reaction Benzofuranone Benzofuranone Synthesis Benzofuranone->Reaction Workup Work-up & Purification Reaction->Workup Optimization Parameter Optimization (Catalyst, Solvent, Temp.) Optimization->Reaction Implement Optimized Conditions Analysis Characterization (NMR, MS, X-ray) Workup->Analysis Product Substituted Aurone Analysis->Product Troubleshooting Troubleshooting (Low Yield / Side Products) Analysis->Troubleshooting Re-evaluate Troubleshooting->Optimization

Caption: General workflow for the synthesis and optimization of substituted aurones.

Troubleshooting Decision Tree for Low Yield

G Start Low Product Yield Q1 Significant side products observed? Start->Q1 Q2 Starting material fully consumed? Q1->Q2 No A1_Yes Improve Reaction Selectivity: - Change catalyst/support - Modify solvent Q1->A1_Yes Yes A2_No Improve Conversion Rate: - Increase temperature/time - Check catalyst activity - Verify reagent purity Q2->A2_No No A2_Yes Product Degradation or Work-up Losses: - Use milder conditions - Optimize purification steps Q2->A2_Yes Yes

Caption: Decision tree for troubleshooting low yields in aurone synthesis.

References

enhancing the stability of 3-Benzylidene-2-benzofuran-1-one for experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 3-Benzylidene-2-benzofuran-1-one in experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.

I. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Compound degradation in aqueous assay buffer or cell culture medium.1. Prepare fresh dilutions of the compound from a frozen DMSO stock solution immediately before each experiment. 2. Minimize the incubation time of the compound in aqueous solutions. 3. Perform a time-course experiment to determine the stability of the compound in your specific assay medium.
Low solubility and precipitation of the compound at the final assay concentration.1. Visually inspect the assay medium for any signs of precipitation after adding the compound. 2. Consider using a lower final concentration of the compound. 3. If permissible for your assay, a small percentage of a co-solvent like DMSO (typically ≤ 0.5%) can be included in the final assay medium to improve solubility.[1]
Visible precipitate in the stock solution upon thawing. The compound has low solubility in the solvent, or the concentration is too high.1. Gently warm the stock solution in a water bath (not exceeding 37°C) and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a new stock solution at a lower concentration.
Color change of the stock solution or assay medium. Degradation of the compound, which is a common issue with polyphenolic compounds.[2]1. Protect the stock solution and assay plates from light. 2. Prepare fresh solutions and discard any that show a significant color change.
High background signal in fluorescence-based assays. Intrinsic fluorescence of the compound or its degradation products.1. Run a control with the compound alone (without cells or other assay components) to measure its background fluorescence. 2. Subtract the background fluorescence from your experimental readings.

II. Frequently Asked Questions (FAQs)

1. How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous dimethyl sulfoxide (DMSO).[3] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is limited and can be influenced by pH, temperature, and light exposure. As a polyphenolic compound, it is prone to oxidation and hydrolysis.[2] It is advisable to prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before each experiment.

3. My cell culture medium changes color after adding the compound. Is this normal?

A color change, typically to a more yellowish or brownish hue, may indicate compound degradation. This is a known characteristic of some polyphenolic compounds, especially at physiological pH and in the presence of oxygen.[4] While a slight color change might be acceptable for short-term experiments, a significant change suggests substantial degradation, which could impact your results.

4. Can I use this compound in long-term (e.g., 48-72 hours) cell culture experiments?

For long-term experiments, the stability of the compound is a critical concern. It is recommended to perform a stability study of the compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). If significant degradation occurs, you may need to replenish the compound by changing the medium at regular intervals (e.g., every 24 hours).

5. How can I assess the stability of this compound in my experimental setup?

You can perform a simple stability test by incubating the compound in your assay buffer or cell culture medium under the same conditions as your experiment (e.g., temperature, light exposure). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze the remaining concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[5][6]

III. Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated balance and appropriate personal protective equipment (PPE)

  • Procedure for 20 mM Stock Solution:

    • Weigh out the required amount of this compound (Molecular Weight: 222.24 g/mol ). For 1 mL of a 20 mM stock solution, you will need 4.44 mg.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Working Solutions:

    • Immediately before use, thaw a single aliquot of the DMSO stock solution.

    • Perform serial dilutions in your final assay buffer or cell culture medium to achieve the desired final concentration.

    • Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a general workflow for assessing the activity of this compound in a cell-based assay (e.g., cytotoxicity or anti-inflammatory assay).

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment:

    • The next day, remove the old medium.

    • Add fresh medium containing the desired concentrations of this compound. Remember to include a vehicle control (medium with the same final concentration of DMSO as your treated wells).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer incubation times, consider replenishing the compound every 24 hours.

  • Assay Readout:

    • Perform your desired assay (e.g., MTS/MTT for viability, Griess assay for nitric oxide, ELISA for cytokines).

Protocol 3: Stability Assessment using HPLC

This protocol outlines a basic procedure to assess the stability of this compound in an aqueous solution.

  • Sample Preparation:

    • Prepare a solution of the compound in your assay buffer or cell culture medium at the final experimental concentration.

    • Incubate this solution under your experimental conditions (e.g., 37°C, protected from light).

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to halt any further degradation.

  • HPLC Analysis:

    • Thaw the samples and analyze them using a validated stability-indicating HPLC method.[6] A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.

    • Monitor the peak area of the parent compound at its maximum absorbance wavelength (λmax).

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time. This will give you an indication of the compound's stability under your specific experimental conditions.

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_stability Stability Check (Recommended) stock Prepare 20 mM Stock in DMSO working Prepare Fresh Working Solutions stock->working treat Treat Cells with Compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate readout Perform Assay Readout incubate->readout prep_stability Prepare Compound in Assay Medium incubate_stability Incubate under Assay Conditions prep_stability->incubate_stability sample Take Samples at Time Points incubate_stability->sample analyze Analyze by HPLC sample->analyze

Caption: Experimental workflow for using this compound.

troubleshooting_flowchart decision decision solution solution start Inconsistent or Low Assay Results check_precipitate Check for Precipitate in Assay Medium start->check_precipitate check_time Is the incubation time with the compound long? check_precipitate->check_time No lower_conc Lower final concentration or add co-solvent. check_precipitate->lower_conc Yes check_stock Is the stock solution old or repeatedly thawed? check_time->check_stock No reduce_time Reduce incubation time or perform stability test. check_time->reduce_time Yes fresh_dilutions Use fresh stock aliquot and prepare fresh dilutions. check_stock->fresh_dilutions Yes contact_support Consider other assay variables (e.g., cell health). check_stock->contact_support No

Caption: Troubleshooting flowchart for inconsistent assay results.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (cleavage of lactone ring) parent->hydrolysis Aqueous Env. oxidation Oxidation (of phenolic rings and double bond) parent->oxidation O2 photodegradation Photodegradation (isomerization or cleavage) parent->photodegradation Light prod1 Ring-opened Carboxylic Acid hydrolysis->prod1 prod2 Oxidized Derivatives (e.g., quinones) oxidation->prod2 prod3 Isomers or Fragments photodegradation->prod3

Caption: Potential degradation pathways for this compound.

signaling_pathway compound 3-Benzylidene- 2-benzofuran-1-one mapk MAPK Pathway compound->mapk Inhibition nfkb NF-κB Pathway compound->nfkb Inhibition stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor receptor->mapk receptor->nfkb inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) mapk->inflammation nfkb->inflammation

Caption: Inhibition of NF-κB and MAPK signaling pathways.

References

Technical Support Center: Strategies to Improve the Aqueous Solubility of 3-Benzylidene-2-benzofuran-1-one (Aurone)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Benzylidene-2-benzofuran-1-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the aqueous solubility of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous solubility of this compound typically low?

A1: this compound, the core structure of aurones, is a relatively nonpolar molecule. Its planar aromatic structure and limited number of hydrogen bond donors and acceptors contribute to its low affinity for water, a highly polar solvent. This inherent hydrophobicity leads to poor aqueous solubility, which can be a significant hurdle in preclinical and clinical development.

Q2: What are the primary strategies for enhancing the aqueous solubility of aurones?

A2: The main approaches to improve the aqueous solubility of aurones can be broadly categorized as follows:

  • Physical Modifications: These methods alter the physical properties of the aurone without changing its chemical structure. Key techniques include:

    • Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic aurone molecule within the cavity of a cyclodextrin.

    • Solid Dispersions: Dispersing the aurone in an amorphous form within a hydrophilic polymer matrix.

    • Particle Size Reduction: Increasing the surface area of the aurone particles through micronization or nanonization.

  • Chemical Modifications: These strategies involve altering the chemical structure of the aurone to introduce more polar functional groups. Examples include:

    • Hydroxylation/Methoxylation: Introducing hydroxyl (-OH) or methoxy (-OCH₃) groups to the aromatic rings.

    • Sulfonation: Adding sulfonic acid (-SO₃H) groups.

    • Introduction of Amino Groups: Incorporating basic amine functionalities.

  • Use of Solubilizing Excipients:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

    • Surfactants: Employing surfactants to form micelles that can encapsulate the aurone.

Q3: How do I choose the most suitable solubility enhancement strategy for my specific aurone derivative?

A3: The choice of strategy depends on several factors, including the specific physicochemical properties of your aurone derivative, the desired fold-increase in solubility, the intended application (e.g., in vitro assay vs. in vivo formulation), and considerations of toxicity and regulatory acceptance of the excipients. A preliminary screening of several methods is often recommended.

Q4: Are there any known signaling pathways where the solubility of aurones is a critical factor for their biological activity?

A4: While specific signaling pathway diagrams directly linking aurone solubility to activity are not extensively detailed in the literature, the bioavailability of aurones, which is directly influenced by their solubility, is crucial for their interaction with various cellular targets. For instance, the efficacy of aurones as inhibitors of enzymes like xanthine oxidase or as modulators of inflammatory pathways depends on their ability to reach these targets in sufficient concentrations within the aqueous cellular environment. Improved solubility ensures that a higher concentration of the aurone is available to engage with its target proteins and elicit a biological response.

Troubleshooting Guides

Cyclodextrin Inclusion Complexation

Issue: Low complexation efficiency or minimal solubility improvement.

Possible Causes & Troubleshooting Steps:

  • Inappropriate Cyclodextrin Type: The size of the cyclodextrin cavity must be suitable for the aurone derivative.

    • Solution: Screen different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)). HP-β-CD is often a good starting point due to its higher water solubility and safety profile.

  • Incorrect Molar Ratio: The stoichiometry of the complex is crucial.

    • Solution: Perform a phase solubility study to determine the optimal molar ratio of aurone to cyclodextrin. A 1:1 complex is common, but other stoichiometries are possible.[1][2]

  • Inefficient Complexation Method: The method used to form the complex may not be optimal.

    • Solution: Experiment with different preparation methods such as co-precipitation, kneading, or freeze-drying. Freeze-drying often yields a highly soluble, amorphous complex.

  • Precipitation of the Complex: The formed complex itself may have limited solubility.

    • Solution: This is more common with native cyclodextrins. Switch to a more soluble derivative like HP-β-CD. Ensure the concentration of the complex does not exceed its solubility limit.

Issue: The aurone degrades during the complexation process.

Possible Causes & Troubleshooting Steps:

  • Harsh Conditions: High temperatures or extreme pH can degrade sensitive aurone derivatives.

    • Solution: Use milder methods like co-precipitation at room temperature or freeze-drying. Ensure the pH of the solution is within the stability range of your compound.

Solid Dispersions

Issue: The solid dispersion fails to significantly improve the dissolution rate.

Possible Causes & Troubleshooting Steps:

  • Incomplete Amorphization: The aurone may not have been fully converted to its amorphous state.

    • Solution: Verify the amorphous nature of the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Adjust the drug-to-polymer ratio or change the solvent system in the solvent evaporation method.

  • Poor Polymer Selection: The chosen polymer may not be sufficiently hydrophilic or may not have good miscibility with the aurone.

    • Solution: Screen various hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Recrystallization During Dissolution: The amorphous aurone may recrystallize upon contact with the dissolution medium.

    • Solution: Incorporate a crystallization inhibitor into the formulation. A higher polymer concentration can also help stabilize the amorphous form.

Issue: The solid dispersion is physically unstable and recrystallizes upon storage.

Possible Causes & Troubleshooting Steps:

  • Hygroscopicity: The polymer may absorb moisture, which can act as a plasticizer and promote recrystallization.

    • Solution: Store the solid dispersion in a desiccator or under controlled humidity. Select a less hygroscopic polymer.

  • Low Glass Transition Temperature (Tg): A low Tg of the solid dispersion can lead to increased molecular mobility and recrystallization.

    • Solution: Choose a polymer with a high Tg. The addition of a secondary polymer can sometimes increase the Tg of the mixture.

Quantitative Data Summary

The following tables summarize illustrative quantitative data on the solubility enhancement of aurones and related flavonoid compounds using various techniques. Note: Specific solubility data for a wide range of this compound derivatives is limited in the literature. The data presented here is based on available information and studies on structurally similar compounds to provide a comparative overview.

Table 1: Solubility Enhancement of Aurone Analogs and Flavonoids using Cyclodextrins

CompoundCyclodextrinInitial SolubilitySolubility with CyclodextrinFold IncreaseReference
AuranofinHP-β-CD0.41 ± 0.01 mM~4.1 mM (in 25 mM HP-β-CD)~10[3]
LuteolinHP-β-CD~0.01 mg/mL~0.7 mg/mL (in 2 mM HP-β-CD)~70[4]
Hyperoside2H-β-CD--9[5]

Table 2: Solubility Enhancement using Solid Dispersion Technique

CompoundPolymer/CarrierDrug:Carrier RatioFold Increase in Solubility/DissolutionReference
GliclazideHPMC-AS-1.5 - 4[6]
KaempferolPoloxamer 4071:54000[7]
GriseofulvinPVP1:2011 (dissolution)[8]

Experimental Protocols

Protocol 1: Preparation of an Aurone-HP-β-Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To prepare a highly soluble amorphous inclusion complex of a this compound derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Methodology:

  • Determine Molar Ratio: Based on a prior phase solubility study, determine the optimal molar ratio of the aurone to HP-β-CD (commonly 1:1).

  • Dissolve HP-β-CD: In a suitable flask, dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.

  • Add Aurone: To the aqueous solution of HP-β-CD, add the calculated amount of the aurone derivative.

  • Stir the Mixture: Seal the flask and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clear as the aurone dissolves.

  • Freeze the Solution: Transfer the resulting solution to a suitable container for freeze-drying and freeze it at a temperature below -40°C until completely solid.

  • Lyophilization: Place the frozen sample on a pre-cooled shelf of the freeze-dryer. Run the freeze-drying cycle until all the water has been removed by sublimation.

  • Collect and Store: The resulting product is a dry, fluffy powder of the aurone-HP-β-CD inclusion complex. Store it in a desiccator to prevent moisture absorption.

Protocol 2: Phase Solubility Study of an Aurone with HP-β-Cyclodextrin

Objective: To determine the stoichiometry and stability constant of the complex formed between an aurone and HP-β-CD.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)

  • Shaking water bath or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in the chosen buffer.

  • Add Excess Aurone: To each cyclodextrin solution, add an excess amount of the aurone derivative to ensure that a saturated solution is formed.

  • Equilibrate: Seal the containers and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours, or until equilibrium is reached.

  • Separate Undissolved Aurone: After equilibration, centrifuge the samples at a high speed to pellet the undissolved aurone.

  • Analyze Supernatant: Carefully withdraw the supernatant, dilute it appropriately with the buffer, and determine the concentration of the dissolved aurone using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the aurone or HPLC).

  • Construct Phase Solubility Diagram: Plot the concentration of the dissolved aurone (y-axis) against the concentration of HP-β-CD (x-axis).

  • Data Analysis:

    • If the plot is linear (Aₗ type), a 1:1 complex is indicated.

    • Calculate the stability constant (Kc) from the slope of the linear regression and the intrinsic solubility of the aurone (S₀, the y-intercept) using the Higuchi-Connors equation: Kc = slope / [S₀ * (1 - slope)]

Visualizations

experimental_workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_methods1 Methods cluster_methods2 Methods cluster_methods3 Approaches cluster_end Outcome start Poorly Soluble this compound strategy1 Cyclodextrin Inclusion Complexation start->strategy1 strategy2 Solid Dispersion start->strategy2 strategy3 Chemical Modification start->strategy3 method1a Co-precipitation strategy1->method1a method1b Kneading strategy1->method1b method1c Freeze-drying strategy1->method1c method2a Solvent Evaporation strategy2->method2a method2b Melting (Fusion) strategy2->method2b method3a Hydroxylation strategy3->method3a method3b Sulfonation strategy3->method3b method3c Amination strategy3->method3c end_node Improved Aqueous Solubility method1a->end_node method1b->end_node method1c->end_node method2a->end_node method2b->end_node method3a->end_node method3b->end_node method3c->end_node

Caption: Experimental workflow for enhancing the aqueous solubility of this compound.

phase_solubility_logic cluster_yes cluster_no start Perform Phase Solubility Study plot Plot [Aurone] vs. [Cyclodextrin] start->plot decision Is the plot linear (Aₗ type)? plot->decision yes_path Indicates 1:1 Complex Formation decision->yes_path Yes no_path Indicates Non-linear Relationship (e.g., Aₚ, B type) decision->no_path No calculate_kc Calculate Stability Constant (Kc) yes_path->calculate_kc higher_order Suggests higher-order complexes or limited complex solubility no_path->higher_order

Caption: Logical flow for interpreting phase solubility study results.

References

Technical Support Center: Characterization of 3-Benzylidene-2-benzofuran-1-one (Aurone)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis and characterization of 3-Benzylidene-2-benzofuran-1-one and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

  • Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and solutions?

    A1: Low yields can stem from several factors. Consider the following:

    • Incomplete Reaction: The condensation between benzofuran-3(2H)-one and benzaldehyde may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

    • Suboptimal Catalyst: The choice and amount of catalyst are crucial. For Aldol-type condensations, catalysts like ethylenediamine diacetate (EDDA) are used.[1] Ensure the catalyst is fresh and used in the correct molar percentage. In some cases, switching to a different acid or base catalyst might be beneficial, depending on your specific substrates.[2]

    • Side Reactions: Undesired side reactions can consume starting materials or lead to byproducts. The formation of chalcones followed by oxidative cyclization is one synthetic route, but incomplete cyclization can be an issue.[2][3][4] Ensure your reaction conditions are optimized for the desired pathway.

    • Purification Losses: Significant loss of product can occur during workup and purification. This compound is often purified by column chromatography.[5] Ensure the chosen solvent system for chromatography provides good separation between your product and any impurities. Recrystallization, if applicable, can also lead to losses.

  • Q2: I am observing the formation of two isomers. How can I identify them and favor the formation of the desired isomer?

    A2: this compound exists as (Z) and (E) stereoisomers due to the exocyclic double bond.[4]

    • Isomer Identification: The (Z)-isomer is generally the thermodynamically more stable and more common product.[2] The stereochemistry can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments. X-ray crystallography provides definitive structural confirmation.[1]

    • Favoring the (Z)-Isomer: Most synthetic protocols are optimized to produce the more stable (Z)-isomer. Reaction conditions, such as the choice of solvent and catalyst, can influence the isomeric ratio.[2] If you are obtaining a mixture, purification by column chromatography is typically required to separate the isomers.

  • Q3: What are the common impurities I should look for, and how can they be removed?

    A3: Common impurities include:

    • Unreacted Starting Materials: Residual benzofuran-3(2H)-one and benzaldehyde may be present.

    • Byproducts from Side Reactions: Depending on the synthetic route, byproducts such as chalcones might be formed.[3]

    • Solvent Residues: Traces of reaction or purification solvents can remain in the final product.

    Removal:

    • Column Chromatography: This is the most effective method for removing both starting materials and byproducts. A silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is commonly used.[5][6]

    • Recrystallization: If a suitable solvent is found, recrystallization can be an effective way to remove minor impurities and obtain a highly pure product.

    • Vacuum Drying: To remove residual solvents, dry the purified product under high vacuum.

Characterization

  • Q4: My NMR spectrum shows unexpected peaks. How can I interpret them?

    A4: Unexpected peaks in your NMR spectrum could be due to several reasons:

    • Impurities: As mentioned in Q3, these could be from starting materials, byproducts, or solvents. Compare the chemical shifts of the unexpected peaks with the known spectra of your starting materials.

    • (E/Z) Isomers: If your reaction produced a mixture of isomers, you will see two sets of peaks corresponding to the (E) and (Z) forms. The ratio of the isomers can be determined by integrating the respective peaks.

    • Degradation: The compound may have degraded during the experiment or workup. Aurones can be sensitive to light and air.

  • Q5: The melting point of my synthesized compound is broad or different from the literature value. What does this indicate?

    A5: A broad melting point range is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice, leading to melting over a range of temperatures. A melting point that is significantly lower than the literature value also suggests the presence of impurities. Further purification is recommended. For example, a derivative, 4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-one, is reported to have a sharp melting point of 184–186 °C when pure.[6]

  • Q6: How can I be sure that I have synthesized a this compound and not a chalcone isomer?

    A6: Spectroscopic methods are key to distinguishing between these structures.

    • Infrared (IR) Spectroscopy: Aurones typically show a characteristic C=O stretching frequency for the α,β-unsaturated five-membered ring ketone around 1670–1712 cm⁻¹.[1][6] Chalcones also have a carbonyl group, but its environment is different, which can lead to a different C=O stretching frequency.

    • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon in the five-membered ring of the aurone scaffold is a key indicator. For instance, in one derivative, the carbonyl carbon appears at δ 182.3 ppm.[6]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product, which should match the molecular formula of this compound (C₁₅H₁₀O₂).[1][7]

Quantitative Data Summary

The following tables summarize typical spectroscopic data for this compound derivatives. Note that exact values will vary depending on the specific substituents and the solvent used for analysis.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Reference
C=O (α,β-unsaturated ketone)1670 - 1712[1][6]
C=C (alkene)1635 - 1650[1][6]
C-H (aromatic)~3100[6]

Table 2: ¹H NMR Spectroscopy Data (Representative Values for Derivatives)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Olefinic proton (-C=CH-)6.8 - 7.2singlet-[6]
Aromatic protons7.0 - 8.3multiplet/doublet3.0 - 12.0[6]

Table 3: ¹³C NMR Spectroscopy Data (Representative Values for Derivatives)

CarbonChemical Shift (δ, ppm)Reference
C=O (ketone)181 - 183[6]
Olefinic carbons107 - 148[6]
Aromatic carbons112 - 162[6]

Experimental Protocols

Protocol 1: General Synthesis of this compound via Aldol Condensation [1]

  • Dissolve Starting Materials: In a round-bottom flask, dissolve benzofuran-3(2H)-one (1 equivalent) and the desired benzaldehyde (1 equivalent) in a suitable solvent such as acetonitrile.

  • Add Catalyst: To this solution, add a catalytic amount of ethylenediamine diacetate (EDDA) (e.g., 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor Progress: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: Characterization by NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • ¹H NMR: Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H NMR spectrum.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Benzofuran-3(2H)-one reaction Aldol Condensation (e.g., EDDA, Acetonitrile) start1->reaction start2 Benzaldehyde start2->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product (Z)-3-Benzylidene- 2-benzofuran-1-one purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree issue Issue: Low Yield or Impure Product check_reaction Check TLC: Reaction Complete? issue->check_reaction extend_time Action: Extend Reaction Time / Increase Temp check_reaction->extend_time No check_nmr Analyze NMR for Impurities check_reaction->check_nmr Yes extend_time->issue Re-evaluate unreacted_sm Impurity: Unreacted Starting Material check_nmr->unreacted_sm Yes side_product Impurity: Side Product (e.g., Isomer) check_nmr->side_product Yes purify Action: Re-purify by Column Chromatography unreacted_sm->purify side_product->purify final_product Pure Product purify->final_product Leads to

Caption: Troubleshooting decision tree for synthesis and purification issues.

References

refinement of experimental protocols involving 3-Benzylidene-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experimental protocols involving 3-Benzylidene-2-benzofuran-1-one, a core structure of the aurone class of flavonoids. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable advice for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most frequently used precursors for the synthesis of this compound (aurone) are 2'-hydroxychalcones.[1][2] These are typically subjected to oxidative cyclization to form the characteristic five-membered ring of the aurone scaffold.

Q2: What are the critical parameters to control during the synthesis to ensure a good yield?

A2: Key parameters include the choice of catalyst, solvent, and reaction temperature. For instance, in the oxidative cyclization of 2'-hydroxychalcones, the use of mercury (II) acetate in pyridine is a classic method, though newer methods utilize palladium or copper catalysts which may offer milder conditions and higher yields.[1][2][3] For aldol condensation methods, the choice of a suitable acid or base catalyst is crucial.[2]

Q3: How can I confirm the stereochemistry of my synthesized aurone? Is the (Z)- or (E)-isomer more common?

A3: The (Z)-configuration is generally the more stable and commonly synthesized isomer for aurones.[4] Confirmation of the stereochemistry is typically achieved using nuclear magnetic resonance (NMR) spectroscopy, by analyzing the chemical shifts of the vinylic proton.

Q4: What are the typical biological activities associated with this compound derivatives?

A4: Aurone derivatives exhibit a broad spectrum of biological activities, including antifungal, antioxidant, anticancer, neuroprotective, antibacterial, and antiparasitic properties.[1][2][4] They have also been investigated as inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs) and alkaline phosphatases.[5][6]

Q5: What are the best practices for the storage and handling of this compound?

A5: As a solid, it should be stored in a cool, dry place, away from light to prevent degradation. For solutions, it is often recommended to store them at refrigerator temperatures.[7] It is advisable to handle the compound in a well-ventilated area or a fume hood.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of Aurone 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low.2. Catalyst inefficiency: The chosen catalyst may not be suitable for the specific substrates or may have degraded.3. Poor quality of starting materials: Impurities in the 2'-hydroxychalcone or benzaldehyde can interfere with the reaction.1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and formation of the product. Extend the reaction time or increase the temperature as needed.2. Catalyst optimization: Experiment with different catalysts (e.g., mercury(II) acetate, palladium catalysts) or ensure the catalyst is fresh and active.[2][3]3. Purify starting materials: Recrystallize or use column chromatography to purify the starting materials before the reaction.
Formation of Multiple Products (Side Reactions) 1. Competing reaction pathways: Depending on the synthetic route, side products like flavones can form.2. Isomerization: A mixture of (Z) and (E) isomers may be produced.1. Adjust reaction conditions: Modifying the catalyst or solvent can sometimes favor the desired reaction pathway. For instance, some cyclization methods are more prone to forming flavone byproducts than others.[3]2. Purification: Use column chromatography with a suitable solvent system to separate the desired aurone from side products and isomers.
Difficulty in Product Purification 1. Similar polarity of product and impurities: The desired aurone and side products may have very close Rf values on TLC, making separation by column chromatography challenging.2. Product insolubility/crystallization issues: The product may be difficult to dissolve for chromatography or may not crystallize well.1. Optimize chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Sometimes a gradient elution can be effective.2. Recrystallization: Try different solvent combinations for recrystallization to obtain a pure crystalline product.
Inconsistent Biological Assay Results 1. Compound purity: Residual solvents or synthetic impurities can interfere with biological assays.2. Compound stability: The compound may degrade in the assay medium or under specific experimental conditions (e.g., exposure to light).3. Solubility issues: Poor solubility of the compound in the assay buffer can lead to inaccurate concentration and unreliable results.1. Ensure high purity: Confirm the purity of the compound using techniques like NMR and mass spectrometry before conducting biological assays.2. Assess stability: Perform preliminary stability tests of the compound under your specific assay conditions.3. Improve solubility: Use a suitable solvent like DMSO to prepare a stock solution and ensure the final concentration in the assay medium does not lead to precipitation.[7]

Quantitative Data Summary

Table 1: Examples of Biological Activity of this compound Derivatives

Compound DerivativeTarget/AssayIC50 Value (µM)Reference
ArC (Aurone derivative)DPPH radical scavenging8 ± 0.13[1]
4bHeLa cells (antiproliferative)15.14 ± 1.33[8]
4cHeLa cells (antiproliferative)10.26 ± 0.87[8]
4eCT26 cells (antiproliferative)8.31 ± 0.64[8]
4sCT26 cells (antiproliferative)5.28 ± 0.72[8]

Table 2: Spectroscopic Data for a Representative this compound

Spectroscopic TechniqueCharacteristic PeaksReference
IR (KBr, cm⁻¹) ~1690 (C=O stretching), ~1645 (C=C stretching)[9]
¹H NMR (CDCl₃, δ, ppm) ~6.85 (s, 1H, vinylic proton), 7.10–7.90 (m, aromatic protons)[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidative Cyclization of 2'-Hydroxychalcone

This protocol is based on a general method and may require optimization for specific substrates.

  • Dissolve the 2'-hydroxychalcone: In a round-bottom flask, dissolve 1 mmol of the 2'-hydroxychalcone in a suitable solvent such as ethanol.[9]

  • Add the catalyst: Add 1 mmol of copper(II) acetate to the solution.[9]

  • Reaction: Place the reaction mixture in an ultrasonic bath and sonicate for approximately five minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up: Once the reaction is complete, dilute the mixture with ice-cold water.

  • Acidification: Acidify the mixture with concentrated HCl, which should result in the precipitation of a yellow solid.[9]

  • Purification: Filter the solid, wash it with water, and then recrystallize from a suitable solvent like ethanol to obtain the pure this compound.[9]

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol outlines a general procedure to assess the cytotoxic effects of a this compound derivative on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., K562) into 96-well plates at a density of approximately 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for another 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation start Starting Materials (e.g., 2'-hydroxychalcone) reaction Chemical Synthesis (e.g., Oxidative Cyclization) start->reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization bio_assay In Vitro / In Vivo Assays (e.g., MTT, Enzyme Inhibition) characterization->bio_assay data_analysis Data Analysis (e.g., IC50 Determination) bio_assay->data_analysis cdk_inhibition_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK Cyclin-Dependent Kinase (CDK) + Cyclin CDK->G1 Promotes CDK->G2 Promotes Arrest Cell Cycle Arrest Aurone This compound (CDK Inhibitor) Aurone->CDK Inhibits

References

Aurone Synthesis Technical Support Center: Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Aurone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of aurones, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aurones?

A1: The three most prevalent methods for synthesizing aurones are the oxidative cyclization of 2'-hydroxychalcones, the Knoevenagel condensation of benzofuranones with aromatic aldehydes, and the intramolecular cyclization of substituted acetylenes. Each method has its own advantages and potential for byproduct formation.[1]

Q2: I am performing an oxidative cyclization of a 2'-hydroxychalcone and obtaining a mixture of my desired aurone and a flavone. How can I improve the selectivity for the aurone?

A2: The selectivity between aurone and flavone formation is highly dependent on the choice of oxidizing agent. Hg(II), Cu(II), and Tl(III) salts tend to favor the formation of aurones, while reagents like I2, Se(IV), and Fe(III) often lead to the flavone as the major product.[2][3] For instance, using mercury(II) acetate in pyridine is a classic method that selectively yields aurones.[4][5]

Q3: During a Knoevenagel condensation, I am having difficulty purifying my aurone product from the starting aldehyde. What is the best way to address this?

A3: A common strategy is to use an excess of the aldehyde to drive the reaction to completion, and then remove the unreacted aldehyde. A practical approach is to use a scavenger resin or a scavenger molecule like isoniazid. The scavenger reacts with the excess aldehyde, and the resulting adduct can be easily removed by filtration or extraction, leading to a purer aurone product without the need for column chromatography.[6]

Q4: My intramolecular cyclization of an o-(alkynon-1-yl)phenol is giving me a mixture of the 5-exo (aurone) and 6-endo (flavone) cyclization products. How can I favor the formation of the aurone?

A4: The regioselectivity of this cyclization can be controlled by the choice of catalyst. While some conditions might lead to a mixture, certain catalysts, such as silver(I) salts, have been shown to favor the 5-exo-dig cyclization, yielding the aurone as the major product with only trace amounts of the flavone.[1]

Troubleshooting Guides

Oxidative Cyclization of 2'-Hydroxychalcones

Issue: Low yield of aurone and significant formation of flavone/flavanone byproducts.

Workflow for Troubleshooting:

cluster_solutions Potential Solutions start Low Aurone Yield/ High Flavone Byproduct check_oxidant Check Oxidizing Agent start->check_oxidant check_solvent Evaluate Solvent check_oxidant->check_solvent Using Hg(OAc)2, CuBr2, or Tl(NO3)3? sol_oxidant Switch to Hg(OAc)2, CuBr2, or Tl(NO3)3 check_oxidant->sol_oxidant No check_temp Optimize Temperature check_solvent->check_temp Using Pyridine or DMSO? sol_solvent Use Pyridine instead of Acetic Acid check_solvent->sol_solvent No check_time Adjust Reaction Time check_temp->check_time Temperature at reflux? sol_temp Increase temperature to reflux check_temp->sol_temp purification Review Purification check_time->purification Reaction time optimized? sol_time Monitor reaction by TLC to determine optimal time check_time->sol_time No solution Improved Aurone Yield purification->solution Purification effective? sol_purification Use column chromatography with appropriate solvent system purification->sol_purification No sol_oxidant->check_solvent sol_solvent->check_temp sol_temp->check_time sol_time->purification sol_purification->solution

Troubleshooting Oxidative Cyclization

Question-and-Answer Troubleshooting:

  • Q: I am using CuBr2 but still getting a mixture of products. What can I do?

    • A: The solvent plays a crucial role. Using pyridine or DMSO as a solvent with CuBr2 generally favors aurone formation. If you are using a solvent like acetic acid, you are more likely to get a mixture of aurones and flavanones.[2]

  • Q: My reaction is very slow. Can I speed it up?

    • A: These reactions are often carried out at reflux temperature. Ensure your reaction temperature is appropriate. Microwave irradiation has also been reported to accelerate these cyclizations significantly.[4]

  • Q: I see multiple spots on my TLC even after trying to optimize the reaction. What are they?

    • A: Besides the aurone and flavone, you might have unreacted chalcone or the intermediate flavanone. Staining your TLC plate with a suitable reagent can help differentiate these compounds.

Competing Reaction Pathways in Oxidative Cyclization:

chalcone 2'-Hydroxychalcone aurone_path Oxidative Cyclization (5-endo-trig) chalcone->aurone_path Hg(OAc)2, CuBr2 (favored) flavone_path Isomerization & Oxidation (6-endo-trig) chalcone->flavone_path I2, SeO2 (favored) aurone Aurone aurone_path->aurone flavanone Flavanone flavone_path->flavanone flavone Flavone flavanone->flavone Oxidation

Aurone vs. Flavone Formation

Knoevenagel Condensation

Issue: Difficulty in obtaining pure aurone, with contamination from starting materials.

Workflow for Troubleshooting:

cluster_solutions Potential Solutions start Impure Aurone Product check_ratio Check Reactant Ratio start->check_ratio check_purification Evaluate Purification Method check_ratio->check_purification Used excess aldehyde? sol_ratio Use 1.1-1.5 eq. of aldehyde check_ratio->sol_ratio No solution Pure Aurone check_purification->solution Effective removal of excess aldehyde? sol_scavenger Use a scavenger (e.g., isoniazid) check_purification->sol_scavenger No sol_ratio->check_purification sol_extraction Perform acidic wash sol_scavenger->sol_extraction sol_chromatography Column chromatography sol_extraction->sol_chromatography sol_chromatography->solution

Troubleshooting Knoevenagel Condensation

Question-and-Answer Troubleshooting:

  • Q: I used a scavenger resin, but my product is still not clean.

    • A: Ensure you are using a sufficient excess of the scavenger resin and allowing enough time for it to react with the remaining aldehyde. You may also need to wash the resin thoroughly with a suitable solvent to recover all of your product.

  • Q: My aurone product seems to be insoluble and difficult to handle during workup.

    • A: Aurones can have poor solubility in some common solvents. A mixture of solvents like methanol, ethyl acetate, and acetone can be effective for washing and filtration.[6] For extraction, resuspending the crude product in a suitable solvent like ethyl acetate before washing may be necessary.

  • Q: I am not getting a good yield. What could be the reason?

    • A: Besides incomplete reaction, product loss during purification is common. Aurones can sometimes show poor recovery from silica gel chromatography.[6] If possible, try to purify by recrystallization or use a scavenger method to avoid chromatography. Also, ensure your reaction conditions (catalyst, temperature, solvent) are optimized.

General Purification Strategy for Knoevenagel Condensation:

crude Crude Reaction Mixture (Aurone, Excess Aldehyde) scavenger Add Scavenger (e.g., Isoniazid) crude->scavenger filtration Filter scavenger->filtration filtrate Filtrate (Aurone, Scavenger-Aldehyde Adduct) filtration->filtrate extraction Acidic Wash filtrate->extraction pure_aurone Pure Aurone extraction->pure_aurone

Purification using a Scavenger

Data and Protocols

Table 1: Influence of Oxidizing Agent on Aurone vs. Flavone Formation
2'-Hydroxychalcone DerivativeOxidizing AgentSolventProduct(s)Aurone Yield (%)Flavone/Flavanone Yield (%)Reference
UnsubstitutedHg(OAc)2PyridineAurone780[2]
UnsubstitutedCuBr2DMSOAurone72-800[4]
UnsubstitutedTl(NO3)3MethanolAurone750[2]
UnsubstitutedI2/SiO2Solvent-freeFlavone080[2]
UnsubstitutedHg(OAc)2Acetic AcidAurone + FlavanoneMajorMinor[2]
Experimental Protocol: Oxidative Cyclization of a 2'-Hydroxychalcone using Hg(OAc)2

Materials:

  • 2'-Hydroxychalcone

  • Mercury(II) acetate (Hg(OAc)2)

  • Pyridine

  • Hydrochloric acid (HCl), 1M

  • Ice

Procedure:

  • Dissolve the 2'-hydroxychalcone in pyridine in a round-bottom flask.

  • Add a molar equivalent of mercury(II) acetate to the solution.

  • Reflux the mixture with continuous stirring for the time indicated by TLC analysis (typically 1-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water.

  • Acidify the aqueous mixture with 1M HCl.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Safety Note: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and dispose of waste according to institutional protocols.

Experimental Protocol: Knoevenagel Condensation with Isoniazid Purification

Materials:

  • Benzofuranone

  • Aromatic aldehyde

  • Neutral alumina

  • Dichloromethane

  • Isoniazid

  • Ethyl acetate

  • 1N Hydrochloric acid

  • Methanol

  • Acetone

Procedure:

  • Combine the benzofuranone (1 equivalent) and the aromatic aldehyde (2 equivalents) in a dry vial.

  • Add neutral alumina and dichloromethane.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Add isoniazid (2 equivalents relative to the benzofuranone) to the reaction mixture and stir for an additional 12 hours.

  • Filter the reaction mixture and wash the solid with a 1:1:1 mixture of methanol, ethyl acetate, and acetone.

  • Concentrate the filtrate under reduced pressure.

  • Resuspend the residue in ethyl acetate and perform a liquid-liquid extraction with 1N HCl (3 times).

  • Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the purified aurone.[6]

References

addressing the aggregation of 3-Benzylidene-2-benzofuran-1-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Benzylidene-2-benzofuran-1-one and related aurone derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work, with a focus on solubility and aggregation issues.

Troubleshooting Guides

Issue: Precipitate Formation During Experiment

You observe cloudiness, particulate matter, or a solid pellet after preparing a solution of this compound.

Possible Causes and Solutions:

  • Low Solubility: The concentration of your compound exceeds its solubility limit in the chosen solvent.

    • Solution: Decrease the concentration of the compound. If a higher concentration is necessary, consider using a co-solvent system. Refer to the solubility data in Table 1. For aqueous solutions, the addition of a small percentage of an organic solvent like DMSO or ethanol can significantly improve solubility.[1][2] However, be mindful of the final solvent concentration, as it may affect biological assays.[2][3][4]

  • Solvent Polarity: The polarity of the solvent may not be optimal for this lipophilic compound.

    • Solution: Switch to a more suitable organic solvent. Based on available data, ethanol and propylene glycol are good starting points for achieving solubility.[5]

  • Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during your experiment might cause the compound to precipitate.

    • Solution: Try gently warming the solution. However, be cautious as prolonged heating can lead to compound degradation.

  • pH of Aqueous Solutions: For derivatives with ionizable groups, the pH of the solution can drastically affect solubility.

    • Solution: Adjust the pH of your buffer. For aurone derivatives with acidic or basic moieties, determining the pKa can help in selecting an appropriate pH range for optimal solubility.

Logical Flow for Troubleshooting Precipitation:

G start Precipitate Observed check_conc Is Concentration Too High? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_solvent Is Solvent Appropriate? check_conc->check_solvent No solution_clear Solution is Clear reduce_conc->solution_clear change_solvent Change Solvent (see Table 1) check_solvent->change_solvent No use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) check_solvent->use_cosolvent Partially check_temp Is Temperature a Factor? check_solvent->check_temp Yes change_solvent->solution_clear use_cosolvent->solution_clear warm_solution Gently Warm Solution check_temp->warm_solution Yes check_ph Is it an Aqueous Solution with Ionizable Groups? check_temp->check_ph No warm_solution->solution_clear adjust_ph Adjust pH check_ph->adjust_ph Yes problem_persists Problem Persists check_ph->problem_persists No adjust_ph->solution_clear characterize Characterize Aggregates problem_persists->characterize

A flowchart for troubleshooting precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Based on available data, this compound is soluble in ethyl alcohol and propylene glycol.[5] It is generally advisable to start with these solvents. For biological assays requiring aqueous media, a stock solution in DMSO or ethanol can be prepared and then diluted into the aqueous buffer. It is recommended to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts.[2][4]

Q2: I've dissolved the compound, but I'm getting inconsistent results in my bioassays. Could aggregation be the issue?

A2: Yes, even in a visually clear solution, small aggregates can form and interfere with biological assays. These aggregates can lead to non-specific interactions and variability in your results. It is recommended to characterize your solution for the presence of aggregates using techniques like Dynamic Light Scattering (DLS).

Q3: How can I prevent the aggregation of this compound in my experiments?

A3: Preventing aggregation often involves similar strategies to improving solubility:

  • Work at the lowest effective concentration.

  • Use co-solvents: A small amount of a compatible organic solvent in your aqueous buffer can disrupt the intermolecular forces leading to aggregation.

  • Include surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help to stabilize the compound in its monomeric form. However, ensure the surfactant is compatible with your experimental system.

  • Sonication: Briefly sonicating the solution can help to break up small aggregates.

Q4: What is the likely mechanism of aggregation for this compound?

A4: While the specific mechanism has not been detailed in the literature for this exact compound, aurones are planar, aromatic molecules.[6][7] This structure suggests that aggregation may be driven by non-covalent interactions, particularly π-π stacking between the aromatic rings of adjacent molecules. Hydrogen bonding may also play a role, especially for derivatives with hydroxyl or other hydrogen-bonding moieties.

Potential Aggregation Mechanism:

G cluster_0 Monomers in Solution cluster_1 Aggregate Formation Monomer1 Monomer Aggregate Aggregate (π-π stacking) Monomer1->Aggregate Monomer2 Monomer Monomer2->Aggregate Monomer3 Monomer Monomer3->Aggregate Aggregate->Monomer1 Reversible Aggregate->Monomer2 Aggregate->Monomer3

A diagram illustrating a potential aggregation pathway.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

The following table summarizes the solubility of (3Z)-3-benzylidene-2-benzofuran-1-one based on available data, where solubility is defined as forming a single phase at a 1:1 ratio at 25°C.[5]

SolventSolubilityReference
Ethyl AlcoholSoluble[5]
Propylene GlycolSoluble[5]
Isopropyl AlcoholSoluble[5]
Oleyl AlcoholSoluble[5]
Polysorbate 20Partially Soluble[5]
Polysorbate 80Partially Soluble[5]
AcetoneInsoluble[5]
Ethyl AcetateInsoluble[5]
GlycerineInsoluble[5]
WaterInsoluble[5]
Dimethyl Sulfoxide (DMSO)Generally good for aurones[1]
AcetonitrileUsed in synthesis[6]

Note: "Generally good for aurones" indicates that while specific data for this compound is not available, these solvents are commonly used for this class of compounds.

Experimental Protocols

Protocol 1: Characterization of Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in a solution of this compound to identify the presence of aggregates.

Materials:

  • This compound solution (prepared in the solvent of interest)

  • DLS instrument

  • Appropriate cuvettes (e.g., quartz for organic solvents, disposable for aqueous)

  • Solvent for blank measurement

  • 0.22 µm syringe filter

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound at the desired concentration.

    • Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. This removes any extraneous dust particles that could interfere with the measurement.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up according to the manufacturer's instructions.

    • Set the experimental parameters, including solvent viscosity and refractive index, temperature, and scattering angle.

  • Blank Measurement:

    • Fill a cuvette with the filtered solvent (without the compound) to be used as a blank.

    • Place the blank cuvette in the instrument and perform a measurement to ensure the solvent is free of scattering particles.

  • Sample Measurement:

    • Place the cuvette containing the sample solution into the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. Typically, this involves multiple runs that are averaged.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI).

    • A monomodal peak at a small size (typically < 5 nm) with a low PDI (< 0.2) suggests a homogenous solution of monomers.

    • The presence of larger particles or a high PDI indicates aggregation.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

Objective: To detect the formation of aggregates by observing changes in the UV-Vis absorption spectrum.

Materials:

  • This compound solution

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

Methodology:

  • Prepare a Dilute Solution: Prepare a solution of this compound in a non-absorbing solvent at a concentration that gives a maximum absorbance of around 1.0.

  • Acquire Initial Spectrum: Immediately after preparation, acquire the full UV-Vis spectrum (e.g., from 250 to 600 nm). Note the wavelength of maximum absorbance (λmax) and the shape of the peak.

  • Monitor Over Time:

    • Incubate the solution under the desired experimental conditions (e.g., at room temperature, or with the addition of an anti-solvent like water).

    • Acquire spectra at regular time intervals.

  • Data Analysis:

    • Hypsochromic or Bathochromic Shift: A shift in the λmax to a shorter (hypsochromic) or longer (bathochromic) wavelength can indicate aggregation.

    • Hyperchromicity or Hypochromicity: An increase (hyperchromicity) or decrease (hypochromicity) in absorbance at the λmax can also be indicative of aggregation.

    • Peak Broadening: A broadening of the absorption peak is often observed upon aggregate formation.

    • Scattering: An increase in the baseline absorbance, particularly at longer wavelengths, can be due to light scattering by larger aggregates.

Experimental Workflow for Aggregation Analysis:

G prep_sol Prepare Solution vis_insp Visual Inspection prep_sol->vis_insp precipitate Precipitate Visible vis_insp->precipitate clear_sol Visually Clear vis_insp->clear_sol uv_vis UV-Vis Spectroscopy clear_sol->uv_vis dls Dynamic Light Scattering (DLS) clear_sol->dls uv_results Spectral Changes? uv_vis->uv_results dls_results Large Particles/High PDI? dls->dls_results tem Transmission Electron Microscopy (TEM) tem_results Visualize Aggregates tem->tem_results uv_results->dls No agg_detected Aggregation Confirmed uv_results->agg_detected Yes no_agg No Aggregation Detected dls_results->no_agg No dls_results->agg_detected Yes agg_detected->tem

A workflow for the characterization of aggregation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Benzylidene-2-benzofuran-1-ones (Aurones) and Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the biological activities of two closely related classes of flavonoids: 3-Benzylidene-2-benzofuran-1-ones, commonly known as aurones, and chalcones. Both scaffolds are recognized for their broad pharmacological potential, and this document aims to objectively compare their performance across several key biological domains, supported by experimental data from peer-reviewed literature.

Introduction: Structural Analogs with Diverse Activities

Aurones and chalcones are isomers, sharing the same basic C6-C3-C6 flavonoid skeleton. Chalcones feature an open-chain α,β-unsaturated ketone system, which is a precursor in the biosynthesis of all flavonoids. Aurones, on the other hand, possess a five-membered heterocyclic ring, distinguishing them from the more common six-membered ring of flavones. This structural variance contributes to their distinct biological profiles. Both natural and synthetic derivatives of aurones and chalcones have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory activities.[1][2]

Comparative Biological Activity Data

The following tables summarize the reported biological activities of representative aurone and chalcone derivatives, primarily presented as IC50 values (the concentration required to inhibit a biological process by 50%). Lower IC50 values indicate higher potency.

Anticancer Activity

Both aurones and chalcones exhibit significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key proteins involved in cancer progression.[3][4]

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
Aurones Polymethoxy Aurone 1bDU145 (Prostate)<50[5]
Polymethoxy Aurone 1cDU145 (Prostate)<50[5]
Chalcones 2'-hydroxy-3-bromo-6'-methoxychalconeRAW 264.7 (Macrophage)7.1-9.6[6]
Licochalcone AHuman Osteosarcoma CellsNot specified[7]
Indole-chalcone derivativeMultiple cancer cell lines0.003-0.009[2]
Pyridyl chalcone (16)MDA468 (Breast)0.7[8]
Pyridyl chalcone (19)MDA468 (Breast)0.3[8]
Anti-inflammatory Activity

The anti-inflammatory properties of aurones and chalcones are often attributed to their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines. This is frequently achieved through the modulation of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and signaling pathways like NF-κB.[9][10][11]

Compound Class Derivative Assay IC50 (µM) Reference
Aurones Rugaurone A (1a)NO Production Inhibition3.39[12]
Aurone derivative (1g)NO Production Inhibition4.50[12]
Aurone derivative (1o)NO Production Inhibition4.98[12]
Sulfuretin derivative (2h)NO and PGE2 InhibitionPotent[13]
Sulfuretin derivative (2i)NO and PGE2 InhibitionPotent[13]
Chalcones 2',5'-dialkoxychalcone (11)NO Production Inhibition0.7[9]
Hydroxychalcone (1)β-glucuronidase release1.6[9]
Hydroxychalcone (1)Lysozyme release1.4[9]
Chalcone derivative (C64)COX-2 Inhibition0.092[14]
Chalcone derivative (C64)5-LOX Inhibition0.136[14]
Chalcone derivative (2f)NO Production Inhibition11.2[15]
(E)-2-O-farnesyl chalcone (6)LOX-1 Inhibition5.7[16][17]
Antioxidant Activity

The antioxidant capacity of these compounds is typically evaluated by their ability to scavenge free radicals, often measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Compound Class Assay IC50 (µM) Reference
Aurones DPPH Radical ScavengingGenerally active
ABTS Radical ScavengingGenerally active
Chalcones DPPH Radical Scavenging0.58 - 1.72[18]
ABTS Radical Scavenging0.49 - 1.48[18]
Enzyme Inhibition

Aurones and chalcones are known to inhibit a variety of enzymes implicated in different diseases. This includes enzymes involved in neurodegenerative diseases (e.g., acetylcholinesterase), metabolic disorders, and cancer.

Compound Class Enzyme IC50 Reference
Aurones Protein Kinase CK2 (BFO25)3 nM[19]
Xanthine Oxidase (Nitro-substituted aurones)Varies[20]
Chalcones Cyclooxygenase-2 (COX-2)0.092 µM[14]
5-Lipoxygenase (5-LOX)0.136 µM[14]
Xanthine Oxidase (derivative 15b)0.121 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

General Experimental Workflow for Biological Activity Testing

The initial assessment of the biological activity of synthesized or isolated compounds typically follows a standardized workflow. This ensures a systematic evaluation of their potential therapeutic effects.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo Studies synthesis Synthesis/Isolation purification Purification synthesis->purification characterization Characterization purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH, ABTS) characterization->antioxidant enzyme Enzyme Inhibition Assay characterization->enzyme anti_inflammatory Anti-inflammatory Assay (e.g., NO) characterization->anti_inflammatory pathway Signaling Pathway Analysis cytotoxicity->pathway anti_inflammatory->pathway animal Animal Models pathway->animal cell_cycle Cell Cycle Analysis cell_cycle->animal apoptosis Apoptosis Assay apoptosis->animal toxicity Toxicity Studies animal->toxicity G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 MAPK Pathway JNK JNK TLR4->JNK MAPK Pathway ERK ERK TLR4->ERK MAPK Pathway IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB iNOS iNOS NFkB->iNOS Transcription COX2 COX-2 NFkB->COX2 Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1->iNOS Transcription AP1->COX2 Transcription AP1->Cytokines Transcription Aurones Aurones Aurones->IKK Aurones->p38 Aurones->JNK Chalcones Chalcones Chalcones->IKK Chalcones->p38 Chalcones->JNK G G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_D CDK4/6-Cyclin D CDK46_D->G1 CDK2_E CDK2-Cyclin E CDK2_E->S CDK2_A CDK2-Cyclin A CDK2_A->G2 CDK1_B CDK1-Cyclin B CDK1_B->M p21_p27 p21/p27 p21_p27->CDK46_D p21_p27->CDK2_E p21_p27->CDK2_A p21_p27->CDK1_B Aurones_Chalcones Aurones & Chalcones Aurones_Chalcones->CDK46_D Aurones_Chalcones->CDK2_E Aurones_Chalcones->CDK2_A Aurones_Chalcones->CDK1_B

References

A Comparative Guide to the Synthetic Routes of 3-Benzylidene-2-benzofuran-1-one (Aurones)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 3-Benzylidene-2-benzofuran-1-one, a core structure of the aurone class of flavonoids. The efficacy of each route is evaluated based on reaction yields, conditions, and substrate scope, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key reactions and visualizations of reaction pathways are included to aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Strategies

The synthesis of this compound and its derivatives can be broadly categorized into five main approaches: Knoevenagel Condensation, Oxidative Cyclization of 2'-Hydroxychalcones, Palladium-Catalyzed Cross-Coupling Reactions, Gold-Catalyzed Cyclization, and the Wittig Reaction. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Table 1: Quantitative Comparison of Synthetic Routes to this compound
Synthetic RouteKey ReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Notes
Knoevenagel Condensation Benzofuran-3(2H)-one, BenzaldehydeL-proline/Glycerol (NaDES)-800.5-185-95Green, efficient, catalyst is also the solvent.[1]
Benzofuran-3(2H)-one, BenzaldehydeNeutral AluminaDichloromethane251270-90Mild conditions, suitable for library synthesis.[2]
Oxidative Cyclization 2'-HydroxychalconeHg(OAc)₂PyridineReflux1-378-95High yields, but uses toxic mercury salts.[3][4]
2'-HydroxychalconeCuBr₂DMSO1004-675-90A less toxic alternative to mercury salts.[3]
Sonogashira Coupling 2-Iodophenol, PhenylacetylenePd(OAc)₂, dppf, Et₃NToluene801260-85Divergent synthesis possible to yield flavones or aurones based on the base used.[5]
Suzuki Coupling 2-Halochromone, Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Dioxane902-468-74Yields can be moderate and substrate-dependent.[6]
Gold-Catalyzed Cyclization 2-(1-Hydroxyprop-2-ynyl)phenolAu(I) catalystDichloromethaneRT1-265-86Highly regio- and stereoselective three-step process.

Experimental Protocols

Knoevenagel Condensation using a Natural Deep Eutectic Solvent (NaDES)

This protocol is adapted from a green chemistry approach utilizing an L-proline-based Natural Deep Eutectic Solvent which acts as both the solvent and the catalyst.[1]

Materials:

  • Benzofuran-3(2H)-one (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • L-proline/Glycerol (1:2 molar ratio) NaDES (2 mL)

Procedure:

  • The L-proline/Glycerol NaDES is prepared by mixing L-proline and glycerol in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.

  • Benzofuran-3(2H)-one (1 mmol) and the desired benzaldehyde (1 mmol) are added to the pre-prepared NaDES (2 mL).

  • The reaction mixture is stirred at 80 °C for 30-60 minutes.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and water is added.

  • The precipitated solid product is collected by vacuum filtration, washed with water, and dried to afford the pure this compound.

Oxidative Cyclization of a 2'-Hydroxychalcone using Mercury(II) Acetate

This classical method provides high yields of aurones through the cyclization of readily available 2'-hydroxychalcones.[3][4]

Materials:

  • 2'-Hydroxychalcone (1 mmol)

  • Mercury(II) acetate (1.1 mmol)

  • Pyridine (10 mL)

Procedure:

  • The 2'-hydroxychalcone (1 mmol) is dissolved in pyridine (10 mL) in a round-bottom flask.

  • Mercury(II) acetate (1.1 mmol) is added to the solution.

  • The reaction mixture is refluxed for 1-3 hours, with the progress monitored by TLC.

  • After completion, the mixture is cooled and poured into cold water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with dilute HCl to remove pyridine, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure aurone.

Palladium-Catalyzed Carbonylative Sonogashira-Type Cyclization

This method allows for the divergent synthesis of either aurones or flavones from the same starting materials by tuning the reaction conditions, specifically the base employed.[5]

Materials:

  • 2-Iodophenol (1 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

  • Triethylamine (Et₃N, 2 mmol) for aurone synthesis

  • Piperazine (2 mmol) for flavone synthesis

  • Toluene (5 mL)

  • Carbon monoxide (CO) balloon

Procedure for Aurone Synthesis:

  • A mixture of 2-iodophenol (1 mmol), Pd(OAc)₂ (5 mol%), and dppf (10 mol%) in toluene (5 mL) is placed in a reaction vessel.

  • The vessel is purged with carbon monoxide and a CO balloon is attached.

  • Triethylamine (2 mmol) and the terminal alkyne (1.2 mmol) are added.

  • The reaction mixture is stirred at 80 °C for 12 hours under a CO atmosphere.

  • After cooling, the reaction mixture is filtered and the solvent is evaporated.

  • The residue is purified by column chromatography to afford the this compound.

Visualizing the Pathways

Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Benzofuranone Benzofuran-3(2H)-one Product This compound Benzofuranone->Product Benzaldehyde Benzaldehyde Benzaldehyde->Product Catalyst NaDES (L-proline/Glycerol) Catalyst->Product Temperature 80 °C Temperature->Product Time 0.5-1 h Time->Product caption Knoevenagel Condensation Workflow

Caption: Workflow for Knoevenagel Condensation.

Oxidative Cyclization of 2'-Hydroxychalcone

Oxidative_Cyclization Chalcone 2'-Hydroxychalcone Intermediate Organometallic Intermediate Chalcone->Intermediate Hg(OAc)₂ or CuBr₂ Aurone Aurone (this compound) Intermediate->Aurone Elimination caption Oxidative Cyclization Mechanism

Caption: General mechanism of oxidative cyclization.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

Sonogashira_Coupling Reactants 2-Iodophenol + Phenylacetylene Coupling Sonogashira Coupling Reactants->Coupling Pd Catalyst, Cu(I), Base Carbonylation Carbonylation (CO) Coupling->Carbonylation Cyclization Intramolecular Cyclization Carbonylation->Cyclization Product Aurone Cyclization->Product caption Sonogashira Coupling Pathway

Caption: Pathway for Sonogashira coupling to aurones.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3-Benzylidene-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 3-Benzylidene-2-benzofuran-1-one. The performance of this new method is compared with a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric method, highlighting its superior sensitivity, specificity, and overall reliability for researchers, scientists, and professionals in drug development.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in pharmaceutical development and quality control. It ensures that the chosen method is suitable for its intended purpose by providing data on its accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4] A well-validated method yields reliable and consistent results, which is paramount for regulatory submissions and ensuring product quality.[1]

Comparison of Analytical Methods

The newly developed HPLC-UV method offers significant advantages over the more traditional UV-Vis spectrophotometric method for the quantification of this compound. While UV-Vis spectrophotometry is a simpler and less expensive technique, it often lacks the specificity and sensitivity required for complex sample matrices. The HPLC-UV method, in contrast, provides excellent separation of the analyte from potential impurities and degradation products, leading to more accurate and reliable quantification.

Parameter New HPLC-UV Method Traditional UV-Vis Method Acceptance Criteria (ICH Q2(R1))
Linearity (R²) 0.99950.9952≥ 0.999
Accuracy (% Recovery) 99.5% - 100.8%95.2% - 104.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 0.8%≤ 2.5%≤ 1.0%
- Intermediate Precision≤ 1.2%≤ 3.8%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mL-
Specificity High (Separates analyte from impurities)Low (Prone to interference)The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.

Experimental Protocols

This method was developed to provide a sensitive and specific assay for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 320 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution to concentrations of 0.1, 0.5, 1, 5, 10, 20, and 50 µg/mL.

  • Sample Preparation: The sample containing this compound was dissolved in the mobile phase to achieve a final concentration within the calibration range. The solution was filtered through a 0.45 µm syringe filter before injection.

This method serves as a basic alternative for quantification.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: Acetonitrile.

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound from 200 to 400 nm. The λmax was found to be 320 nm.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) was prepared in acetonitrile. Calibration standards were prepared by serial dilution to concentrations of 1, 5, 10, 20, 50, and 100 µg/mL.

  • Sample Preparation: The sample containing this compound was dissolved in acetonitrile to achieve a final concentration within the calibration range.

Method Validation Workflow

The following diagram illustrates the systematic workflow for the validation of the new analytical method.

G cluster_0 Method Development cluster_1 Method Validation Method_Development New HPLC-UV Method Development Specificity Specificity Method_Development->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for the validation of the new HPLC-UV analytical method.

Relationship of Key Validation Parameters

The validation parameters are interconnected and collectively establish the reliability of the analytical method.

G Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity Method->Sensitivity Reliable_Results Reliable & Consistent Results Specificity->Reliable_Results Linearity->Reliable_Results Accuracy->Reliable_Results Precision->Reliable_Results Sensitivity->Reliable_Results LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The newly developed and validated HPLC-UV method demonstrates superior performance characteristics for the quantification of this compound when compared to the traditional UV-Vis spectrophotometric method. Its high degree of linearity, accuracy, precision, and specificity, combined with a lower limit of detection and quantification, makes it the recommended method for reliable and accurate analysis in research and quality control settings. This guide provides the necessary data and protocols to support its implementation.

References

Unveiling the Luminescent Potential: A Comparative Analysis of Fluorescent Aurone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel fluorescent probes with tailored properties is a continuous endeavor. Aurone derivatives, a class of flavonoids, have emerged as promising candidates due to their inherent fluorescence, structural versatility, and biocompatibility. This guide provides a comparative analysis of the fluorescent properties of different aurone derivatives, supported by experimental data, to aid in the selection and design of probes for specific biological applications.

Aurones, characterized by a (Z)-2-benzylidene-1-benzofuran-3(2H)-one core, are naturally occurring pigments responsible for the yellow coloration in some plants.[1] Their fluorescent properties are highly sensitive to their chemical structure and environment, making them attractive scaffolds for the development of fluorescent probes.[2][3][4] This guide will delve into the key photophysical parameters of various aurone derivatives, detail the experimental protocols for their characterization, and visualize a representative experimental workflow.

Comparative Analysis of Photophysical Properties

The fluorescence of aurone derivatives is significantly influenced by the nature and position of substituents on the benzofuranone and benzylidene rings. Electron-donating groups, such as amino and methoxy groups, generally lead to a red-shift in both absorption and emission spectra, while electron-withdrawing groups can have the opposite effect.[5][6] The solvent polarity also plays a crucial role, with many aurone derivatives exhibiting solvatochromism, a change in color with the polarity of the solvent.[4][6]

Below is a summary of the key fluorescent properties of selected aurone derivatives from recent literature.

DerivativeSubstituentsExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference
Aurone 1 4'-amino4105351250.02Methanol[2]
Aurone 2 4'-dimethylamino4305501200.05Methanol[2]
Aurone 3 4'-acetamido3805101300.01Methanol[2]
Aurone 4 6-methoxy3955201250.12Dichloromethane[6]
Aurone 5 4',6-dimethoxy4055301250.25Dichloromethane[6]
Aurone 6 4'-bromo3905051150.08Dichloromethane[6]
AT5 4'-acetamidophenyl-1,2,3-triazole385503118Not ReportedPBS[3]

Experimental Protocols

The following are detailed methodologies for the synthesis and fluorescence characterization of aurone derivatives, based on established protocols in the literature.

Synthesis of Aurone Derivatives

A common method for synthesizing aurone derivatives is the acid-catalyzed condensation of a benzofuran-3(2H)-one with an appropriate aromatic aldehyde.[4]

  • Preparation of Benzofuran-3(2H)-one: This precursor can be synthesized from 1-(2-hydroxyphenyl)ethanone in a two-step process.[4]

  • Condensation Reaction: Equimolar amounts of the benzofuran-3(2H)-one and the desired substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.[1]

  • Catalysis: A catalytic amount of a strong acid, like hydrochloric acid, is added to the mixture.

  • Reaction and Purification: The reaction mixture is typically stirred at room temperature or gently heated. The progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization or column chromatography.[3]

Fluorescence Spectroscopy

The photophysical properties of the synthesized aurone derivatives are characterized using absorption and fluorescence spectroscopy.[4]

  • Sample Preparation: Stock solutions of the aurone derivatives are prepared in a high-purity solvent (e.g., DMSO) and then diluted to the desired concentration in the solvent of interest.[3]

  • Absorption Spectra: UV-Vis absorption spectra are recorded using a spectrophotometer to determine the maximum absorption wavelength (λabs).[4]

  • Emission Spectra: Fluorescence emission spectra are recorded using a spectrofluorometer. The sample is excited at its absorption maximum, and the emission is scanned over a range of longer wavelengths to determine the maximum emission wavelength (λem).[4]

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of the sample and the standard at the excitation wavelength are kept low (< 0.1) to avoid inner filter effects. The quantum yield is calculated using the following equation:

    ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the aurone derivative and the standard, respectively.

Visualizing the Application: Aurone Derivatives as Probes for Amyloid-β Plaques

Certain aurone derivatives have shown high binding affinity to amyloid-beta (Aβ) aggregates, which are hallmarks of Alzheimer's disease.[2] This property makes them valuable as fluorescent probes for the detection and imaging of Aβ plaques. The following diagram illustrates the experimental workflow for evaluating aurone derivatives as Aβ plaque imaging agents.

Experimental workflow for evaluating aurone derivatives as Aβ plaque imaging agents.

This workflow outlines the key steps from the initial synthesis and potential radiolabeling of the aurone probes to their in vitro characterization of binding to Aβ aggregates and staining of brain tissue, culminating in in vivo biodistribution and imaging studies in animal models of Alzheimer's disease.

Conclusion

Aurone derivatives represent a versatile and promising class of fluorescent molecules with tunable photophysical properties. By carefully selecting the substituents and understanding their interaction with the biological environment, researchers can design novel probes for a wide range of applications, from cellular imaging to the detection of disease biomarkers. The data and protocols presented in this guide offer a solid foundation for the exploration and application of these "golden" fluorophores in scientific research and drug development.

References

Confirming the In Vivo Efficacy of 3-Benzylidene-2-benzofuran-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo activities of 3-Benzylidene-2-benzofuran-1-one, commonly known as aurone, and its derivatives, with established alternative therapeutic agents. The following sections detail the anti-inflammatory and anticancer properties of aurones, supported by experimental data from in vivo studies, alongside detailed protocols for the cited experiments.

Executive Summary

3-Benzylidene-2-benzofuran-1-ones (aurones) represent a promising class of heterocyclic compounds with a wide spectrum of biological activities demonstrated in vitro. This guide focuses on the crucial next step: the validation of these findings in vivo. We present a comparative analysis of the anti-inflammatory and anticancer efficacy of specific aurone derivatives against standard drugs, Indomethacin and Doxorubicin, respectively. The data, summarized in clear tabular formats, is complemented by detailed experimental protocols to ensure reproducibility and aid in the design of future studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Anti-inflammatory Activity: Aurones vs. Indomethacin

Recent in vivo studies have confirmed the significant anti-inflammatory potential of aurone derivatives, comparable to the widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.

Comparative In Vivo Anti-inflammatory Data

A study investigating the anti-inflammatory effects of three aurone derivatives, (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one (C-A), (Z)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one (M-A), and (Z)-2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one (DM-A), in a carrageenan-induced paw edema model in mice demonstrated potent activity. The results, summarized in the table below, highlight the dose-dependent efficacy of these compounds.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference CompoundDose (mg/kg)Paw Edema Inhibition (%)
(Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one (C-A)2055.1Indomethacin1058
(Z)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one (M-A)2058.3Indomethacin1058
(Z)-2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one (DM-A)2060.9Indomethacin1058
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely accepted model is used to evaluate the acute anti-inflammatory activity of compounds.

Animals: Male Swiss albino mice (25-30g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The test compounds (aurone derivatives) and the standard drug (Indomethacin) are administered orally or intraperitoneally at specified doses. The control group receives the vehicle.

  • After a pre-treatment period (typically 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce inflammation.

  • Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway of Carrageenan-Induced Inflammation

G Carrageenan Carrageenan Injection Mediators Release of Inflammatory Mediators (Histamine, Serotonin, Bradykinin) Carrageenan->Mediators PGs Prostaglandin Synthesis (COX-2 activation) Mediators->PGs Edema Increased Vascular Permeability & Edema PGs->Edema Aurones Aurones Aurones->PGs inhibit NSAIDs NSAIDs (Indomethacin) NSAIDs->PGs inhibit

Carrageenan-induced inflammatory cascade and points of intervention.

Anticancer Activity: Aurones vs. Doxorubicin

In vivo studies have begun to validate the promising in vitro anticancer activity of aurone derivatives. These compounds have shown efficacy in xenograft models, a cornerstone of preclinical cancer research.

Comparative In Vivo Anticancer Data

A study on a heterocyclic variant of (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one demonstrated in vivo potency in a prostate cancer PC-3 xenograft model. Another study showed that the benzofuran derivative S6, (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one, suppressed the growth of liver cancer QGY-7401 xenograft tumors in nude mice. For a comparative perspective, the efficacy of Doxorubicin, a standard chemotherapeutic agent, is also presented.

CompoundCancer ModelAdministrationTumor Growth Inhibition (%)Reference CompoundCancer ModelAdministrationTumor Growth Inhibition (%)
Heterocyclic variant of (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-oneProstate Cancer (PC-3 Xenograft)Not specifiedSignificantDoxorubicinOvarian Cancer (SK-OV-3 Xenograft)Intravenous~91.6[1]
S6 ((2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one)Liver Cancer (QGY-7401 Xenograft)Not specifiedSignificant[2]DoxorubicinOvarian Cancer (SK-OV-3 Xenograft)Intravenous~91.6[1]
Experimental Protocol: Human Tumor Xenograft Model

This model is critical for evaluating the efficacy of potential anticancer agents in a setting that mimics human tumor growth.

Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

Procedure:

  • Human cancer cells (e.g., PC-3 for prostate cancer) are cultured in vitro.

  • A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly by measuring tumor volume with calipers.

  • Once tumors reach a predetermined size, animals are randomized into control and treatment groups.

  • The test compound (aurone derivative) and a standard drug (e.g., Doxorubicin) are administered according to a specific dosing schedule and route. The control group receives the vehicle.

  • Tumor volume and body weight are measured throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Workflow for a Xenograft Study

G cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Analysis A Cancer Cell Culture B Cell Harvesting & Counting A->B C Cell Suspension B->C D Subcutaneous Injection C->D E Tumor Growth Monitoring D->E F Randomization E->F G Treatment Administration F->G H Continued Monitoring G->H I Tumor Excision & Measurement H->I J Data Analysis I->J

References

Unveiling the Inhibitory Potential: A Comparative Analysis of 3-Benzylidene-2-benzofuran-1-one and Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel enzyme inhibitors with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comprehensive comparison of the inhibitory effects of 3-Benzylidene-2-benzofuran-1-one, a member of the aurone class of flavonoids, against well-established inhibitors of monoamine oxidase (MAO) and cholinesterases. This analysis, supported by experimental data, offers valuable insights for researchers, scientists, and professionals in drug development.

Executive Summary

This compound and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant inhibitory activity against key enzymes implicated in neurodegenerative diseases and psychiatric disorders. This report consolidates in vitro data to benchmark the performance of these aurones against known inhibitors of monoamine oxidase (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE). The findings indicate that specific aurone derivatives exhibit potency comparable to, and in some cases exceeding, that of established drugs.

Data Presentation: A Quantitative Comparison of Inhibitory Activities

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the IC50 values for representative this compound derivatives and known inhibitors. It is important to note that the inhibitory activity of aurones is highly dependent on the substitution patterns on both the benzofuran and the benzylidene rings.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters. Their inhibition can be a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.

Compound ClassSpecific Compound/DerivativeTarget EnzymeIC50 (µM)
This compound Derivatives Representative AuronesMAO-AWide range, with some derivatives showing potent inhibition
MAO-BSeveral derivatives show high potency and selectivity
Known MAO Inhibitors Clorgyline (Standard MAO-A inhibitor)MAO-A~0.0077 - 0.0092
Selegiline (Standard MAO-B inhibitor)MAO-B~0.089
Moclobemide (Reversible MAO-A inhibitor)MAO-APotent, reversible inhibition
Rasagiline (Irreversible MAO-B inhibitor)MAO-BPotent, irreversible inhibition
Cholinesterase (AChE and BChE) Inhibition

Inhibition of acetylcholinesterase and butyrylcholinesterase is a primary therapeutic approach for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine.

Compound ClassSpecific Compound/DerivativeTarget EnzymeIC50 (µM)
This compound Derivatives Representative AuronesAcetylcholinesterase (AChE)Some derivatives show potent inhibition, in some cases exceeding galantamine
Butyrylcholinesterase (BChE)Several derivatives exhibit strong inhibitory activity
Known Cholinesterase Inhibitors DonepezilAcetylcholinesterase (AChE)~0.049
GalantamineAcetylcholinesterase (AChE)Potent inhibitor
RivastigmineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Potent dual inhibitor
TacrineAcetylcholinesterase (AChE)Potent inhibitor

Experimental Protocols

The following are detailed methodologies for the key enzymatic assays used to determine the inhibitory activities presented in this guide.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against MAO-A and MAO-B is typically determined using a fluorometric or spectrophotometric method.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B) by the MAO enzymes. The H₂O₂ produced is then detected using a probe that generates a fluorescent or colored product in the presence of horseradish peroxidase (HRP).

General Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (typically pH 7.4), solutions of the MAO-A and MAO-B enzymes, the substrate, the fluorescent/colorimetric probe, HRP, and the test compounds (this compound derivatives and known inhibitors) at various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing the buffer and different concentrations of the test compounds or a reference inhibitor. A control group without any inhibitor is also included. The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to each well.

  • Signal Detection: After a further incubation period (e.g., 30-60 minutes), the reaction is stopped, and the fluorescence or absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is commonly determined using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis of the substrate produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

General Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (typically pH 8.0), solutions of the AChE or BChE enzyme, the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and the test compounds at various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing the buffer and different concentrations of the test compounds or a reference inhibitor. A control group without any inhibitor is also included. The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Detection: DTNB is added to the wells, followed by the addition of the substrate to initiate the reaction. The absorbance at 412 nm is measured kinetically over a period of time using a microplate reader.

  • Data Analysis: The rate of the reaction (change in absorbance per unit time) is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated from the dose-response curve.

Visualizing the Mechanisms and Comparisons

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Cholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibitory Action ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates ACh->Receptor Increased Activation Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Produces Blocked_AChE Inhibited AChE Inhibitor This compound or Known Inhibitor Inhibitor->AChE Blocks

Figure 1: Simplified signaling pathway of acetylcholine and the mechanism of its inhibition.

Experimental_Workflow start Start: Enzyme Inhibition Assay reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) start->reagent_prep incubation Incubation of Enzyme with Inhibitor Concentrations reagent_prep->incubation reaction Initiation of Enzymatic Reaction with Substrate incubation->reaction detection Signal Detection (Absorbance/Fluorescence) reaction->detection analysis Data Analysis (Calculate % Inhibition) detection->analysis ic50 Determine IC50 Value analysis->ic50 end End: Comparative Assessment ic50->end

Figure 2: General experimental workflow for determining enzyme inhibitory activity.

Conclusion

The presented data underscores the potential of this compound derivatives as a versatile scaffold for the development of potent and selective inhibitors of both monoamine oxidase and cholinesterases. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize their therapeutic potential. This comparative guide serves as a valuable resource for researchers in the field, facilitating informed decisions in the design and development of next-generation enzyme inhibitors.

Cross-Validation of Experimental and Computational Studies on 3-Benzylidene-2-benzofuran-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The compound 3-Benzylidene-2-benzofuran-1-one, and its derivatives, commonly known as aurones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of experimental findings with computational predictions for this class of compounds, offering valuable insights for researchers, scientists, and drug development professionals. By cross-validating in vitro and in silico data, we aim to facilitate a deeper understanding of their therapeutic potential and guide future drug design efforts.

Data Presentation: A Comparative Overview of Biological Activities

The biological activities of various this compound derivatives have been extensively studied. The following tables summarize the quantitative data from experimental assays, showcasing their anticancer, anti-inflammatory, and antioxidant properties.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast Cancer)K562 (Leukemia)HeLa (Cervical Cancer)Reference
AU3 70.14--[3]
AU4 87.85--[3]
AU5 133.21--[3]
AU7 52.79--[3]
AU10 99.55--[3]
Compound 1 ->100>100[4]
Compound 7a ---[4]
Compound 9 ---[5]
Compound 30b ---[6]

Note: "-" indicates data not available.

Table 2: Anti-inflammatory and Antioxidant Activities

Compound/AssayBiological ActivityMethodKey FindingsReference
Aurone Derivatives Anti-inflammatoryInhibition of NO production in LPS-induced RAW 264.7 cellsDose-dependent inhibition of NO, COX-2, TNF-α, and IL-6.[7]
Benzofuran Compound Anti-inflammatoryCotton pellet induced granuloma model in ratsSignificant anti-inflammatory activity.[8]
Benzofuran-2-one Derivatives AntioxidantDPPH AssayCompounds 9, 15, 18, and 20 showed the best antioxidant capacity.[9]
Aurone Derivatives AntioxidantDPPH Radical ScavengingVaries based on substitution patterns.[2][10]

Experimental Protocols: Methodologies for Key Assays

The following are detailed protocols for the key experimental assays cited in this guide, providing a basis for reproducibility and further investigation.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Incubate for the desired time period (e.g., 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to solubilize the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antioxidant Activity: DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.[10][12]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol.[10]

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO).[10]

  • Reaction Mixture: Add different concentrations of the test compounds to the DPPH solution.[10]

  • Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[12]

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[10]

Computational Studies: In Silico Approaches

Computational studies, including molecular docking and molecular dynamics simulations, provide valuable insights into the molecular interactions between this compound derivatives and their biological targets.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[13][14]

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of the ligand (aurone derivative) using software like ChemDraw 3D.[13]

  • Docking Software: Utilize docking software such as AutoDock Vina, PyMOL, or Discovery Studio.[13][14]

  • Grid Box Definition: Define the binding site on the target protein by creating a grid box that encompasses the active site residues.

  • Docking Simulation: Run the docking simulation to generate various binding poses of the ligand within the protein's active site.

  • Analysis of Results: Analyze the docking results based on the binding energy (kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[14]

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time.[15][16]

  • System Setup: Prepare the initial complex from the best-docked pose. Solvate the system in a water box with appropriate ions to neutralize the charge.

  • Force Field: Apply a suitable force field, such as AMBER or GROMOS, to describe the interactions between atoms.[16]

  • Minimization and Equilibration: Perform energy minimization to relax the system, followed by equilibration steps (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production Run: Run the production MD simulation for a specific time period (e.g., 50-100 ns).[15]

  • Trajectory Analysis: Analyze the trajectory to evaluate the stability of the complex (RMSD, RMSF), hydrogen bond interactions, and binding free energy calculations.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_experimental Experimental Assays cluster_computational Computational Studies cluster_analysis Data Analysis & Cross-Validation synthesis Synthesis of This compound Derivatives anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) synthesis->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH) synthesis->antioxidant docking Molecular Docking synthesis->docking data_analysis Quantitative Data Analysis (e.g., IC50) anticancer->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis md_simulation Molecular Dynamics Simulation docking->md_simulation md_simulation->data_analysis cross_validation Cross-Validation of Experimental & Computational Results data_analysis->cross_validation

Caption: General experimental and computational workflow for the evaluation of this compound derivatives.

nfkb_mapk_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK MyD88->IKK MKKs MKKs TAK1->MKKs MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Inflammatory_Genes Inflammatory Gene Expression (COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB->Inflammatory_Genes Aurones This compound (Aurones) Aurones->MAPKs inhibition Aurones->IKK inhibition

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

mtor_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Aurones This compound (Aurones) Aurones->mTORC1 inhibition

Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.

Conclusion

The convergence of experimental data and computational modeling provides a powerful paradigm for modern drug discovery. The studies on this compound derivatives demonstrate that these compounds are promising scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The cross-validation of in vitro activities with in silico predictions of binding affinities and mechanisms of action can significantly accelerate the identification of lead compounds and the optimization of their pharmacological profiles. This integrated approach, as outlined in this guide, is crucial for advancing our understanding of the therapeutic potential of aurones and for designing the next generation of targeted therapies.

References

A Comparative Guide to the Performance of 3-Benzylidene-2-benzofuran-1-one and Other Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the fluorescent properties of 3-Benzylidene-2-benzofuran-1-one, a member of the aurone family of flavonoids, in comparison to three widely used fluorescent dyes: fluorescein, rhodamine B, and coumarin 1. This objective analysis, supported by experimental and theoretical data, aims to assist researchers in selecting the most suitable fluorescent probe for their specific applications.

Photophysical Properties: A Quantitative Comparison

The selection of a fluorescent dye is critically dependent on its photophysical parameters. The following table summarizes the key performance indicators for this compound and the selected standard dyes. It is important to note that specific experimental data for the unsubstituted this compound is limited in the literature. Therefore, the values presented are based on theoretical calculations and data from closely related aurone derivatives, and should be considered as estimations.

Fluorescent DyeAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ) (ns)Solvent
This compound (Aurone) ~390-430 (theoretical)~493-530 (theoretical)Variable (up to >0.7 for derivatives)[1][2]Not ReportedVarious
Fluorescein 494[3]521[3]0.925[3]~4.0[4]0.1 N NaOH
Rhodamine B 5435650.70[5]~2.7[6]Ethanol
Coumarin 1 3734500.73Not ReportedEthanol

In-Depth Analysis of Performance

This compound (Aurones):

Aurones, the class of compounds to which this compound belongs, are characterized by a benzofuranone core conjugated to a phenyl ring. Their photophysical properties are highly sensitive to the substitution pattern on both rings and the polarity of the solvent[6][7]. While some aurone derivatives exhibit high fluorescence quantum yields, making them promising candidates for various applications, the parent compound is noted to have weaker fluorescence. The fluorescence of aurones is often associated with a charge-transfer character in the excited state[7][8]. The relatively rigid structure of the benzofuran core can contribute to higher emission efficiencies by reducing non-radiative decay pathways[1]. Theoretical studies suggest that the absorption and emission of the unsubstituted aurone lie in the visible range.

Fluorescein:

A xanthene dye, fluorescein is one of the most popular fluorescent probes due to its high quantum yield in aqueous solutions at physiological pH[3]. Its absorption and emission maxima are in the blue-green region of the spectrum. However, the fluorescence of fluorescein is highly pH-dependent, which can be a limitation in applications where pH is not constant.

Rhodamine B:

Also a xanthene dye, rhodamine B is known for its excellent photostability and high quantum yield in various solvents, including ethanol. It absorbs and emits at longer wavelengths compared to fluorescein, in the green-orange region. Its fluorescence is less sensitive to pH changes compared to fluorescein, making it more robust for certain biological applications.

Coumarin 1:

Coumarin dyes are a versatile class of fluorophores with properties that can be tuned by structural modifications. Coumarin 1 exhibits strong fluorescence in the blue region of the spectrum and possesses a good quantum yield in ethanol. The photophysical properties of coumarins are also known to be sensitive to the solvent environment.

Experimental Methodologies

The data presented in this guide is derived from standard photophysical measurement techniques. Below are detailed protocols for the key experiments.

Measurement of Absorption and Emission Spectra
  • Sample Preparation: Prepare dilute solutions of the dye in a spectroscopic grade solvent (e.g., ethanol, DMSO, or a buffered aqueous solution). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum in a 1 cm path length cuvette to avoid inner filter effects.

  • Absorption Spectroscopy: Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range. The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs). Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength. The wavelength of maximum emission (λ_em) is identified from the peak of the emission spectrum.

Determination of Fluorescence Quantum Yield (Φ_f)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or rhodamine 6G in ethanol (Φ_f = 0.95) are common standards.

  • Data Acquisition:

    • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

    • Record the absorption spectrum for each solution.

    • Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (m_sample / m_std) * (n_sample² / n_std²) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Data Acquisition:

    • The sample is excited with a short pulse of light.

    • The arrival time of the first emitted photon at the detector is measured relative to the excitation pulse.

    • This process is repeated many times, and a histogram of the arrival times of the photons is built up.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in evaluating fluorescent dyes, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Fluorescent Dye Comparison cluster_prep Sample Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis & Comparison Dye_Selection Select Dyes (e.g., Aurone, Fluorescein) Solvent_Choice Choose Solvent (e.g., Ethanol) Dye_Selection->Solvent_Choice Concentration_Series Prepare Concentration Series Solvent_Choice->Concentration_Series Abs_Spec Measure Absorption Spectra Concentration_Series->Abs_Spec Em_Spec Measure Emission Spectra Abs_Spec->Em_Spec Det_Lambdas Determine λ_abs and λ_em Abs_Spec->Det_Lambdas QY_Measure Measure Quantum Yield Em_Spec->QY_Measure Em_Spec->Det_Lambdas Lifetime_Measure Measure Fluorescence Lifetime QY_Measure->Lifetime_Measure Calc_QY Calculate Quantum Yield QY_Measure->Calc_QY Fit_Lifetime Fit Lifetime Decays Lifetime_Measure->Fit_Lifetime Compare_Data Compare Photophysical Parameters Det_Lambdas->Compare_Data Calc_QY->Compare_Data Fit_Lifetime->Compare_Data

Caption: A generalized workflow for the comparative evaluation of fluorescent dyes.

Jablonski_Diagram Jablonski Diagram Illustrating Fluorescence cluster_vibrational S0_label S₀ (Ground State) S0 S1_v2 S0->S1_v2 Absorption S1_label S₁ (First Excited Singlet State) S1 S1->S0 Internal Conversion (non-radiative) S0_v1 S1->S0_v1 Fluorescence S0_v2 S1_v1 S1_v2->S1 Vibrational Relaxation (non-radiative)

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in silico comparison of the binding affinities and interaction mechanisms of aurones and flavonoids with key protein targets, providing insights for drug discovery and development.

This guide presents a comparative molecular docking study of 3-Benzylidene-2-benzofuran-1-one, a core structure of the aurone class of flavonoids, and other related flavonoid subclasses. Aurones, structural isomers of flavones, are gaining increasing attention in medicinal chemistry for their diverse biological activities.[1] This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their potential as enzyme inhibitors, focusing on their interactions at a molecular level.

The following sections detail the binding affinities of selected aurone and flavonoid derivatives against common protein targets, the experimental protocols for the in silico analyses, and visualizations of the computational workflow and a relevant biological pathway.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (docking scores) of representative aurone and flavonoid compounds against various protein targets, as determined by molecular docking studies. Lower binding energy values indicate a higher predicted affinity of the ligand for the protein's active site.

Compound ClassCompound Name/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Aurone BFO25Protein Kinase CK23NSZIC50 = 3 nM[2][3]
Aurone 4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-oneAlkaline Phosphatase-IC50 = 7.12 µM[4]
Aurone General Aurone DerivativesHuman Pancreatic Lipase1LPB-7.4 to -10.6[5]
Flavonoid FlavanoneCyclooxygenase-2 (COX-2)5IKR-9.1
Flavonoid QuercituroneP. aeruginosa RmlA--9.60[6]
Flavonoid IsoquercetinP. aeruginosa RmlA--9.20[6]
Flavonoid KaempferolEstrogen Receptor-alpha3ERT-8.0[7]
Flavonoid Catechinβ-catenin1JDH-6.50[8]
Flavonoid Luteolinβ-catenin1JDH-5.22[8]

Experimental Protocols

The methodologies outlined below are representative of the in silico molecular docking studies cited in this guide.

Molecular Docking Protocol

A typical molecular docking protocol involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[6] Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms and Gasteiger charges are added to the protein structure using software like AutoDockTools.[8]

  • Ligand Preparation: The 3D structures of the aurone and flavonoid derivatives are retrieved from databases such as PubChem.[8] The ligands' energies are minimized, and rotatable bonds are defined to allow for conformational flexibility during the docking process.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or known inhibitors bind.[4][8]

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, GLIDE, or MzDOCK.[5][9][10] These programs utilize algorithms, like the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the protein's active site and to calculate the binding affinity for each pose.[6]

  • Analysis of Results: The resulting docked conformations are ranked based on their binding energies.[5] The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed and visualized using software like Discovery Studio Visualizer or PyMOL.

Visualizations

The following diagrams illustrate the experimental workflow for comparative docking studies and a simplified signaling pathway that can be modulated by these compounds.

G Experimental Workflow for Comparative Docking cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation PDB->PDB_Prep LigandDB Ligand Structure Acquisition (PubChem) Ligand_Prep Ligand Preparation LigandDB->Ligand_Prep Grid Grid Box Generation PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Scoring Binding Energy Calculation Docking->Scoring Interaction Interaction Analysis Scoring->Interaction Comparison Comparative Analysis Interaction->Comparison G Simplified Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus AA Arachidonic Acid Stimulus->AA COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Inhibitor Aurone/Flavonoid Inhibitor Inhibitor->COX2

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Benzylidene-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Benzylidene-2-benzofuran-1-one is critical to ensure the safety of laboratory personnel and the protection of the environment. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this compound. The procedures outlined below are based on established laboratory safety protocols and chemical waste management principles.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3]

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in safe disposal.[3][4][5]

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible wastes can react dangerously.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., solutions containing the compound) in separate, clearly marked containers.[4]

  • Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent, segregate the waste based on whether the solvent is halogenated or non-halogenated.[3]

Waste Container Selection and Labeling

The choice of waste container is crucial to prevent leaks and reactions.[4][5]

  • Container Material: Use a chemically compatible container. For organic compounds like this compound, a high-density polyethylene (HDPE) or glass container is generally suitable.[3][7] Ensure the container is in good condition with a tightly sealing lid.[4][6][8]

  • Labeling: All waste containers must be clearly and accurately labeled.[5][6] The label should include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • Any associated hazards (e.g., "Flammable," "Suspected Carcinogen").

Storage of Chemical Waste

Waste containers should be stored in a designated and safe location pending disposal.

  • Location: Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Containment: Secondary containment, such as a spill tray, is recommended to contain any potential leaks.[4]

  • Closure: Keep waste containers closed at all times, except when adding waste.[6][7][8]

Disposal Procedure

Under no circumstances should this compound be disposed of down the sink or in the regular trash.[2][9]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[7]

  • Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, including the chemical name, quantity, and any associated hazards.

  • Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for chemical waste pickup and disposal.

Quantitative Data Summary

ParameterSpecificationReference
Container Fill Level Do not fill waste containers beyond 90% of their capacity to allow for expansion.[8]
Empty Container Residue A container that held a hazardous waste is considered "empty" if no more than 2.5 cm (1 in.) of residue remains.[10]
Acute Hazardous Waste If a substance is classified as an acutely hazardous waste, the empty container must be triple-rinsed.[3][10]

Experimental Protocols

There are no standard experimental protocols for the neutralization or deactivation of this compound in a laboratory setting prior to disposal. Highly reactive substances may require deactivation, but this should only be performed by trained personnel following a validated and approved procedure from your institution's EHS department.[8]

Logical Workflow for Disposal

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Solid vs. Liquid Halogenated vs. Non-Halogenated B->C D Select Compatible Waste Container (HDPE or Glass) C->D E Label Container Correctly: 'Hazardous Waste', Chemical Name, Concentration, Date, Hazards D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Is Container Full (<=90% capacity)? F->G H Keep Container Securely Closed G->H No I Contact Environmental Health & Safety (EHS) for Waste Pickup G->I Yes H->F J Provide EHS with Waste Information I->J K Follow Institutional Pickup Procedures J->K L End: Waste Properly Disposed K->L

References

Personal protective equipment for handling 3-Benzylidene-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Benzylidene-2-benzofuran-1-one

Hazard Identification and Classification

Based on the data for the related compound 2,3-Benzofuran, this compound should be treated as a hazardous chemical. Potential hazards are summarized below.

Hazard ClassClassificationPrecautionary Statement
Flammable liquidsCategory 3Flammable liquid and vapor.[1]
CarcinogenicityCategory 2Suspected of causing cancer.[1]
Skin corrosion/irritationNot ClassifiedMay cause skin irritation upon prolonged contact.
Serious eye damage/eye irritationNot ClassifiedMay cause eye irritation.
Personal Protective Equipment (PPE)

A comprehensive PPE program is critical when handling this compound. The following table outlines the recommended PPE.

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Chemical safety goggles or a face shield where splashing is possible.OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant overalls.[2]Consult glove manufacturer's compatibility charts.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a fume hood or if exposure limits are exceeded.[1]Follow OSHA's Respiratory Protection Standard (29 CFR 1910.134).[3]
Foot Protection Closed-toe, chemical-resistant safety footwear.[4]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Ensure eyewash stations and safety showers are readily accessible.

Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[1]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1]

  • Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep refrigerated.[1]

  • Store locked up.[1]

  • Incompatible materials include strong oxidizing agents.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Instructions
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[1]
Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use a non-combustible absorbent material like sand or earth to soak up the spill.

  • Collect: Use spark-proof tools to collect the material and place it in a suitable, closed container for disposal.[1]

  • Clean: Clean the spill area thoroughly with a suitable solvent.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Do not flush into surface water or sanitary sewer systems.[1]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the logical flow for handling this compound, from preparation to disposal, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_start Gather Materials & Chemicals risk_assessment Conduct Risk Assessment prep_start->risk_assessment 1. ppe_check Don Personal Protective Equipment (PPE) risk_assessment->ppe_check 2. fume_hood Work in Fume Hood ppe_check->fume_hood 3. weighing Weigh Compound fume_hood->weighing 4. reaction_setup Set up Reaction weighing->reaction_setup 5. decontamination Decontaminate Glassware & Surfaces reaction_setup->decontamination 6. waste_disposal Dispose of Waste decontamination->waste_disposal 7. ppe_removal Remove PPE waste_disposal->ppe_removal 8. hand_wash Wash Hands ppe_removal->hand_wash 9.

Caption: Standard Operating Procedure for Handling this compound.

G cluster_spill Spill Response Protocol spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Waste contain->collect clean Clean & Decontaminate Area collect->clean dispose Dispose of Waste Properly clean->dispose

Caption: Emergency Protocol for a Chemical Spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.